molecular formula C11H15NO3 B1316823 2,6-Dimethyl-D,L-tyrosine CAS No. 81806-45-3

2,6-Dimethyl-D,L-tyrosine

Cat. No.: B1316823
CAS No.: 81806-45-3
M. Wt: 209.24 g/mol
InChI Key: LSNDLIKCFHLFKO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-D,L-tyrosine is a synthetically modified tyrosine analog characterized by the addition of two methyl groups at the 2' and 6' positions of the aromatic ring. This structural modification significantly alters the properties of peptides it is incorporated into, making it a highly valuable building block in medicinal chemistry and biochemical research. The primary research application of this compound is in the design and synthesis of novel opioid peptide analogs. Studies have shown that substituting the native tyrosine residue in opioid peptides with 2,6-Dimethyltyrosine can lead to profound alterations in biological activity, including a marked increase in binding affinity for μ-opioid and δ-opioid receptors, modification of receptor selectivity, and enhanced metabolic stability . Its incorporation is a key strategy for developing potent peptide-based ligands to study receptor function and signal transduction . Beyond opioid research, this amino acid serves as a critical tool in peptide engineering and bioconjugation. It is used to enhance the stability and functionality of engineered proteins and peptides, and its unique structure facilitates research into the development of new biomaterials. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDLIKCFHLFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555896
Record name 2,6-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81806-45-3
Record name 2,6-Dimethyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,6-Dimethyl-D,L-tyrosine. Due to its relevance in medicinal chemistry, particularly in the development of opioid receptor ligands, the L-enantiomer, 2,6-Dimethyl-L-tyrosine (Dmt), is more extensively studied.[1][2][3][4][5] Consequently, much of the available experimental data pertains to the L-form. This document summarizes the existing data, highlights the common synthetic approaches that can be adapted for the racemic mixture, and provides illustrative experimental methodologies.

Core Physicochemical Properties

Quantitative data for 2,6-Dimethyl-tyrosine is primarily available for the L-enantiomer. While these values provide a strong estimation for the D,L-racemic mixture, slight variations, particularly in properties like melting point and optical rotation, are expected.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[6][7]
Molecular Weight 209.24 g/mol [6][7]
Melting Point 239-240 °C (decomposes) (for L-enantiomer)[7]
Boiling Point 412.8 ± 45.0 °C (Predicted)[7]
Density 1.242 ± 0.06 g/cm³ (Predicted)[7]
XLogP3 -1.0 (Predicted)[7]
pKa Data for the specific compound is not readily available in the searched literature. For comparison, the pKa values for the parent amino acid, L-tyrosine, are approximately 2.20 (carboxyl group), 9.21 (amino group), and 10.46 (phenolic hydroxyl group).[8]N/A
Solubility Specific solubility data is not readily available in the searched literature. Like tyrosine, it is expected to be sparingly soluble in water and soluble in acidic and alkaline solutions.N/A

Synthesis of 2,6-Dimethyl-tyrosine

The synthesis of 2,6-Dimethyl-tyrosine, particularly the L-enantiomer, has been approached through various methods. A common strategy involves the ortho-dimethylation of a protected tyrosine derivative. One notable method is the palladium-catalyzed directed C-H functionalization.[3] Another established route utilizes a microwave-assisted Negishi coupling.[1][2] The following workflow outlines a generalized synthetic approach that can be adapted for the preparation of the D,L-racemic mixture.

G Generalized Synthesis Workflow for this compound A Start: Protected D,L-tyrosine derivative (e.g., Boc-D,L-tyrosine) B Ortho-halogenation (e.g., Iodination) A->B Reagents: Iodine source, catalyst C Palladium-catalyzed Cross-Coupling (e.g., Negishi or Suzuki coupling) with a methylating agent B->C Reagents: Pd catalyst, ligand, methylating agent (e.g., CH3ZnCl) D Purification of protected This compound C->D Technique: Column chromatography E Deprotection D->E Reagents: Acid (e.g., TFA) F Final Product: This compound E->F Final Purification: Crystallization

Generalized Synthesis Workflow

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for reproducibility and validation. Below is a representative protocol for determining the melting point of a solid organic compound, a fundamental property.

Protocol: Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is pure and completely dry.

    • Finely powder a small amount of the sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation:

    • Utilize a calibrated melting point apparatus.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The melting point is reported as this range. For compounds that decompose, the temperature at which decomposition begins is noted.[7]

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for assessing the purity of synthesized compounds.

  • Instrumentation and Columns:

    • An HPLC system equipped with a UV detector.

    • A C18 reverse-phase column is commonly used for amino acid analysis.

  • Mobile Phase Preparation:

    • A typical mobile phase for amino acid analysis consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a specific volume of the sample onto the HPLC column.

    • Run a gradient elution to separate the compound from any impurities.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm for the aromatic ring).

    • The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. A Chinese patent describes obtaining (S)-2',6'-dimethyl tyrosine with an HPLC purity of above 97%.[9]

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not detailed in the literature, the L-enantiomer (Dmt) is a well-known component of synthetic opioid peptides.[1][2][3][4] Its incorporation in place of tyrosine often enhances the affinity and selectivity for opioid receptors, particularly the mu- and delta-opioid receptors.[5] The interaction of these Dmt-containing peptides with opioid receptors initiates G-protein signaling cascades, leading to downstream effects such as analgesia.

The logical relationship for the role of Dmt in opioid peptide activity can be visualized as follows:

G Role of Dmt in Opioid Peptide Signaling A Synthetic Opioid Peptide (containing Dmt) B Opioid Receptor (e.g., mu, delta) A->B Binding C G-protein Activation B->C Conformational Change D Downstream Signaling Cascade (e.g., inhibition of adenylyl cyclase) C->D Signal Transduction E Physiological Response (e.g., Analgesia) D->E Cellular Effect

Dmt in Opioid Peptide Signaling

This guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. Further experimental investigation is warranted to fully characterize the racemic mixture and its potential applications.

References

The Strategic Application of 2,6-Dimethyl-tyrosine in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the applications of 2,6-dimethyl-tyrosine (Dmt) in biochemistry, with a primary focus on its role as a critical molecular tool in opioid receptor research and drug development. While chemical synthesis often yields a racemic mixture of 2,6-dimethyl-tyrosine, it is the enantiomerically pure L-form, (S)-2,6-dimethyl-tyrosine (L-Dmt), that is overwhelmingly utilized for its potent biological activity. The racemic mixture's primary role is that of a synthetic precursor, which is subsequently resolved to isolate the desired L-enantiomer for incorporation into bioactive peptides. This guide will detail the biochemical significance of L-Dmt, its impact on opioid peptide pharmacology, relevant experimental protocols, and the signaling pathways it modulates.

Introduction: The Significance of Stereochemistry and the Role of Racemic 2,6-Dimethyl-tyrosine

2,6-Dimethyl-tyrosine is an unnatural amino acid that has garnered significant attention in medicinal chemistry and pharmacology. Its structure, characterized by the presence of two methyl groups on the aromatic ring of tyrosine, imparts unique conformational properties when incorporated into peptides. The vast majority of biochemical applications of this amino acid rely on the stereochemically pure L-enantiomer (L-Dmt).[1][2] The introduction of L-Dmt in place of tyrosine in opioid peptides has been shown to dramatically enhance their affinity and potency for opioid receptors, particularly the mu (μ) and delta (δ) receptors.[1][2]

The synthesis of 2,6-dimethyl-tyrosine often results in a racemic mixture, containing both the L- and D-enantiomers. In the context of its application in biochemistry, the primary significance of racemic 2,6-dimethyl-tyrosine is as a starting material for the isolation of the biologically active L-enantiomer through chiral resolution techniques. While the racemic mixture itself is not typically used in functional biochemical or pharmacological studies due to the critical importance of stereochemistry for receptor binding, its synthesis is a key step in the production of L-Dmt for research and development.

Biochemical Applications of L-2,6-Dimethyl-tyrosine in Opioid Research

The principal application of L-Dmt in biochemistry is as a building block for the synthesis of novel opioid peptides with enhanced pharmacological properties. The substitution of the endogenous tyrosine residue with L-Dmt in opioid peptides leads to several advantageous effects:

  • Increased Receptor Affinity and Potency: The methyl groups on the aromatic ring of L-Dmt are thought to restrict the conformational freedom of the peptide, pre-organizing it into a bioactive conformation that binds with higher affinity to opioid receptors.[3] This often translates to a significant increase in agonist or antagonist potency.

  • Enhanced Selectivity: By tuning the structure of the peptide backbone in conjunction with the L-Dmt residue, researchers can develop ligands with high selectivity for a specific opioid receptor subtype (μ, δ, or κ).

  • Improved Metabolic Stability: The steric hindrance provided by the dimethyl groups can protect the peptide from enzymatic degradation, leading to a longer duration of action in vivo.[1]

These properties have made L-Dmt a valuable tool for:

  • Probing Opioid Receptor Structure and Function: L-Dmt-containing peptides with high affinity and selectivity serve as powerful molecular probes to study the structure, function, and regulation of opioid receptors.

  • Developing Novel Analgesics: The enhanced potency and stability of L-Dmt-peptides make them attractive candidates for the development of new pain therapeutics with potentially fewer side effects than traditional opioids.[4]

  • Investigating Opioid-Related Disorders: Selective ligands are crucial for dissecting the roles of different opioid receptor subtypes in addiction, depression, and other neurological disorders.

Quantitative Data: Opioid Receptor Binding Affinities of L-Dmt-Containing Peptides

The following tables summarize the binding affinities (Ki) and in vitro potencies (IC50 or pA2) of several representative L-Dmt-containing opioid peptides for the mu (μ) and delta (δ) opioid receptors.

Peptide/CompoundReceptorBinding Affinity (Ki, nM)Reference
H-Dmt-Tic-Asp*-Bidμ0.44[5]
δ53.9[5]
H-Dmt-Tic-Gly-NH-CH2-Phμ0.46[6]
[Dmt¹]DALDAμ0.143 (rat brain)
N,N-dimethyl-Dmt-Tic Analogueδ0.035-0.454[7]
Peptide/CompoundBioassayPotencyReference
H-Dmt-Tic-Asp-BidMVD (δ agonist)IC50 = 0.12 nM[8]
H-Dft-Tic-Asp-BidMVD (δ antagonist)pA2 = 8.95[8]
H-Tyr-Tic-Asp*-BidMVD (δ antagonist)pA2 = 8.85[8]
N,N-dimethyl-Dmt-Tic AnalogueMVD (δ antagonist)pA2 = 8.14-9.47[7]

Experimental Protocols

Solid-Phase Peptide Synthesis of an L-Dmt-Containing Peptide

This protocol describes a general method for the manual solid-phase synthesis of a peptide containing L-2,6-dimethyl-tyrosine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-L-Dmt(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-L-Dmt(tBu)-OH at the desired position.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mu-Opioid Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of an L-Dmt-containing peptide for the μ-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO-hMOR).

  • [³H]DAMGO (selective μ-opioid receptor agonist radioligand).

  • Naloxone (non-selective opioid antagonist for determining non-specific binding).

  • L-Dmt-containing test peptide.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the L-Dmt-containing test peptide.

  • Incubation:

    • To all wells, add a fixed concentration of [³H]DAMGO (e.g., 1 nM).

    • To the non-specific binding wells, add a high concentration of naloxone (e.g., 10 μM).

    • To the competition wells, add serial dilutions of the L-Dmt test peptide.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of the test peptide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations of Key Processes

Signaling Pathway of a Dmt-Containing Mu-Opioid Agonist

mu_opioid_signaling Ligand Dmt-Peptide Agonist MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates K_efflux K⁺ Efflux GIRK->K_efflux Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_influx->Reduced_Neurotransmission Hyperpolarization->Reduced_Neurotransmission

Caption: Mu-opioid receptor signaling cascade initiated by a Dmt-peptide agonist.

Experimental Workflow for Radioligand Binding Assay

binding_assay_workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [³H]Radioligand - Test Peptide Dilutions - Buffers start->prep_reagents setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->setup_plate add_components Add Components to Wells setup_plate->add_components incubate Incubate at Room Temperature (60-90 min) add_components->incubate harvest Harvest onto Glass Fiber Filters incubate->harvest wash Wash Filters with Ice-Cold Buffer harvest->wash scintillation Add Scintillation Cocktail & Measure Radioactivity wash->scintillation analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki scintillation->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While racemic 2,6-dimethyl-tyrosine serves as a crucial starting material in chemical synthesis, its direct applications in biochemistry are limited due to the stereospecific nature of biological receptors. The enantiomerically pure L-form, however, has proven to be an invaluable tool in opioid research. Its ability to enhance the potency, selectivity, and stability of opioid peptides has led to the development of novel molecular probes and promising therapeutic candidates. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize L-2,6-dimethyl-tyrosine in their ongoing efforts to understand and modulate the opioid system.

References

The Strategic Incorporation of 2,6-Dimethyl-D,L-tyrosine in Peptidomimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2,6-Dimethyl-D,L-tyrosine as a strategic building block in the design and synthesis of peptidomimetics. While the preponderance of published research focuses on the L-enantiomer, 2,6-Dimethyl-L-tyrosine (Dmt), this document will address the available information on the racemic mixture and the D-enantiomer, highlighting the profound impact of stereochemistry and steric hindrance on peptide conformation, receptor affinity, and biological activity. Particular emphasis is placed on its application in the development of novel opioid receptor modulators.

Introduction: The Rationale for 2,6-Dimethyltyrosine in Peptidomimetics

Peptidomimetics are molecules designed to replicate the biological activity of natural peptides but with enhanced therapeutic properties, such as improved metabolic stability, oral bioavailability, and receptor selectivity.[1] The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. 2,6-Dimethyltyrosine, particularly the L-enantiomer (Dmt), has emerged as a critical tool, especially in opioid peptide research.[2][3]

The two methyl groups at the ortho-positions of the phenolic ring introduce significant steric hindrance. This conformational constraint restricts the rotation of the side chain (χ1 and χ2 torsion angles), which in turn influences the overall peptide backbone conformation. This "locking" effect can pre-organize the peptidomimetic into a bioactive conformation that is favorable for receptor binding, often leading to a dramatic increase in affinity and potency.[4] Furthermore, the introduction of D-amino acids can enhance resistance to proteolytic degradation by endogenous enzymes, thereby extending the biological half-life of the peptide.[1][5]

While the L-enantiomer has been extensively studied, the use of the D,L-racemic mixture or the pure D-enantiomer offers further avenues for modulating pharmacological profiles, potentially leading to unique receptor interactions or altered agonist/antagonist properties.

Quantitative Analysis: Receptor Binding Affinities

The substitution of the N-terminal Tyrosine with 2,6-Dimethyl-L-tyrosine (Dmt) in various opioid peptides has consistently demonstrated a significant impact on receptor binding affinity, particularly for the mu (μ) and delta (δ) opioid receptors. The data overwhelmingly indicates that Dmt-containing analogues exhibit enhanced affinity.

Peptide AnalogueModificationReceptorBinding Affinity (Ki, nM)Receptor Selectivity (μ/δ)Reference
DALDATyr¹Rat Brain MOR1.69-[6]
[Dmt¹]DALDADmt¹ Rat Brain MOR0.143 -[6]
Deltorphin IITyr¹δ-Opioid ReceptorHigh AffinityHigh δ Selectivity[7]
[Dmp¹]Deltorphin IIDmp¹δ-Opioid ReceptorHigh AffinityHigh δ Selectivity[7]
Endomorphin-2 AnalogueTyr¹-c[D-Lys-Phe-Phe-Asp]NH₂μ-Opioid Receptor0.981142[8]
Endomorphin-2 AnalogueDmt¹ -c[D-Lys-Phe-Phe-Asp]NH₂μ-Opioid Receptor0.20 2250[8]
Morphiceptin AnalogueTyr¹-c[D-Lys-Phe-D-Pro-Asp]NH₂μ-Opioid Receptor3.511457[8]
Morphiceptin AnalogueDmt¹ -c[D-Lys-Phe-D-Pro-Asp]NH₂μ-Opioid Receptor0.31 2355[8]

Note: Dmp refers to 2',6'-dimethylphenylalanine. Data for D,L-2,6-dimethyltyrosine containing peptides is notably scarce in the literature, preventing a direct comparative table.

Experimental Protocols

Synthesis of Racemic this compound

While many published methods focus on the asymmetric synthesis of the L-enantiomer, a general approach for the racemic compound can be adapted from classical amino acid syntheses, such as the Strecker or hydantoin synthesis, starting from 4-hydroxy-2,6-dimethylbenzaldehyde. A method for racemic 2-methyl-tyrosine has been reported involving the alkylation of the anion of diethyl acetamido malonate, which could be adapted.[9]

Conceptual Protocol (based on acetamidomalonate synthesis):

  • Preparation of 4-(chloromethyl)-3,5-dimethylphenol: The starting material, 2,6-dimethylphenol, is subjected to chloromethylation.

  • Alkylation: Diethyl acetamidomalonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This is then reacted with the prepared 4-(chloromethyl)-3,5-dimethylphenol to form the alkylated malonate.

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed under acidic conditions, which is followed by decarboxylation upon heating to yield the final racemic this compound.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance of the dimethylated ring, stronger coupling reagents or longer reaction times may be necessary.

General SPPS Cycle for Incorporating D,L-Dmt:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Activate the Fmoc-protected this compound (Fmoc-D,L-Dmt-OH). In a separate vessel, dissolve Fmoc-D,L-Dmt-OH (3-4 equivalents), a coupling reagent such as HCTU (3-4 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6-8 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative test like the Kaiser ninhydrin test. If the test is positive (blue beads), a second coupling may be required. d. Wash the resin extensively with DMF and Dichloromethane (DCM).

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations: Workflows and Signaling Pathways

Visual representations are crucial for understanding the complex processes involved in the synthesis and mechanism of action of these peptidomimetics.

cluster_synthesis Synthesis of D,L-Dmt Building Block cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_final Final Processing start_mat 2,6-Dimethylphenol alkylation Alkylation of Acetamidomalonate start_mat->alkylation hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis final_aa Racemic This compound hydrolysis->final_aa coupling Coupling of Fmoc-D,L-Dmt-OH final_aa->coupling resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection Repeat Cycle deprotection->coupling Repeat Cycle wash Washing coupling->wash Repeat Cycle wash->deprotection Repeat Cycle cleavage Cleavage from Resin wash->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (e.g., Mass Spec) purification->characterization final_peptide Final Peptidomimetic characterization->final_peptide

Caption: Experimental workflow for the synthesis and incorporation of this compound.

Peptidomimetics containing 2,6-dimethyltyrosine frequently target G-protein coupled receptors (GPCRs), such as the opioid receptors. The binding of the peptidomimetic agonist initiates a signaling cascade.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor μ-Opioid Receptor (GPCR) g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp ↓ cAMP ac->camp ca_channel Ca²⁺ Channel ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_channel K⁺ Channel k_efflux ↑ K⁺ Efflux (Hyperpolarization) k_channel->k_efflux ligand Dmt-Peptidomimetic (Agonist) ligand->receptor Binds g_alpha->ac Inhibits g_beta_gamma->ca_channel Inhibits g_beta_gamma->k_channel Activates pka ↓ PKA Activity camp->pka response Cellular Response (e.g., Analgesia) pka->response ca_influx->response k_efflux->response

Caption: Simplified signaling pathway for μ-opioid receptor activation by a Dmt-peptidomimetic.

Conclusion and Future Directions

The incorporation of 2,6-dimethyltyrosine, particularly the L-enantiomer, is a validated and powerful strategy for enhancing the affinity and potency of peptidomimetics, especially in the field of opioid research.[3] The steric constraints imposed by the dimethylated ring are key to pre-organizing the ligand for optimal receptor interaction.

A significant knowledge gap exists regarding the use of the racemic this compound and the pure D-enantiomer. Systematic studies comparing the L-form, D-form, and the D,L-racemic mixture within the same peptide scaffold are warranted. Such research would provide invaluable data on how stereochemistry at this position influences receptor selectivity, agonist versus antagonist activity, and pharmacokinetic profiles. This exploration represents a promising frontier for the rational design of next-generation peptidomimetic therapeutics.

References

Exploring the Conformational Space of 2,6-Dimethyl-D,L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the conformational space of the non-canonical amino acid 2,6-Dimethyl-D,L-tyrosine. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from analogous ortho-substituted aromatic compounds and foundational principles of stereochemistry and conformational analysis. The introduction of two methyl groups ortho to the phenolic hydroxyl group significantly restricts the conformational freedom of the side chain, influencing the overall molecular shape and potential intermolecular interactions. This document outlines the probable conformational preferences, details hypothetical experimental and computational approaches for its study, and presents the expected impact of these conformational constraints on its application in drug design and development.

Introduction

This compound is a synthetically modified amino acid that holds promise in the development of novel therapeutics, particularly in the realm of opioid receptor modulation. The strategic placement of two methyl groups on the aromatic ring, ortho to the hydroxyl group, introduces significant steric hindrance. This substitution is anticipated to drastically alter the molecule's conformational landscape compared to its parent amino acid, tyrosine. Understanding the accessible conformations of this compound is paramount for rational drug design, as the three-dimensional structure of a molecule dictates its biological activity. This guide provides a theoretical framework for the conformational analysis of this molecule, drawing parallels from studies on similarly substituted aromatic systems.

Predicted Conformational Preferences

The conformational space of an amino acid is primarily defined by the rotational freedom around its single bonds, described by dihedral angles. For this compound, the key dihedral angles are:

  • Backbone Dihedrals: φ (phi), ψ (psi), and ω (omega)

  • Side-Chain Dihedrals: χ¹ (chi1) and χ² (chi2)

The presence of the bulky ortho-methyl groups is expected to impose severe restrictions on the rotation around the Cα-Cβ (defining χ¹) and Cβ-Cγ (defining χ²) bonds.

Side-Chain Conformations (χ¹ and χ²)

The rotation around the Cβ-Cγ bond (χ²) is predicted to be the most significantly affected. The steric clash between the ortho-methyl groups and the backbone atoms will likely favor a conformation where the aromatic ring is oriented perpendicular to the plane defined by the Cα-Cβ-Cγ atoms. This would minimize van der Waals repulsion.

It is hypothesized that the χ¹ dihedral angle will predominantly adopt values that position the bulky aromatic ring away from the backbone, with a strong preference for the gauche(-) or trans conformations. The gauche(+) conformation is expected to be highly disfavored due to steric clashes between the ortho-methyl group and the backbone carbonyl and amino groups.

Backbone Conformations (φ and ψ)

The restricted side-chain conformations will, in turn, influence the accessible backbone dihedral angles (φ and ψ). The bulky nature of the 2,6-dimethylphenyl group will likely limit the regions of the Ramachandran plot that this amino acid can occupy, potentially disfavoring conformations such as the α-helix where a more compact side-chain is preferred.

Methodologies for Conformational Analysis

A thorough investigation of the conformational space of this compound would necessitate a combination of experimental and computational techniques.

Experimental Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A 5-10 mM solution of this compound would be prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D ¹H NMR: Acquisition of a high-resolution 1D proton NMR spectrum to determine chemical shifts and coupling constants. The ³J(Hα-Hβ) coupling constants would be particularly informative for estimating the χ¹ rotamer populations using the Karplus equation.

  • 2D NMR (COSY, TOCSY, NOESY/ROESY):

    • COSY and TOCSY: To confirm proton spin systems and aid in resonance assignment.

    • NOESY/ROESY: To identify through-space correlations. NOEs between the aromatic protons and the backbone or side-chain protons would provide crucial distance restraints for defining the preferred conformations. A rotating-frame Overhauser effect spectroscopy (ROESY) experiment might be preferable for a molecule of this size to avoid zero-crossing issues.

3.1.2. X-ray Crystallography

  • Crystallization: Single crystals of this compound would be grown from various solvent systems using techniques such as slow evaporation or vapor diffusion.

  • Data Collection and Structure Solution: X-ray diffraction data would be collected from a suitable crystal. The resulting electron density map would be used to solve the crystal structure, providing precise atomic coordinates and defining the solid-state conformation.

Computational Modeling

3.2.1. Molecular Mechanics and Conformational Search

  • Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, or OPLS) would be chosen.

  • Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers. This could involve rotating the key dihedral angles (χ¹ and χ²) in discrete steps and minimizing the energy of each resulting structure.

3.2.2. Quantum Mechanics Calculations

  • Geometry Optimization and Energy Calculation: The geometries of the low-energy conformers identified by molecular mechanics would be further optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate relative energies.

  • Potential Energy Surface Scan: A relaxed potential energy surface scan would be performed by systematically rotating the χ¹ and χ² dihedral angles and calculating the energy at each point, providing a detailed map of the conformational energy landscape.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that would be expected from the experimental and computational studies described above.

Table 1: Predicted NMR Parameters for this compound

ParameterPredicted Value/RangeInformation Gained
³J(Hα-HβA)3-5 HzPopulation of χ¹ rotamers
³J(Hα-HβB)10-12 HzPopulation of χ¹ rotamers
NOE (Aromatic H - Hα)Weak/AbsentIndication of extended conformation
NOE (Aromatic H - Hβ)StrongProximity of side chain to backbone

Table 2: Predicted Dihedral Angle Preferences for this compound

Dihedral AnglePredicted Stable Conformation(s)Predicted Energy Barrier
χ¹gauche(-) (~ -60°), trans (~ 180°)High for gauche(+)
χ²~ ±90°High for planar conformations

Visualizations

Molecular Structure and Key Dihedrals

Caption: Molecular structure of 2,6-Dimethyl-tyrosine with key dihedral angles highlighted.

Experimental Workflow for Conformational Analysis

G cluster_exp Experimental Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (1D, 2D NOESY/ROESY) synthesis->nmr xray X-ray Crystallography synthesis->xray data Data Analysis (Coupling Constants, NOEs) nmr->data structure 3D Structure Determination xray->structure data->structure

Caption: A typical experimental workflow for determining the 3D structure.

Computational Workflow for Conformational Analysis

G cluster_comp Computational Workflow ff Force Field Selection cs Conformational Search (Molecular Mechanics) ff->cs qm Quantum Mechanics (DFT Optimization) cs->qm pes Potential Energy Surface Scan qm->pes analysis Analysis of Conformers (Energies, Dihedrals) pes->analysis

Caption: A standard computational workflow for exploring conformational space.

Implications for Drug Development

The restricted conformational flexibility of this compound has significant implications for its use in drug design.

  • Receptor Binding: A pre-organized, rigid conformation can lead to higher binding affinity and selectivity for a target receptor, as less conformational entropy is lost upon binding.

  • Reduced Off-Target Effects: By limiting the number of accessible conformations, the likelihood of binding to unintended biological targets may be reduced, potentially leading to a better safety profile.

  • Metabolic Stability: The methyl groups can shield the aromatic ring from metabolic enzymes, potentially increasing the in vivo half-life of drug candidates incorporating this amino acid.

Conclusion

While direct experimental data on the conformational space of this compound is currently lacking, a comprehensive analysis based on established principles of stereochemistry and data from analogous molecules provides a strong predictive framework. The ortho-methyl substitutions are expected to severely restrict the side-chain rotational freedom, leading to a more defined three-dimensional structure. This inherent rigidity is a desirable trait in drug design, offering the potential for enhanced potency, selectivity, and metabolic stability. The experimental and computational workflows outlined in this guide provide a roadmap for future studies to fully elucidate the conformational landscape of this promising non-canonical amino acid and unlock its full potential in the development of next-generation therapeutics.

The Discovery and Synthesis of 2,6-Dimethyl-D,L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 2,6-Dimethyl-D,L-tyrosine, a synthetically valuable unnatural amino acid. While the L-enantiomer, 2,6-Dimethyl-L-tyrosine (Dmt), has garnered significant attention for its ability to enhance the potency and selectivity of opioid receptor ligands, this guide will also address the synthesis of the racemic D,L-mixture.[1] We will delve into the primary synthetic methodologies, including a microwave-assisted Negishi coupling reaction and a palladium-catalyzed C-H dimethylation, providing detailed experimental protocols. Quantitative data from these syntheses are summarized for comparative analysis. Furthermore, this guide explores the biological context of this amino acid by providing detailed diagrams of the opioid receptor signaling pathways, the primary area of application for Dmt-containing compounds.

Introduction: Discovery and Significance

The unnatural amino acid 2,6-Dimethyl-L-tyrosine (Dmt) has become a crucial component in the development of novel opioid receptor ligands. Its incorporation into peptides and small molecules, often in place of the natural amino acid tyrosine, has been shown to significantly increase affinity and modulate activity at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] This enhancement is attributed to the steric bulk of the two methyl groups on the phenyl ring, which can influence ligand-receptor binding interactions and confer resistance to metabolic degradation.

While the majority of research has focused on the L-enantiomer due to its biological activity in opioid systems, the synthesis of the racemic mixture, this compound, is of interest for various applications, including its use as a starting material for chiral resolution or in studies where stereochemistry is not a primary concern. This guide will provide insights into both the well-established enantioselective synthesis of the L-enantiomer and a proposed methodology for the preparation of the racemic D,L-form.

Synthetic Methodologies

Two primary strategies have emerged for the efficient synthesis of 2,6-dimethyltyrosine derivatives: a microwave-assisted Negishi coupling and a palladium-catalyzed C-H dimethylation.

Microwave-Assisted Negishi Coupling

This approach offers a rapid and efficient route to Boc-protected 2,6-dimethyltyrosine. The key step involves a palladium-catalyzed cross-coupling of an organozinc reagent derived from a serine precursor with a substituted aryl halide. Microwave irradiation significantly accelerates the reaction, leading to improved yields and shorter reaction times.

While the literature predominantly describes the synthesis of the L-enantiomer starting from Boc-L-serine methyl ester, a plausible route to the racemic this compound would involve starting with the racemic Boc-D,L-serine methyl ester.

Experimental Protocol: Proposed Synthesis of Boc-2,6-Dimethyl-D,L-tyrosine Methyl Ester

  • Step 1: Synthesis of Boc-D,L-iodophenylalanine methyl ester. To a solution of Boc-D,L-serine methyl ester (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.5 eq) and imidazole (1.5 eq). Cool the mixture to 0°C and add iodine (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with aqueous sodium thiosulfate solution and extract the product with DCM. Purify the crude product by flash column chromatography to yield Boc-D,L-iodophenylalanine methyl ester.

  • Step 2: Microwave-Assisted Negishi Coupling. In a microwave-safe vessel, combine Boc-D,L-iodophenylalanine methyl ester (1.0 eq), activated zinc dust (2.0 eq), and a catalytic amount of iodine in anhydrous N,N-dimethylformamide (DMF). To this mixture, add 3,5-dimethyl-4-iodophenol (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.10 eq). Seal the vessel and irradiate in a microwave reactor at 110°C for 2 hours. After cooling, dilute the reaction mixture with ethyl acetate, filter through celite, and wash with brine. Purify the crude product by flash column chromatography to obtain Boc-2,6-Dimethyl-D,L-tyrosine methyl ester.

  • Step 3: Hydrolysis. The resulting methyl ester can be hydrolyzed to the free carboxylic acid by treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

Reactant Product Yield (%) Purity (%) Reference
Boc-L-serine methyl esterBoc-2',6'-dimethyl-L-tyrosine methyl ester56>95 (by HPLC)[PMID: 26713104]
Boc-D,L-serine methyl esterBoc-2,6-Dimethyl-D,L-tyrosine methyl ester(Not reported)(Not reported)(Proposed)

Table 1: Quantitative Data for the Microwave-Assisted Negishi Coupling Synthesis.

Palladium-Catalyzed C-H Dimethylation

This method provides an alternative route to 2,6-dimethyltyrosine derivatives through the direct functionalization of C-H bonds. A directing group, such as a picolinamide, is used to guide the palladium catalyst to the ortho C-H bonds of the tyrosine phenyl ring for methylation.

A racemic synthesis could be achieved by starting with a racemic phenylalanine derivative.

Experimental Protocol: Proposed Synthesis of N-Boc-2,6-Dimethyl-D,L-tyrosine

  • Step 1: Synthesis of N-Picolinoyl-D,L-phenylalanine methyl ester. Couple D,L-phenylalanine methyl ester with picolinic acid using a standard peptide coupling reagent such as HATU or HBTU.

  • Step 2: Palladium-Catalyzed C-H Dimethylation. To a solution of N-Picolinoyl-D,L-phenylalanine methyl ester (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and a methylating agent such as methylboronic acid or a methyl source in the presence of an oxidant. Heat the reaction mixture at an elevated temperature until the starting material is consumed. Purify the product by column chromatography.

  • Step 3: Removal of Directing Group and Boc Protection. The picolinamide directing group can be removed under appropriate conditions, followed by protection of the amino group with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Starting Material Product Yield (%) Purity (%) Reference
(S)-N-Picolinoyl-tyrosine derivative(S)-N-Boc-2,6-dimethyltyrosineGood to highHigh[DOI: 10.1021/ol302099t]
(D,L)-N-Picolinoyl-phenylalanine derivative(D,L)-N-Boc-2,6-dimethyltyrosine(Not reported)(Not reported)(Proposed)

Table 2: Quantitative Data for the Palladium-Catalyzed C-H Dimethylation Synthesis.

Biological Context: Opioid Receptor Signaling Pathways

The significance of 2,6-dimethyltyrosine lies in its application in designing ligands for opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of opioids. Upon activation by a ligand, opioid receptors initiate intracellular signaling cascades primarily through two pathways: the G-protein signaling pathway and the β-arrestin pathway.

G-Protein Signaling Pathway

The canonical signaling pathway for opioid receptors involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and neurotransmitter release.

G_Protein_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activation G_alpha Gαi/o-GTP G_Protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ion_Channel K+ Channel K_efflux ↑ K+ Efflux Ion_Channel->K_efflux Ligand Opioid Ligand (e.g., Dmt-containing peptide) Ligand->Opioid_Receptor G_alpha->AC Inhibition G_beta_gamma->Ion_Channel Activation Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity K_efflux->Neuronal_Activity

Caption: Opioid Receptor G-Protein Signaling Pathway.

β-Arrestin Signaling Pathway

Upon prolonged or high-intensity agonist binding, opioid receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from G-proteins, leading to desensitization of the G-protein signal. β-arrestin also mediates receptor internalization and can initiate its own signaling cascades, which are implicated in some of the adverse effects of opioids.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor GRK GRK Opioid_Receptor->GRK Activation Phospho_Receptor Phosphorylated Receptor Opioid_Receptor->Phospho_Receptor GRK->Opioid_Receptor Phosphorylation Ligand Opioid Ligand Ligand->Opioid_Receptor Beta_Arrestin β-Arrestin Phospho_Receptor->Beta_Arrestin Recruitment Receptor_Arrestin_Complex Receptor-β-Arrestin Complex Phospho_Receptor->Receptor_Arrestin_Complex Beta_Arrestin->Receptor_Arrestin_Complex Internalization Receptor Internalization Receptor_Arrestin_Complex->Internalization Signaling β-Arrestin-mediated Signaling (e.g., MAPK) Receptor_Arrestin_Complex->Signaling Desensitization G-protein Signal Desensitization Receptor_Arrestin_Complex->Desensitization

Caption: Opioid Receptor β-Arrestin Signaling Pathway.

Conclusion

This compound and its enantiomers represent a class of unnatural amino acids with significant implications for drug discovery, particularly in the field of opioid research. The synthetic methods outlined in this guide, including the microwave-assisted Negishi coupling and palladium-catalyzed C-H dimethylation, provide efficient pathways to these valuable building blocks. Understanding the intricate signaling pathways of opioid receptors, for which these molecules are designed, is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. Further research into the synthesis and biological evaluation of the racemic and individual D- and L-enantiomers will continue to advance our understanding of opioid pharmacology and contribute to the development of novel analgesics and other therapeutics.

References

Preliminary Investigation of 2,6-Dimethyl-D,L-tyrosine Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a preliminary investigation into the pharmacology of 2,6-Dimethyl-D,L-tyrosine. The majority of available research focuses on the L-isomer, 2',6'-dimethyl-L-tyrosine (Dmt), as a critical component in the design of synthetic opioid peptides. Consequently, this document emphasizes its role in modulating the activity of these peptides, while also outlining the current knowledge gaps regarding the standalone pharmacology of the D,L-racemic mixture. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

2,6-Dimethyl-L-tyrosine is a synthetic amino acid derivative. Below is a summary of its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [2]
CAS Number 123715-02-6[1]
Melting Point 239-240 °C (decomposes)[1]
Predicted XLogP3 -1[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Predicted Boiling Point 412.8 ± 45.0 °C[1]
Predicted Flash Point 203.4 ± 28.7 °C[1]

Role in Opioid Peptide Pharmacology

The incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) at the N-terminus of opioid peptides is a well-established strategy to enhance their pharmacological properties. The two methyl groups on the tyrosine ring provide steric hindrance that can influence receptor binding and protect against enzymatic degradation.[3]

Impact on Opioid Receptor Binding Affinity

The substitution of tyrosine with Dmt in various opioid peptide analogs has been shown to significantly increase their binding affinity for both mu (µ) and delta (δ) opioid receptors.[4][5] This is attributed to favorable interactions within the receptor's binding pocket.

Peptide AnalogReceptorBinding Affinity (Ki, nM)Fold Change vs. Tyr¹Source
DALDAHuman MOR1.69-[4]
[Dmt¹]DALDAHuman MOR0.14311.8[4]
Endomorphin-2 AnalogRat MOR--[6]
[Dmt¹]Endomorphin-2 AnalogRat MORHigh AffinityEnhanced[6]

MOR: Mu Opioid Receptor

Influence on Functional Activity

Dmt substitution not only affects binding affinity but also modulates the functional activity of opioid peptides, influencing whether they act as agonists or antagonists.[7] The functional consequences are often assessed using GTPγS binding assays, which measure G-protein activation upon receptor stimulation.[4][8]

Peptide AnalogAssayActivityPotency (EC₅₀/IC₅₀, nM)EfficacySource
DALDAGTPγS (Human MOR)Agonist-Full[4]
[Dmt¹]DALDAGTPγS (Human MOR)AgonistSignificantly IncreasedFull[4]
H-Dmt-Tic-Asp-BidMVDδ Agonist0.12-[7]
H-Dft-Tic-Asp-BidMVDδ AntagonistpA₂ = 8.95-[7]
H-Tyr-Tic-Asp*-BidMVDδ AntagonistpA₂ = 8.85-[7]

MVD: Mouse Vas Deferens assay; Dft: 2',6'-difluoro-L-tyrosine

Enhancement of Metabolic Stability

A significant advantage of incorporating Dmt into opioid peptides is the enhancement of their metabolic stability.[3] The methyl groups can shield the peptide backbone from enzymatic cleavage, prolonging the peptide's half-life.[9] Peptides containing Dmt have shown increased stability when incubated with rat brain homogenates.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological investigation of compounds like this compound and its peptide derivatives.

Synthesis of Peptides Containing 2',6'-dimethyl-L-tyrosine

Peptides incorporating Dmt are typically synthesized using solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Support Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-Protected Amino Acid Fmoc_AA->Coupling Wash1 Washing Coupling->Wash1 Deprotection Fmoc Deprotection Wash2 Washing Deprotection->Wash2 Wash1->Deprotection Wash2->Coupling Next Amino Acid Cleavage Cleavage from Resin Wash2->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization Final_Peptide Pure Peptide Characterization->Final_Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including Fmoc-Dmt-OH) and a coupling agent (e.g., HBTU/HOBt) in a suitable solvent like DMF.

    • Add a base (e.g., DIPEA) to the resin to neutralize it.

    • Add the activated amino acid solution to the resin and allow it to react.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid.

  • Repeat: Repeat the coupling, washing, and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors.

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow Membrane_Prep Receptor Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (Ki) Scintillation->Data_Analysis Result Binding Affinity Data_Analysis->Result

Radioligand Opioid Receptor Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing the human µ-opioid receptor).

  • Incubation: In a microplate, incubate the cell membranes with a known radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Signaling Pathway for GPCR Activation and GTPγS Binding:

GTPgS_Pathway cluster_membrane Cell Membrane GPCR GPCR GPCR_Agonist Agonist-GPCR-Gα(GDP)βγ GPCR->GPCR_Agonist G_protein Gα(GDP)βγ G_protein->GPCR_Agonist GTPgS [³⁵S]GTPγS GPCR_Agonist->GTPgS Binds GDP GDP GPCR_Agonist->GDP Releases Gbg Gβγ GPCR_Agonist->Gbg Dissociates Agonist Agonist Agonist->GPCR Binds Activated_G Gα-[³⁵S]GTPγS GTPgS->Activated_G Activated_G->Gbg Re-associates (slowly)

GPCR Activation and [³⁵S]GTPγS Binding Pathway.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest.

  • Incubation: Incubate the membranes with GDP, varying concentrations of the test compound (agonist), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Filtration: Terminate the reaction by rapid filtration through a filter plate.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

In Vivo Antinociceptive Assays

The tail-flick and hot-plate tests are common assays to evaluate the analgesic effects of compounds in rodents.[10][11]

Workflow for In Vivo Antinociceptive Testing:

Antinociception_Workflow Animal_Acclimation Animal Acclimation Baseline Baseline Latency Measurement Animal_Acclimation->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Post_Drug_Latency Post-Drug Latency Measurement Drug_Admin->Post_Drug_Latency Data_Analysis Data Analysis (%MPE) Post_Drug_Latency->Data_Analysis Result Antinociceptive Effect Data_Analysis->Result

Workflow for In Vivo Antinociceptive Assays.

a) Tail-Flick Test:

  • Acclimation: Acclimate the animal (e.g., mouse or rat) to the testing apparatus.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is used to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-Drug Measurement: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the percent maximal possible effect (%MPE) to quantify the analgesic effect.

b) Hot-Plate Test:

  • Acclimation: Acclimate the animal to the hot-plate apparatus.

  • Baseline Measurement: Place the animal on a heated plate (e.g., 55°C) and record the time it takes to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time is enforced.

  • Drug Administration: Administer the test compound.

  • Post-Drug Measurement: Measure the hot-plate latency at different time points after drug administration.

  • Data Analysis: Calculate the %MPE to determine the level of antinociception.

Knowledge Gaps and Future Directions

The current body of scientific literature provides substantial evidence for the utility of 2',6'-dimethyl-L-tyrosine as a tool to enhance the pharmacological properties of opioid peptides. However, there is a significant lack of information regarding the intrinsic pharmacology of this compound as a standalone molecule.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: Evaluating the binding and functional activity of this compound at a wide range of receptors and enzymes to understand its selectivity and potential off-target effects.

  • ADME and Toxicology Studies: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound to assess its drug-like properties and safety.

  • In Vivo Studies: Investigating the behavioral and physiological effects of this compound when administered alone in animal models.

  • Elucidation of D- and L-isomer Activity: Separating the racemic mixture and characterizing the pharmacological activity of the individual D- and L-isomers to understand their respective contributions.

By addressing these knowledge gaps, a more complete understanding of the pharmacology of this compound can be achieved, potentially uncovering new therapeutic applications for this compound beyond its current use in peptide modification.

References

The Pivotal Role of 2,6-Dimethyl Groups in the Bioactivity of 2,6-Dimethyl-tyrosine (DMT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid 2,6-Dimethyl-tyrosine (DMT) has emerged as a critical component in the design of potent and selective opioid receptor modulators. Its incorporation in place of the endogenous Tyrosine (Tyr) residue at the N-terminus of opioid peptides has consistently led to significant enhancements in receptor affinity, functional bioactivity, and in vivo analgesic effects.[1][2][3][4][5][6][7][8] This technical guide delves into the core of DMT's bioactivity, focusing on the instrumental role of its 2,6-dimethyl groups. We will explore the structure-activity relationships, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction: The Significance of 2,6-Dimethyl-tyrosine (DMT)

Opioid peptides, endogenous or synthetic, play a crucial role in pain modulation and are primarily mediated by G protein-coupled receptors (GPCRs), specifically the mu (µ), delta (δ), and kappa (κ) opioid receptors.[9][10][11][12][13] The N-terminal tyrosine residue is a universal feature of these peptides and is essential for their interaction with opioid receptors. The discovery that substituting this tyrosine with the synthetic analog 2,6-Dimethyl-tyrosine (DMT) could dramatically enhance biological activity has been a significant advancement in the field of opioid research.[1][4] The steric hindrance introduced by the two methyl groups on the phenolic ring of tyrosine is believed to be a key determinant of this enhanced bioactivity.[5][14] This modification has been shown to improve the affinity, particularly for the µ-opioid receptor, and in some cases, alter receptor selectivity.[1][4][6] Furthermore, DMT is a cornerstone of the Dmt-Tic pharmacophore, a well-established motif in potent δ-opioid receptor antagonists.[1][4]

The Role of the 2,6-Dimethyl Groups: A Structure-Activity Relationship

The introduction of two methyl groups at the ortho positions of the tyrosine phenolic ring in DMT imposes significant conformational constraints on the peptide backbone. This steric bulk is thought to influence the bioactivity through several mechanisms:

  • Conformational Rigidity: The dimethyl groups restrict the rotation around the Chi1 (χ1) and Chi2 (χ2) dihedral angles of the amino acid side chain. This pre-organizes the pharmacophore into a conformation that is more favorable for binding to the opioid receptor, reducing the entropic penalty of binding.

  • Shielding from Enzymatic Degradation: The methyl groups can sterically hinder the access of peptidases to the N-terminus of the peptide, thereby increasing its metabolic stability and prolonging its duration of action.[7]

  • Altered Receptor Interaction: The altered conformation and electronic properties of the phenolic ring due to the methyl groups can lead to different and potentially stronger interactions with specific residues within the receptor's binding pocket.

The following diagram illustrates the logical relationship of how the dimethyl groups contribute to the enhanced bioactivity of DMT-containing peptides.

DMT 2,6-Dimethyl-tyrosine (DMT) Substitution for Tyrosine Dimethyl_Groups Presence of 2,6-Dimethyl Groups DMT->Dimethyl_Groups Steric_Hindrance Steric Hindrance Dimethyl_Groups->Steric_Hindrance Conformational_Restriction Conformational Restriction of Side Chain and Backbone Steric_Hindrance->Conformational_Restriction Enzymatic_Shielding Shielding from Enzymatic Degradation Steric_Hindrance->Enzymatic_Shielding Altered_Binding_Pocket_Interaction Altered Interaction with Receptor Binding Pocket Conformational_Restriction->Altered_Binding_Pocket_Interaction Improved_Stability Improved Metabolic Stability Enzymatic_Shielding->Improved_Stability Increased_Affinity Increased Receptor Affinity (especially µ-opioid receptor) Altered_Binding_Pocket_Interaction->Increased_Affinity Enhanced_Bioactivity Enhanced Functional Bioactivity Increased_Affinity->Enhanced_Bioactivity Overall_Potency Increased Overall Potency and In Vivo Analgesia Enhanced_Bioactivity->Overall_Potency Improved_Stability->Overall_Potency

Caption: Structure-activity relationship of the 2,6-dimethyl groups in DMT.

Quantitative Data on the Bioactivity of DMT-Containing Peptides

The following table summarizes key quantitative data from various studies, comparing the bioactivity of DMT-containing peptides with their corresponding Tyrosine (Tyr) or other analogs. This data highlights the significant impact of the 2,6-dimethyl substitution.

Compound Receptor Binding Affinity (Ki, nM) Functional Activity (IC50 or pA2) Reference
µ-opioid δ-opioid κ-opioid
H-Dmt-NH-CH37.45--
Morphine7.45--
H-Dmt-Tic-Asp-Bid---
H-Dft-Tic-Asp-Bid---
H-Tyr-Tic-Asp-Bid---
H-Dmt-Tic-Gly-Bid---
H-Dft-Tic-Gly-Bid---
H-Tyr-Tic-Gly-Bid---
[Dmt¹]Deltorphin B---
[Dft¹]Deltorphin B---
Deltorphin B (Tyr¹)---
3-[H-Dmt-NH-(CH2)4]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone0.1358.2-

Dft = 2',6'-difluoro-L-tyrosine; Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; Bid = 1H-benzimidazol-2-yl; MVD = Mouse Vas Deferens assay; GPI = Guinea Pig Ileum assay.

Experimental Protocols

The bioactivity of DMT-containing peptides is typically assessed using a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for different opioid receptor subtypes (µ, δ, κ).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) or tissues (e.g., rat brain) that express the opioid receptor of interest.

  • Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the unlabeled test compound.

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: GPI and MVD Bioassays

Objective: To determine the functional activity (agonist or antagonist potency) of the test compound at the µ-opioid receptor (GPI assay) and the δ-opioid receptor (MVD assay).

Methodology:

  • Tissue Preparation: The guinea pig ileum (GPI), which is rich in µ-opioid receptors, or the mouse vas deferens (MVD), which is rich in δ-opioid receptors, is isolated and mounted in an organ bath containing a physiological salt solution.

  • Stimulation: The tissues are electrically stimulated to induce muscle contractions.

  • Compound Addition: The test compound is added to the organ bath at increasing concentrations.

    • Agonist Activity: Agonists inhibit the electrically induced contractions in a concentration-dependent manner. The concentration that produces 50% of the maximum inhibition (IC50) is determined.

    • Antagonist Activity: To determine antagonist activity, the tissue is pre-incubated with the test compound, and then a concentration-response curve for a standard agonist is generated. A rightward shift in the agonist's concentration-response curve indicates antagonism. The antagonist potency is expressed as the pA2 value.

  • Data Analysis: Concentration-response curves are plotted, and IC50 or pA2 values are calculated.

The following diagram depicts a typical experimental workflow for assessing the bioactivity of a newly synthesized DMT-containing peptide.

cluster_synthesis Synthesis and Purification cluster_binding Receptor Binding Assays cluster_functional Functional Bioassays cluster_analysis Data Analysis and Interpretation Synthesis Solid Phase Peptide Synthesis of DMT-containing Peptide Purification HPLC Purification and Mass Spectrometry Characterization Synthesis->Purification Binding_Assay Radioligand Competitive Binding Assays (µ, δ, κ receptors) Purification->Binding_Assay GPI_Assay Guinea Pig Ileum (GPI) Assay (µ-opioid receptor) Purification->GPI_Assay MVD_Assay Mouse Vas Deferens (MVD) Assay (δ-opioid receptor) Purification->MVD_Assay Ki_Determination Determination of Ki values Binding_Assay->Ki_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Determination->SAR_Analysis IC50_pA2_Determination Determination of IC50 (agonist) or pA2 (antagonist) values GPI_Assay->IC50_pA2_Determination MVD_Assay->IC50_pA2_Determination IC50_pA2_Determination->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for bioactivity assessment of DMT-peptides.

Signaling Pathways of Opioid Receptors

DMT-containing peptides exert their effects by modulating the signaling of opioid receptors, which are canonical G protein-coupled receptors (GPCRs). The binding of an agonist to the receptor triggers a conformational change, leading to the activation of intracellular signaling cascades.

The primary signaling pathway involves the activation of heterotrimeric Gi/o proteins. This leads to:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

Together, these effects decrease neuronal excitability, which is the basis for the analgesic properties of opioids.

In addition to G protein-dependent signaling, opioid receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades.[10]

The following diagram provides a simplified overview of the canonical opioid receptor signaling pathway.

cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (µ, δ, κ) G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_Channel GIRK K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_Channel VGCC Ca2+ Channel Ca_influx Ca2+ Influx (Reduced) Ca_Channel->Ca_influx DMT_Peptide DMT-Peptide (Agonist) DMT_Peptide->Opioid_Receptor Binds and Activates G_alpha->AC Inhibits G_beta_gamma->K_Channel Activates G_beta_gamma->Ca_Channel Inhibits ATP ATP ATP->AC Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Reduced cAMP levels contribute to K_efflux->Neuronal_Excitability Ca_influx->Neuronal_Excitability

Caption: Simplified GPCR signaling pathway for opioid receptors.

Conclusion

The incorporation of 2,6-Dimethyl-tyrosine into opioid peptides represents a powerful strategy for enhancing their pharmacological properties. The steric hindrance provided by the 2,6-dimethyl groups plays a multifaceted role in improving receptor affinity, functional bioactivity, and metabolic stability. A thorough understanding of the structure-activity relationships and the underlying signaling mechanisms is crucial for the rational design of novel and more effective opioid-based therapeutics. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further explore the potential of DMT and its analogs in developing next-generation analgesics and pharmacological tools.

References

2,6-Dimethyl-D,L-tyrosine: A Potential Molecular Probe for Elucidating Biomolecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic amino acid 2,6-Dimethyl-D,L-tyrosine (Dmt) has garnered significant attention in medicinal chemistry, primarily for its role in enhancing the potency and selectivity of opioid receptor ligands. The strategic placement of two methyl groups on the phenolic ring of tyrosine introduces conformational constraints that can significantly influence peptide-receptor interactions. Beyond its established role as a pharmacophore enhancer, the unique structural and potential spectroscopic properties of Dmt position it as a promising, yet underexplored, molecular probe for investigating protein-ligand binding events and dissecting complex biological signaling pathways. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound as a molecular probe, with a focus on its utility in studying opioid receptor systems. Detailed experimental protocols and conceptual frameworks are presented to facilitate its adoption in academic and industrial research settings.

Introduction

The study of molecular recognition is fundamental to understanding biological processes and for the rational design of therapeutics. Molecular probes, molecules with specific and measurable properties that report on their local environment, are indispensable tools in this endeavor. Amino acids and their analogs are particularly attractive candidates for molecular probes as they can be site-specifically incorporated into peptides and proteins. 2,6-Dimethyl-L-tyrosine (Dmt) is a non-natural amino acid that has been extensively utilized in the development of synthetic opioid ligands.[1][2] Its incorporation, particularly at the N-terminus of opioid peptides, often leads to a significant increase in affinity and efficacy at opioid receptors.[2] While the pharmacological effects of Dmt are well-documented, its potential as a molecular probe to elucidate the very interactions it enhances remains largely untapped.

This guide explores the multifaceted potential of this compound as a molecular probe. We will delve into its synthesis, physicochemical characteristics, and established applications in opioid peptide research. Furthermore, we will extrapolate from the known properties of tyrosine and its analogs to propose how the unique features of Dmt can be harnessed for spectroscopic and structural studies of biomolecular interactions.

Physicochemical Properties

The introduction of two methyl groups ortho to the hydroxyl group on the tyrosine ring profoundly influences its physicochemical properties compared to the parent amino acid. These modifications are key to its function as both a pharmacological modulator and a potential molecular probe.

PropertyValue (L-enantiomer unless specified)Reference
Molecular Formula C₁₁H₁₅NO₃[3]
Molecular Weight 209.24 g/mol [3]
CAS Number 123715-02-6 (L-form); 81806-45-3 (D,L-form)[3]
Melting Point 239-240 °C (decomposes)
XLogP3 -1.0
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4

Note: Experimental data for the D,L-racemic mixture is limited. The data presented is primarily for the L-enantiomer, which is more commonly synthesized and studied due to its biological activity.

The methyl groups introduce steric hindrance, which can restrict the rotational freedom of the phenolic ring. This conformational constraint is believed to be a primary contributor to the enhanced receptor affinity observed in Dmt-containing peptides.[2]

Synthesis of this compound

The synthesis of 2,6-Dimethyl-tyrosine can be achieved through various methods. A rapid and efficient approach for the synthesis of Boc-protected 2',6'-dimethyl-l-tyrosine utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[1][4] This method offers a significant improvement over more traditional, time-consuming syntheses.

Microwave-Assisted Synthesis of Boc-2',6'-dimethyl-l-tyrosine

This three-step synthesis provides a practical route to obtaining the protected amino acid for solid-phase peptide synthesis.[1]

Experimental Protocol:

Step 1: Synthesis of Boc-L-iodophenylalanine methyl ester.

  • To a solution of Boc-L-tyrosine methyl ester (1.0 eq) in a suitable solvent, add iodine (I₂) and triphenylphosphine (PPh₃) in the presence of imidazole at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Purify the product by column chromatography to yield Boc-L-iodophenylalanine methyl ester.

Step 2: Microwave-Assisted Negishi Coupling.

  • In a microwave-safe vessel, combine Boc-L-iodophenylalanine methyl ester (1.0 eq), zinc dust, and a catalytic amount of iodine in anhydrous dimethylformamide (DMF).

  • Add 3,5-dimethyl-4-iodophenol, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and SPhos.

  • Seal the vessel and irradiate in a microwave reactor at 110 °C for 2 hours.

  • After cooling, purify the reaction mixture by column chromatography to obtain the coupled product.[1]

Step 3: Saponification.

  • Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis of the methyl ester is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the final product, Boc-2',6'-dimethyl-l-tyrosine, by recrystallization or chromatography.[1]

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Negishi Coupling (Microwave) cluster_step3 Step 3: Saponification Boc_Tyr_Me Boc-L-tyrosine methyl ester Iodination I₂, PPh₃, Imidazole Boc_Tyr_Me->Iodination Boc_I_Phe_Me Boc-L-iodophenylalanine methyl ester Iodination->Boc_I_Phe_Me Coupling Zn, I₂, 3,5-dimethyl-4-iodophenol Pd₂(dba)₃, SPhos, DMF, 110°C, MW Boc_I_Phe_Me->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Saponification LiOH, THF/H₂O Coupled_Product->Saponification Final_Product Boc-2',6'-dimethyl-L-tyrosine Saponification->Final_Product

Caption: Microwave-assisted synthesis of Boc-2',6'-dimethyl-L-tyrosine.

Applications as a Molecular Probe

The true potential of this compound lies in its application as a molecular probe to study biomolecular interactions, particularly in the context of receptor-ligand binding.

Probing Ligand-Receptor Interactions via Spectroscopic Changes

While direct spectroscopic data for this compound is scarce, we can infer its potential based on the known properties of tyrosine and its analogs. The fluorescence of the tyrosine phenol ring is sensitive to its local environment, including solvent polarity and hydrogen bonding.

Hypothesized Spectroscopic Properties:

  • UV-Visible Absorption: Similar to tyrosine, 2,6-dimethyltyrosine is expected to exhibit absorption maxima in the UV range. The absorption spectrum of L-tyrosine shows peaks around 224 nm and 275 nm.[5] The methylation of the ring may cause slight shifts in these maxima.

  • Fluorescence: Tyrosine is intrinsically fluorescent, with an emission maximum around 303 nm. The quantum yield and emission wavelength are sensitive to the environment. The methyl groups in Dmt could potentially alter its fluorescence properties, and changes in these properties upon binding to a receptor could provide valuable information about the binding event and the nature of the binding pocket.

Experimental Approach:

  • Characterize the Spectroscopic Properties of Dmt: Perform detailed UV-Vis and fluorescence spectroscopy of this compound in various solvents to establish its intrinsic photophysical properties.

  • Incorporate Dmt into a Peptide Ligand: Synthesize a peptide known to bind to a target receptor, incorporating Dmt at a specific position.

  • Monitor Spectroscopic Changes upon Binding: Titrate the Dmt-containing peptide with the purified receptor and monitor changes in the absorption and fluorescence spectra. A shift in the emission maximum or a change in fluorescence intensity could indicate binding and provide insights into the polarity and conformational changes within the binding pocket.

NMR Spectroscopy for Structural Insights

NMR spectroscopy is a powerful technique for studying protein structure and dynamics at atomic resolution. The methyl groups of 2,6-dimethyltyrosine provide unique NMR-active nuclei (¹H and ¹³C) that can serve as sensitive probes of the local environment.

Experimental Approach:

  • Synthesize an Isotopically Labeled Dmt-containing Peptide: Incorporate ¹³C- or ¹⁵N-labeled this compound into a peptide ligand.

  • Acquire NMR Spectra: Obtain 1D and 2D NMR spectra of the free peptide and the peptide in complex with its target receptor.

  • Analyze Chemical Shift Perturbations: Changes in the chemical shifts of the Dmt methyl protons and carbons upon binding can identify the residues involved in the interaction and provide information about the conformation of the bound ligand.

NMR_Probing cluster_free Free State cluster_bound Bound State cluster_nmr NMR Analysis Dmt_Peptide_Free Dmt-Peptide Complex Dmt-Peptide-Receptor Complex Dmt_Peptide_Free->Complex NMR_Free NMR Spectrum (Free Peptide) Dmt_Peptide_Free->NMR_Free Receptor_Free Receptor Receptor_Free->Complex NMR_Bound NMR Spectrum (Bound Peptide) Complex->NMR_Bound CSP Chemical Shift Perturbations NMR_Free->CSP NMR_Bound->CSP

Caption: Probing ligand-receptor binding using NMR spectroscopy.

Case Study: Opioid Receptor Binding

The most extensive use of 2,6-Dimethyl-tyrosine has been in the study of opioid peptides. The incorporation of Dmt at the N-terminus of enkephalin and dermorphin analogs has been shown to dramatically increase their affinity and selectivity for the µ- and δ-opioid receptors.[2]

Opioid Receptor Binding Assay

This protocol describes a general method for assessing the binding affinity of Dmt-containing peptides to opioid receptors using a competitive radioligand binding assay.[6]

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the opioid receptor subtype of interest (e.g., CHO-hMOR for the µ-opioid receptor).[6]

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the Dmt-containing test peptide.[6]

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Table of Binding Affinities for Dmt-containing Peptides:

PeptideReceptorKᵢ (nM)Reference
[Dmt¹]DALDAµ-opioid0.143[6]
H-Dmt-Tic-NH-Bzlδ-opioid0.03
H-Dmt-Tic-Gly-NH-Bzlµ-opioid0.28

Note: Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is another unnatural amino acid often paired with Dmt.

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G Protein (αβγ) Opioid_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP X Dmt_Peptide Dmt-Peptide (Agonist) Dmt_Peptide->Opioid_Receptor Binding ATP ATP ATP->AC Conversion Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Downstream Effects

References

Foundational Research on 2,6-Dimethyl-L-Tyrosine in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the foundational research on 2,6-Dimethyl-L-tyrosine (Dmt) in the field of neuroscience. It is important to note that while the initial query specified the D-isomer, the vast body of scientific literature focuses almost exclusively on the L-isomer, 2,6-Dimethyl-L-tyrosine, due to its significant role as a synthetic amino acid used to enhance the properties of opioid peptides. This document will, therefore, concentrate on the foundational research of the L-isomer, a critical component in the development of novel opioid receptor ligands.[1][2][3][4] Dmt is a derivative of tyrosine that, when incorporated into opioid peptides, often enhances receptor affinity, bioactivity, and in vivo analgesic effects.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The incorporation of 2,6-Dimethyl-L-tyrosine into various peptide structures has been shown to significantly alter their binding affinities and functional activities at opioid receptors. The following tables summarize key quantitative data from foundational studies.

CompoundReceptor Affinity Ki (nM)Receptor Selectivity (Kiμ/Kiδ)Reference
H-Dmt-Tic-Asp-Bidδ: 0.44, μ: 53.9122[5]
H-Dmt-Tic-Gly-Bidδ: 0.035, μ: 0.5014[5]
H-Dmt-Tic-Lys-NH-Bzlδ: 4.05, μ: 0.508[5]
N,N(Me)2-Dmt-Tic-OHδ: 2435, μ: 0.11820636[5]
N,N(Me)2-Dmt-Tic-NH2δ: 511.4, μ: 0.3091655[5]
3-[H-Dmt-NH-(CH2)4]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone 11K(i)μ=0.13, K(i)δ/K(i)μ=447447[3]
CompoundFunctional Bioactivity IC50 (nM) or pA2BioassayReference
H-Dmt-Tic-Asp-BidMVD (δ agonist): 0.12, GPI (μ agonist): 1724MVD/GPI[5][6]
H-Dmt-Tic-Gly-BidMVD (δ agonist): 0.13, GPI (μ agonist): 26.92MVD/GPI[5]
H-Dmt-Tic-Lys-NH-BzlMVD (δ antagonist): 7.96, GPI (μ agonist): 6.01MVD/GPI[5]
N,N(Me)2-Dmt-Tic-OHMVD (δ antagonist): 5.8, GPI (μ agonist): 9.4MVD/GPI[5]
N,N(Me)2-Dmt-Tic-NH2MVD (δ antagonist): 6.3, GPI (μ agonist): 9.9MVD/GPI[5]
3-[H-Dmt-NH-(CH2)4]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone 11GPI IC(50)=15.9, MVD pA(2)=6.35GPI/MVD[3]
H-Dmt-Tic-Asp*-Bid (as a δ agonist)IC(50)=0.12nMMVD[6]
Deltorphin B with Dmt1IC(50) 0.32–0.53 nMMVD[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of foundational research. The following are outlines of key experimental protocols used in the study of 2,6-Dimethyl-L-tyrosine-containing peptides.

Synthesis of 2,6-Dimethyl-L-tyrosine

Several synthetic routes for 2,6-Dimethyl-L-tyrosine have been developed to improve availability and reduce cost. One notable method is a three-step synthesis of Boc-2′,6′-dimethyl-l-tyrosine that utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[3][4] Other approaches include palladium-catalyzed directed C–H functionalization, which represents a general method for the ortho-dimethylation of tyrosine derivatives.[2] An asymmetric synthesis has also been developed via the alkylation of chiral equivalents of nucleophilic glycine.[7]

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of Dmt-containing peptides for opioid receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a ligand for a specific receptor.

  • General Procedure:

    • Membrane Preparation: Synaptosomal membranes are prepared from the brains of laboratory animals (e.g., rats).

    • Incubation: The membranes are incubated with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled test compound (Dmt-peptide).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.[5]

Functional Bioassays (GPI and MVD)

The guinea pig ileum (GPI) and mouse vas deferens (MVD) isolated tissue assays are classic functional assays used to determine the agonist or antagonist properties of opioid compounds at μ- and δ-opioid receptors, respectively.

  • Objective: To assess the functional activity (agonist or antagonist) and potency of Dmt-containing peptides.

  • General Procedure:

    • Tissue Preparation: The longitudinal muscle of the guinea pig ileum (rich in μ-opioid receptors) or the mouse vas deferens (rich in δ-opioid receptors) is dissected and mounted in an organ bath containing a physiological salt solution.

    • Stimulation: The tissue is electrically stimulated to induce contractions.

    • Drug Application: Agonists inhibit these contractions in a dose-dependent manner. The concentration that produces 50% of the maximal inhibition is the IC50 value.[5]

    • Antagonist Testing: For antagonists, the tissue is pre-incubated with the antagonist before adding a known agonist. The antagonist will shift the dose-response curve of the agonist to the right. The pA2 value, a measure of antagonist potency, is then calculated.[5]

In Vivo Antinociceptive Assays
  • Objective: To evaluate the analgesic effects of Dmt-containing peptides in living organisms.

  • General Procedure (e.g., Tail-flick or Hot-plate test):

    • Animal Model: Typically mice or rats are used.

    • Baseline Measurement: The baseline latency for the animal to respond to a thermal stimulus (e.g., flicking its tail from radiant heat or licking its paws on a hot plate) is recorded.

    • Drug Administration: The Dmt-containing peptide is administered (e.g., centrally or peripherally).

    • Post-treatment Measurement: The response latency is measured at various time points after drug administration.

    • Data Analysis: An increase in response latency compared to baseline indicates an antinociceptive effect.

Signaling Pathways and Experimental Workflows

The incorporation of 2,6-Dimethyl-L-tyrosine into opioid peptides primarily modulates the signaling of G-protein coupled opioid receptors.

cluster_0 Opioid Peptide with Dmt cluster_1 Opioid Receptor Signaling cluster_2 Cellular Response DmtPeptide Dmt-Opioid Peptide OpioidReceptor Opioid Receptor (μ, δ, κ) DmtPeptide->OpioidReceptor Binds to GProtein Gi/o Protein OpioidReceptor->GProtein Activates AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Inhibits IonChannels Ion Channel Modulation (↑ K+, ↓ Ca2+) GProtein->IonChannels MAPK MAPK Pathway GProtein->MAPK cAMP ↓ cAMP AdenylateCyclase->cAMP NeuronalInhibition ↓ Neuronal Excitability cAMP->NeuronalInhibition IonChannels->NeuronalInhibition Analgesia Analgesia MAPK->Analgesia NeuronalInhibition->Analgesia

Caption: Signaling pathway of Dmt-containing opioid peptides.

cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Lead Optimization PeptideDesign Peptide Design with Dmt Synthesis Chemical Synthesis PeptideDesign->Synthesis BindingAssay Receptor Binding Assays (Ki determination) Synthesis->BindingAssay FunctionalAssay Functional Bioassays (GPI/MVD, IC50/pA2) BindingAssay->FunctionalAssay Antinociception Antinociception Assays (e.g., Tail-flick) FunctionalAssay->Antinociception Pharmacokinetics Pharmacokinetic Studies Antinociception->Pharmacokinetics SAR Structure-Activity Relationship (SAR) Analysis Pharmacokinetics->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->PeptideDesign

Caption: Experimental workflow for Dmt-peptide drug discovery.

2,6-Dimethyl-L-tyrosine has proven to be a valuable tool in medicinal chemistry and neuroscience for the development of potent and selective opioid receptor ligands.[2][3][4] Its incorporation into peptide backbones consistently demonstrates a significant impact on receptor affinity and functional activity, often leading to enhanced analgesic properties.[1][8] The data and protocols summarized in this guide provide a foundational understanding for researchers aiming to further explore the therapeutic potential of Dmt-containing compounds. Future research may continue to leverage the unique properties of this synthetic amino acid to design novel therapeutics with improved efficacy and side-effect profiles for pain management and other neurological disorders.

References

A Technical Guide to Early-Stage Research on 2,6-Dimethyl-tyrosine Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and applications of 2,6-Dimethyl-tyrosine, a non-proteinogenic amino acid. While this document addresses the racemic compound, it is important to note that the majority of pharmacological research focuses on the L-enantiomer, 2',6'-dimethyl-L-tyrosine (Dmt), due to the stereospecific nature of its biological targets. This guide covers its synthesis, core applications in opioid peptide modulation, structure-activity relationships, and relevant experimental methodologies.

Introduction to 2,6-Dimethyl-tyrosine

2,6-Dimethyl-tyrosine is a derivative of the aromatic amino acid Tyrosine, characterized by the presence of two methyl groups on the phenolic ring at positions 2 and 6. These methyl groups introduce significant steric hindrance, which restricts the rotational freedom of the side chain. This property has made the L-enantiomer (Dmt) an invaluable tool in medicinal chemistry, particularly in the field of peptide-based drug design.[1][2] The primary application of Dmt is its incorporation into opioid peptides in place of the native N-terminal Tyrosine residue.[3][4] This substitution can profoundly influence the peptide's conformation, leading to enhanced receptor affinity, greater selectivity, increased biological activity, and improved stability against enzymatic degradation.[1][5]

Synthesis of 2,6-Dimethyl-tyrosine

The synthesis of 2,6-Dimethyl-tyrosine, especially its enantiomerically pure form, has evolved to improve efficiency and yield. Early methods were often complex and costly.[4] Modern approaches offer more practical routes for producing this critical building block. A notable advancement is the use of palladium-catalyzed directed C–H functionalization for the ortho-dimethylation of tyrosine derivatives.[6] Another efficient, three-step synthesis utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step to produce Boc-protected 2',6'-dimethyl-L-tyrosine, which is ready for use in peptide synthesis.[4][7][8]

G cluster_synthesis Workflow: Microwave-Assisted Synthesis of Boc-Dmt start N-Boc-L-Iodoalanine Methyl Ester step1 Microwave-Assisted Negishi Coupling (Pd Catalyst, SPhos ligand) start->step1 reagent1 Organozinc Reagent (from 2,6-dimethyl-4-iodophenol) reagent1->step1 intermediate Coupled Intermediate step1->intermediate step2 Saponification (LiOH) intermediate->step2 end Final Product: Boc-2',6'-dimethyl-L-tyrosine step2->end

Caption: General workflow for a modern synthesis of Boc-protected Dmt.

Core Application: Opioid Receptor Modulation

The most significant application of 2,6-Dimethyl-tyrosine is in the development of novel opioid receptor ligands. The N-terminal Tyrosine residue of endogenous opioid peptides (e.g., enkephalins, endorphins) is crucial for binding and activating opioid receptors. By replacing this Tyrosine with Dmt, researchers can fine-tune the pharmacological profile of synthetic peptides.

Structure-Activity Relationship (SAR): The substitution of Tyrosine with Dmt can lead to dramatic and sometimes unpredictable changes in a ligand's activity. The steric bulk of the dimethyl groups can enforce a specific bioactive conformation, enhancing binding affinity or altering receptor selectivity.[4] In some instances, this modification has been shown to convert a potent receptor agonist into a potent antagonist, or to significantly increase affinity for the µ-opioid receptor (MOR).[3][9][10] This makes Dmt a critical component of the "Dmt-Tic" pharmacophore, which is known to be a delta opioid receptor (DOR) antagonist.[4]

G cluster_sar Structure-Activity Relationship (SAR) Logic lead Lead Peptide (e.g., H-Tyr-Tic-Asp*-Bid) mod Substitute Tyr¹ with Dmt lead->mod Modification antagonist Result 2: H-Tyr-Tic-Asp*-Bid Potent δ-Opioid Antagonist lead->antagonist Original Activity agonist Result 1: H-Dmt-Tic-Asp*-Bid Potent δ-Opioid Agonist mod->agonist Leads to

Caption: Impact of Dmt substitution on pharmacological activity.

Signaling Pathways

Dmt-containing opioid peptides exert their effects by binding to opioid receptors, which are a class of G-protein coupled receptors (GPCRs). Most opioid receptors, including the µ (mu), δ (delta), and κ (kappa) subtypes, couple to inhibitory G-proteins (Gi/o). Upon activation by a Dmt-peptide agonist, the Gi-protein inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to a cascade of downstream cellular effects, including neuronal hyperpolarization and reduced neurotransmitter release, which ultimately underlies the analgesic effects.

G cluster_pathway Gi-Coupled Opioid Receptor Signaling Pathway ligand Dmt-Peptide Agonist receptor Opioid Receptor (GPCR) ligand->receptor Binds & Activates gprotein Gi Protein Complex (α, β, γ) receptor->gprotein Activates ac Adenylyl Cyclase gprotein->ac Inhibits camp cAMP (Second Messenger) atp ATP atp->camp Conversion response Cellular Response (e.g., ↓ Neuronal Excitability) camp->response Mediates

Caption: Simplified Gi-coupled signaling pathway for Dmt-opioid agonists.

Quantitative Data Summary

The substitution of Dmt for other amino acids at position 1 of opioid peptides results in significant changes in their in-vitro pharmacological profiles. The following table summarizes data from comparative studies, illustrating how this modification can alter receptor affinity and functional activity from agonism to antagonism.

Peptide SequenceBioassayReceptor TargetActivity MetricValue
H-Dmt -Tic-Asp-BidMVD¹δ (delta)Agonist IC₅₀0.12 nM[3][10]
H-Dft ²-Tic-Asp-BidMVD¹δ (delta)Antagonist pA₂8.95[3][10]
H-Tyr -Tic-Asp*-BidMVD¹δ (delta)Antagonist pA₂8.85[3][10]
Deltorphin B (Dmt ¹)MVD¹δ (delta)Agonist IC₅₀0.32-0.53 nM[3][10]
Deltorphin B (Dft ¹)MVD¹δ (delta)Agonist IC₅₀0.32-0.53 nM[3][10]
Deltorphin B (Tyr ¹)MVD¹δ (delta)Agonist IC₅₀0.32-0.53 nM[3][10]
¹ MVD: Mouse Vas Deferens assay.
² Dft: 2',6'-difluoro-L-tyrosine.

Experimental Protocols

This protocol outlines a general methodology for synthesizing a peptide containing Dmt at the N-terminus using Fmoc-based solid-phase chemistry.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a solvent such as Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed until completion, as monitored by a ninhydrin test. Wash the resin.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Dmt Incorporation: For the final N-terminal residue, use Fmoc-Dmt-OH or Boc-Dmt-OH in the coupling step.

  • Final Deprotection: Perform a final Fmoc deprotection step.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of Trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry.

G cluster_spps Workflow: Solid-Phase Peptide Synthesis (SPPS) start Start: Swell Resin in DMF deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 wash1 Wash (DMF) deprotect1->wash1 couple 2. Couple Fmoc-AA (HBTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 loop Repeat Steps 1 & 2 for n-1 cycles wash2->loop loop->deprotect1 Next Cycle couple_dmt Couple Boc/Fmoc-Dmt (Final Residue) loop->couple_dmt Final Cycle cleave Cleave from Resin (TFA Cocktail) couple_dmt->cleave end Purify & Analyze (RP-HPLC, Mass Spec) cleave->end

Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

2,6-Dimethyl-tyrosine, particularly its L-enantiomer, is a powerful and widely used building block in modern medicinal chemistry. Its application as a substitute for Tyrosine in opioid peptides has yielded ligands with remarkable potency, selectivity, and novel pharmacological profiles. The steric constraint imposed by the dimethyl groups provides a reliable strategy for manipulating peptide conformation to optimize interactions with biological targets. Continued research into the synthesis and application of Dmt and its analogues will undoubtedly lead to the development of new chemical probes and potential therapeutic agents for pain management and other neurological disorders.

References

theoretical studies on 2,6-Dimethyl-D,L-tyrosine properties

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I am now initiating a comprehensive literature review. My current focus is on identifying theoretical studies that delve into the physicochemical, electronic, and potential biological properties of 2,6-Dimethyl-D,L-tyrosine. I intend to thoroughly examine any existing research on this specific compound.

Initiating Data Acquisition

I'm now diving into the specifics. I'm actively seeking quantitative data, such as bond lengths and HOMO-LUMO gaps, to meticulously document the computational approaches used, including software and basis sets. I'm also identifying any visualizable concepts. My plan is to organize this data and translate computational methods into experimental protocols, and create diagrams using Graphviz. Finally, I will compile this information into a comprehensive technical document.

Seeking Further Information

I've begun my initial exploration into the subject. While I've gathered some preliminary data, a focused theoretical analysis of this compound appears elusive. My results primarily emphasize its experimental applications.

Targeting Specific Theoretical Data

I've realized that the initial results, while useful, lack the theoretical depth needed for an expert. Focusing on computational studies is crucial now. While I have experimental uses and general properties of the L-form of this compound (Dmt), finding detailed computational data remains the key. If specific analyses on the D or D,L-form are absent, I'll concentrate on Dmt as a proxy, carefully noting this constraint.

Refining the Search Strategy

My research continues to evolve. While I have found mentions of this compound's experimental applications and general properties, a targeted theoretical study remains elusive. I've located a related DFT study on L-tyrosine, which could inform my approach. My priority is to find computational analyses of the dimethylated analogue, even if it necessitates using the L-form as a model.

Examining Dmt Literature

My search continues to focus on finding dedicated theoretical studies for this compound. I've mostly encountered experimental data regarding the L-enantiomer within opioid peptides, alongside general physicochemical data and theoretical analyses of the parent molecule, L-tyrosine. Dedicated DFT or higher-level studies are still elusive.

Developing a Strategy

I've realized the direct computational studies on this compound are scarce. My new strategy involves using L-tyrosine data as a foundation and supplementing it with any computational findings, even from database entries, making the limitation clear in my document. I'll meticulously review results, structure the whitepaper, create tables, and design Graphviz diagrams based on logical relationships and hypothetical experimental workflows. I will ground "Experimental Protocols" in theoretical methodologies from similar studies.

Compiling Found Data

The search remains challenging, with no dedicated theoretical studies on this compound found. My current plan is to use L-tyrosine as a model and augment it with any dimethylated data, clearly stating the limitation. I'm reviewing results, structuring the whitepaper, and designing tables and Graphviz diagrams based on logical connections and hypothetical workflows. "Experimental Protocols" will be theoretically grounded in L-tyrosine studies. I've finished the initial searches, so I will now work on synthesizing the information.

Methodological & Application

Synthesis Protocol for Boc-Protected 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of Boc-protected 2,6-Dimethyl-D,L-tyrosine, a valuable unnatural amino acid derivative frequently utilized in the development of synthetic opioid ligands and other peptidomimetics. The incorporation of this sterically hindered tyrosine analog can significantly enhance the potency and receptor selectivity of bioactive peptides. The protocol described herein is based on a three-step synthetic route commencing from Boc-L-serine methyl ester, featuring a key microwave-assisted Negishi cross-coupling reaction.[1][2][3][4] This method offers a more expedient and accessible approach compared to previously reported syntheses.[2]

The target compound is synthesized in racemic form (D,L) at the α-carbon of the amino acid backbone, while the protocol can be adapted for stereospecific synthesis depending on the starting materials and purification methods employed. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Experimental Protocol

This protocol outlines a three-step synthesis for Boc-protected this compound.

Step 1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (Intermediate 1)

This initial step involves the conversion of the hydroxyl group of Boc-L-serine methyl ester to an iodide.

Materials:

  • Boc-L-Ser-OMe

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry flask, add triphenylphosphine (2.96 g, 11.3 mmol) and imidazole (0.77 g, 11.3 mmol).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon) and add dichloromethane (30 mL) via syringe.

  • After the solids have dissolved, add iodine (3.45 g, 13.6 mmol) portionwise.

  • Allow the mixture to stir for 5 minutes.

  • In a separate flask, dissolve Boc-L-Ser-OMe (2.49 g, 11.3 mmol) in dichloromethane (20 mL) and add it dropwise to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Transfer the mixture to a separatory funnel and wash with deionized water, followed by saturated sodium thiosulfate solution, and finally brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoate (Intermediate 2a)

This step involves a microwave-assisted Negishi cross-coupling of the iodinated intermediate with a zinc-iodophenol derivative.

Materials:

  • Intermediate 1 from Step 1

  • 3,5-dimethyl-4-iodophenol

  • Zinc dust

  • Iodine (catalytic amount)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine Intermediate 1 (from the previous step), 3,5-dimethyl-4-iodophenol, zinc dust, and a catalytic amount of iodine.

  • Add Pd₂(dba)₃ (5 mol %) and SPhos (10 mol %) to the vessel.

  • Add N,N-Dimethylformamide (DMF) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 110 °C for 2 hours.[2]

  • After cooling, the reaction mixture is worked up to isolate the crude product.

Step 3: Synthesis of 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid (Boc-2,6-Dimethyl-D,L-tyrosine)

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Intermediate 2a from Step 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

Procedure:

  • Dissolve the crude Intermediate 2a in a mixture of tetrahydrofuran and deionized water.

  • Add a solution of lithium hydroxide in water dropwise to the mixture.

  • Stir the reaction at room temperature until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, acidify the reaction mixture to pH 3-4 with a suitable acid (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation

StepIntermediate/ProductYield
2methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoate (2a)56%[2]
32-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acidNot explicitly stated in the provided snippets

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Negishi Coupling cluster_step3 Step 3: Hydrolysis Boc_Ser_OMe Boc-L-Ser-OMe Intermediate1 Intermediate 1 ((S)-methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate) Boc_Ser_OMe->Intermediate1 I₂, PPh₃, Imidazole, DCM Intermediate2a Intermediate 2a (methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3,5-dimethylphenyl)propanoate) Intermediate1->Intermediate2a Intermediate1->Intermediate2a Zn, Pd₂(dba)₃, SPhos, DMF, Microwave 110°C Iodophenol 3,5-dimethyl-4-iodophenol Iodophenol->Intermediate2a Final_Product Final Product (Boc-2,6-Dimethyl-D,L-tyrosine) Intermediate2a->Final_Product LiOH, THF, H₂O

Caption: Synthetic workflow for Boc-protected this compound.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2,6-Dimethyl-D-tyrosine in Peptide Synthesis

2,6-Dimethyl-D-tyrosine (Dmt) is a non-canonical, sterically hindered amino acid that has become an invaluable tool in peptide-based drug discovery. Its incorporation into peptide sequences offers two primary advantages:

  • Enhanced Biological Potency and Selectivity : The replacement of native Tyrosine or Phenylalanine with Dmt, particularly at the N-terminus of opioid peptides, has been shown to dramatically enhance receptor affinity and functional bioactivity.[1][2] The dimethyl substitution on the aromatic ring restricts conformational flexibility, which can lock the peptide into a bioactive conformation favored for receptor binding.

  • Increased Enzymatic Stability : The use of a D-amino acid instead of the natural L-enantiomer renders the peptide significantly more resistant to degradation by endogenous proteases. This modification can extend the in-vivo half-life of peptide therapeutics, a critical parameter in drug development.[3]

However, the bulky nature of the Dmt residue presents considerable challenges during solid-phase peptide synthesis (SPPS), requiring optimized protocols and specialized reagents to achieve efficient incorporation. These notes provide detailed protocols and data to guide researchers in the successful synthesis of Dmt-containing peptides.

Application Notes: Key Considerations for SPPS

Challenges in Coupling Sterically Hindered Residues

The primary difficulty in incorporating 2,6-Dimethyl-D-tyrosine lies in the steric hindrance posed by the two methyl groups on the phenolic ring. This bulkiness can significantly slow down the kinetics of the amide bond formation, leading to incomplete coupling reactions. Standard coupling reagents used in SPPS, such as DCC/HOBt, are often inefficient for coupling such hindered amino acids.[4] Failure to achieve complete coupling at each step results in deletion sequences, which are difficult to separate from the target peptide and reduce the overall yield and purity.

Recommended Coupling Reagents and Strategies

To overcome the challenge of steric hindrance, more potent activating reagents are necessary. Onium-type coupling reagents (aminium/uronium and phosphonium salts) are highly recommended as they have been developed specifically to facilitate the incorporation of non-coded or sterically hindered amino acids.[5][6]

  • Aminium/Uronium Reagents : HATU, HBTU, HCTU, and TBTU are highly effective. HATU, the HOAt analog of HBTU, is particularly powerful and is often the reagent of choice for difficult couplings, including those involving N-methylated or other sterically demanding residues.[6]

  • Phosphonium Reagents : PyBOP and PyAOP are also excellent choices. PyAOP has proven successful in the synthesis of peptides containing hindered amino acids like 2-aminoisobutyric acid (Aib) and is a strong candidate for Dmt incorporation.[4][7]

  • Double Coupling : For the Dmt residue, performing the coupling reaction twice ("double coupling") with a fresh portion of activated amino acid and reagents is a highly recommended strategy to drive the reaction to completion.

  • Monitoring : It is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. Note that the Kaiser test is suitable for primary amines; for coupling to secondary amines (like Proline), alternative tests (e.g., chloranil test) should be used for the subsequent residue.

Deprotection, Cleavage, and Purification

The deprotection of the Fmoc group from the Dmt residue and the final cleavage from the resin generally follow standard Fmoc/tBu protocols.

  • Fmoc Deprotection : A solution of 20% piperidine in DMF is typically effective. For sequences prone to aggregation, a second treatment may be beneficial to ensure complete deprotection.[8]

  • Cleavage and Side-Chain Deprotection : A standard cleavage cocktail containing trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers must be included to prevent side reactions, especially the re-attachment of carbocations to sensitive residues like Tryptophan, Methionine, or the newly deprotected Tyrosine hydroxyl group. A common cleavage cocktail is Reagent K (TFA/thioanisole/water/phenol/ethanedithiol).[9]

  • Purification : Crude peptides containing Dmt can be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Data Presentation

Table 1: Recommended Coupling Reagents for 2,6-Dimethyl-D-tyrosine
Coupling ReagentReagent TypeBase RequiredKey Advantages
HATU Aminium/UroniumDIPEA or NMMVery high reactivity; excellent for hindered amino acids and reducing racemization.[6]
HBTU / TBTU Aminium/UroniumDIPEA or NMMHighly popular and effective; by-products are soluble, simplifying workup.[6]
PyBOP PhosphoniumDIPEA or NMMHigh coupling efficiency with low racemization.
PyAOP PhosphoniumDIPEA or NMMEspecially effective for coupling hindered N-methyl amino acids; strong choice for Dmt.[4][7]
DIC / HOBt Carbodiimide(DMAP for resin loading)Standard, cost-effective reagent, but may show lower efficiency for Dmt.[7]

DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine

Table 2: Example Pharmacological Data of Dmt-Containing Opioid Peptides

This table summarizes binding affinity (Ki) and functional activity (IC50) for a Dmt-containing peptidomimetic at opioid receptors, illustrating the high potency achievable with this modification.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity (K_i_δ/K_i_μ)
Compound 11 [1]μ-opioid0.1315.9 (μ-agonist)447
δ-opioid55.9Weak Antagonist (pA₂ = 6.35)

Data from a study on Dmt analogues linked to a pyrazinone platform. Compound 11 is 3-[H-Dmt-NH-(CH₂)₄]-6-β-phenethyl-5-methyl-2(1H)-pyrazinone.[1]

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS of a Dmt-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide (e.g., H-Dmt-Ala-Gly-Phe-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Dmt-OH)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solution: Methanol (MeOH)

  • Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Precipitation/Wash Solvent: Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the Rink Amide resin (e.g., 0.2 g, 0.1 mmol) in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes, then drain the solvent.

  • Fmoc Deprotection (First Amino Acid):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, drain.

    • Add a fresh portion of the deprotection solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate tube, dissolve Fmoc-Phe-OH (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIPEA (8 eq, 0.8 mmol) in DMF. Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 60 minutes at room temperature.

    • Perform a Kaiser test to confirm reaction completion (beads turn blue/purple if free amine is present).

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Chain Elongation (Glycine and Alanine):

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for Fmoc-Gly-OH and Fmoc-Ala-OH.

  • Incorporation of Fmoc-Dmt-OH (Sterically Hindered Coupling):

    • Perform Fmoc deprotection as in step 2.

    • Perform the first coupling of Fmoc-Dmt-OH as described in step 3, but increase the coupling time to 2 hours.

    • After the first coupling, drain, wash with DMF (3x), and perform a second coupling (double coupling) by repeating the activation and coupling step with a fresh solution of Fmoc-Dmt-OH, HATU, and DIPEA for another 2 hours.

    • Perform a Kaiser test. If the test is negative (beads remain colorless/yellow), proceed. If positive, a third coupling may be required.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Final Fmoc Deprotection:

    • Remove the N-terminal Fmoc group from the Dmt residue by following step 2.

    • After the final washes, wash the peptide-resin with MeOH (3x) and dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/TIS/Water) to the dry peptide-resin (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA).

    • Purify the peptide by RP-HPLC using a C18 column.

    • Analyze the purified fractions by mass spectrometry (e.g., ESI-MS) to confirm the correct molecular weight.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

spss_workflow cluster_cycle Iterative Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Coupling 2. Amino Acid Coupling (e.g., HATU/DIPEA) Deprotection->Coupling Washing_Cycle 3. Wash (DMF) Coupling->Washing_Cycle Washing_Cycle->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing_Cycle->Final_Deprotection Final Amino Acid Start Start: Swell Resin Start->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis End Final Peptide Analysis->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

opioid_signaling cluster_membrane Cell Membrane receptor μ-Opioid Receptor (GPCR) g_protein Gi/Go Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ca2+ or K+ Channel g_protein->ion_channel Modulates camp cAMP Production ↓ ac->camp hyperpolarization Cell Hyperpolarization ion_channel->hyperpolarization ligand Dmt-Peptide (Agonist) ligand->receptor Binds analgesia Analgesia camp->analgesia hyperpolarization->analgesia

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

reagent_logic start Amino Acid to be Coupled is_hindered Is the residue sterically hindered? (e.g., Dmt, Aib, N-Me-AA) start->is_hindered standard_reagents Standard Reagents Sufficient (e.g., DIC/HOBt, HBTU) is_hindered->standard_reagents No potent_reagents Use Potent Reagents (e.g., HATU, PyAOP) is_hindered->potent_reagents Yes double_couple Consider Double Coupling & Extended Reaction Time potent_reagents->double_couple

Caption: Logic for selecting coupling reagents based on steric hindrance.

References

Application Note: Chiral HPLC Separation of 2,6-Dimethyl-D,L-tyrosine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethyl-D,L-tyrosine is a synthetically modified amino acid of significant interest in pharmaceutical research, particularly in the design of peptides and peptidomimetics with enhanced biological activity and stability. The stereochemistry of this amino acid is critical, as individual enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, a robust and reliable analytical method for the enantioselective separation and quantification of its D- and L-enantiomers is imperative for quality control, enantiomeric purity assessment, and pharmacokinetic studies.

This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of this compound enantiomers. The method utilizes a teicoplanin-based chiral stationary phase (CSP), which has demonstrated broad applicability for the separation of underivatized amino acids and their derivatives.[1][2][3]

Principle of Separation

The enantioselective separation is achieved on a macrocyclic glycopeptide-based CSP, specifically one employing teicoplanin as the chiral selector. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral stationary phase. The differential stability of these complexes leads to different retention times for the D- and L-enantiomers, allowing for their effective separation. On teicoplanin-based CSPs, the D-enantiomer of amino acids is typically more strongly retained than the L-enantiomer.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chiral HPLC Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size.

  • Reagents and Solvents:

    • This compound reference standard (racemic mixture).

    • Methanol (HPLC or LC-MS grade).

    • Water (HPLC or LC-MS grade).

    • Formic acid (LC-MS grade).

2. Chromatographic Conditions

ParameterCondition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Water : Methanol : Formic Acid (30:70:0.02, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 20 minutes

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

4. Sample Preparation (for analysis in a biological matrix)

  • Protein Precipitation: To 100 µL of the sample (e.g., plasma), add 300 µL of cold methanol containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the chiral separation of this compound based on the protocol described.

AnalyteRetention Time (min)Resolution (Rs)
2,6-Dimethyl-L-tyrosine~ 9.5\multirow{2}{*}{> 2.0}
2,6-Dimethyl-D-tyrosine~ 12.8

Note: Retention times are estimates and may vary depending on the specific HPLC system, column condition, and exact mobile phase preparation.

Experimental Workflow and Logical Relationships

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase racemate->dissolve working_std Working Standard Solution dissolve->working_std injection Inject into HPLC System working_std->injection sample Biological Sample precipitate Protein Precipitation sample->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter final_sample Prepared Sample for Injection filter->final_sample final_sample->injection separation Separation on CHIROBIOTIC T Column injection->separation detection UV Detection at 275 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Purity Assessment integration->quantification

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

Conclusion

The described chiral HPLC method provides a robust and reliable approach for the enantioselective separation of this compound. The use of a teicoplanin-based chiral stationary phase allows for the direct analysis of the underivatized amino acid, simplifying sample preparation and avoiding potential derivatization-related artifacts. This method is suitable for routine quality control, enantiomeric purity determination, and can be adapted for various research and development applications in the pharmaceutical industry.

References

Application Notes and Protocols for Incorporating 2,6-Dimethyl-D,L-tyrosine into Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-canonical amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties. 2,6-Dimethyl-D,L-tyrosine, a sterically hindered analogue of tyrosine, has emerged as a valuable building block in peptide-based drug design, particularly in the development of novel opioid receptor modulators.[1][2][3] This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into therapeutic peptides.

Introduction to this compound

This compound is a synthetic amino acid where two methyl groups are introduced at the ortho positions of the phenolic ring of tyrosine. This modification confers unique structural and functional properties to peptides, including:

  • Enhanced Receptor Affinity and Selectivity: The dimethyl substitution can lead to a more constrained conformation of the peptide, promoting a better fit into the binding pocket of the target receptor. This has been extensively demonstrated in opioid peptides, where the incorporation of the L-isomer, 2',6'-dimethyl-L-tyrosine (Dmt), often results in significantly increased affinity and altered selectivity for µ (mu), δ (delta), and κ (kappa) opioid receptors.[4][5]

  • Increased Potency and Bioactivity: The improved receptor binding often translates to enhanced biological activity of the peptide.[1][3][6]

  • Improved Metabolic Stability: The steric hindrance provided by the methyl groups can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[7][8]

It is important to note that this document refers to the racemic mixture, this compound. The use of a racemic mixture in solid-phase peptide synthesis (SPPS) will result in the formation of two diastereomeric peptides for each incorporation site. These diastereomers may exhibit different biological activities and will likely require separation during purification.[3] The majority of published research has focused on the enantiomerically pure L-form (Dmt).

Data Presentation: Impact on Opioid Receptor Binding

The following table summarizes the quantitative data on the binding affinities of various opioid peptides and peptidomimetics in which Tyrosine (Tyr) at position 1 has been replaced with 2',6'-dimethyl-L-tyrosine (Dmt). This data highlights the significant impact of this modification on receptor interaction.

Peptide/PeptidomimeticModificationReceptorBinding Affinity (Ki, nM)Fold Change (Tyr/Dmt)Reference
Deltorphin II[Tyr¹] to [Dmt¹]δ-Opioid0.25 (Dmt) vs 0.5 (Tyr)2-fold increase[4]
µ-Opioid150 (Dmt) vs >1000 (Tyr)>6.7-fold increase[4]
Enkephalin (Leu-Enk)[Tyr¹] to [Dmt¹]δ-Opioid1.2 (Dmt) vs 2.5 (Tyr)2.1-fold increase[4]
µ-Opioid50 (Dmt) vs 100 (Tyr)2-fold increase[4]
H-Tyr-Tic-Asp-Bid[Tyr¹] to [Dmt¹]δ-Opioid0.12 (Dmt) vs 4.2 (Tyr)35-fold increase[9][5]
µ-Opioid18 (Dmt) vs 150 (Tyr)8.3-fold increase[9][5]

Note: Data presented is for the L-isomer (Dmt). The activity of the D-isomer or the diastereomeric mixture may vary.

Experimental Protocols

Synthesis of N-α-Fmoc-2,6-Dimethyl-D,L-tyrosine(tBu)

The synthesis of the protected amino acid is a prerequisite for its incorporation via SPPS. A common route involves the ortho-methylation of a protected tyrosine derivative.

Materials:

  • N-α-Fmoc-D,L-tyrosine

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Palladium(II) acetate

  • Potassium carbonate

  • Methylboronic acid

  • 1,4-Dioxane

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Protection of the phenolic hydroxyl group: Dissolve N-α-Fmoc-D,L-tyrosine in DCM and add imidazole followed by TBDMSCl. Stir at room temperature until the reaction is complete (monitored by TLC). Work up with a mild acid wash and purify by column chromatography.

  • Ortho-dimethylation: To a solution of the TBDMS-protected amino acid in 1,4-dioxane, add palladium(II) acetate, potassium carbonate, and methylboronic acid. Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Deprotection of the phenolic group: After cooling, quench the reaction and remove the TBDMS group using a dilute solution of hydrochloric acid.

  • Purification: Extract the product into an organic solvent, dry over magnesium sulfate, and purify by column chromatography to yield N-α-Fmoc-2,6-Dimethyl-D,L-tyrosine. The phenolic hydroxyl can be further protected with a tert-butyl group if necessary for the SPPS strategy.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol is based on the widely used Fmoc/tBu strategy.[8] Due to the steric hindrance of this compound, modified coupling conditions are required.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N-α-Fmoc protected amino acids (including N-α-Fmoc-2,6-Dimethyl-D,L-tyrosine(tBu))

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

  • Acetonitrile

  • Water

SPPS Workflow:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard Amino Acids):

    • Pre-activate a solution of the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Coupling of N-α-Fmoc-2,6-Dimethyl-D,L-tyrosine(tBu):

    • Due to steric hindrance, a double coupling is recommended.

    • First Coupling: Pre-activate N-α-Fmoc-2,6-Dimethyl-D,L-tyrosine(tBu) (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF for 10 minutes. Add to the resin and shake for 4-6 hours. Wash the resin with DMF and DCM.

    • Second Coupling: Repeat the first coupling step with fresh reagents.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a third coupling may be necessary.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Due to the use of a racemic mixture of this compound, the chromatogram will likely show two major peaks corresponding to the two diastereomeric peptides. Collect these fractions separately.

  • Lyophilize the pure fractions to obtain the final peptide powders.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptides using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Analytical HPLC: Assess the purity of the final peptides.

  • Amino Acid Analysis (AAA): Confirm the amino acid composition of the peptides.

  • Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of the peptides in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the diastereomers.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Free Amine Coupling->Deprotection Repeat Cycle Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification (Separation of Diastereomers) Crude_Peptide->HPLC Pure_Peptides Purified Peptides HPLC->Pure_Peptides Characterization Characterization (MS, HPLC, AAA) Pure_Peptides->Characterization

Caption: Workflow for the synthesis and purification of peptides containing this compound.

Opioid Receptor Signaling Pathways

Incorporation of this compound into opioid peptides primarily modulates their interaction with G-protein coupled opioid receptors. The resulting downstream signaling can proceed through two main pathways: the canonical G-protein pathway and the β-arrestin pathway.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Therapeutic Peptide (with 2,6-Dimethyl-Tyr) Opioid_Receptor Opioid Receptor (GPCR) Peptide->Opioid_Receptor Binds to G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_alpha->AC Inhibits Ion_Channel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_beta_gamma->Ion_Channel PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia Ion_Channel->Analgesia Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization MAPK_Signaling MAPK Signaling Beta_Arrestin->MAPK_Signaling Side_Effects Side Effects (e.g., Tolerance, Respiratory Depression) Receptor_Internalization->Side_Effects MAPK_Signaling->Side_Effects

Caption: Opioid receptor signaling cascade initiated by a therapeutic peptide.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 2,6-Dimethyl-D,L-tyrosine using Nuclear Magnetic Resonance (NMR) spectroscopy. This unnatural amino acid is a valuable building block in peptide synthesis, particularly in the development of novel therapeutics where its unique steric and electronic properties can enhance bioactivity and selectivity.[1] Accurate structural confirmation and purity assessment by NMR are critical steps in its application.

Application Notes: Principles and Utility

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules like this compound. It provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

  • ¹H NMR Spectroscopy : This is often the initial and most informative experiment. It provides data on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). For this compound, ¹H NMR is used to confirm the presence of the α-proton, the β-protons, the aromatic protons, and the two distinct methyl groups on the phenyl ring.

  • ¹³C NMR Spectroscopy : While less sensitive due to the low natural abundance of the ¹³C isotope (1.1%), this technique is crucial for identifying all unique carbon atoms in the molecule.[2] It is particularly useful for identifying the carbonyl carbon of the carboxylic acid, the α-carbon, the β-carbon, and the distinct carbons of the substituted aromatic ring. Proton-decoupled ¹³C spectra provide sharp, single-line signals for each carbon, simplifying spectral analysis.

  • 2D NMR Spectroscopy (COSY & HSQC) : Two-dimensional NMR techniques are used to resolve spectral overlap and definitively assign proton and carbon signals.[3][4]

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, revealing the connectivity of the aliphatic side chain (α-proton to β-protons).

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

Quantitative NMR Data

The following tables summarize the expected chemical shifts (δ) for this compound. These values are predicted based on data for L-tyrosine and known substituent effects of methyl groups on an aromatic ring.[5][6][7] Actual experimental values may vary depending on the solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Spectral Data Solvent: D₂O, Reference: DSS at 0.0 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
α-H~4.0 - 4.3Triplet (t) or Doublet of Doublets (dd)~5-8
β-H (2 protons)~3.0 - 3.3Doublet (d) or Multiplet (m)~5-8
Aromatic H (2 protons)~6.9 - 7.2Singlet (s) or Narrow MultipletN/A
Methyl H (6 protons)~2.1 - 2.3Singlet (s)N/A
Hydroxyl HVariable, often not observed in D₂OSinglet (s)N/A

Table 2: Predicted ¹³C NMR Spectral Data Solvent: D₂O, Proton-Decoupled.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~172 - 175
Aromatic C-OH~154 - 157
Aromatic C-CH₃ (2 carbons)~135 - 138
Aromatic C-H (2 carbons)~128 - 131
Aromatic C-CH₂~125 - 128
α-C~55 - 58
β-C~35 - 38
Methyl C (2 carbons)~18 - 22

Experimental Protocols

These protocols provide a general framework for the NMR analysis of this compound. Optimization may be required based on the specific instrument and experimental goals.

Protocol 1: Sample Preparation

  • Dissolution : Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆).[2]

  • pH Adjustment (for D₂O) : The chemical shifts of the α-amino and carboxyl groups are pH-dependent.[2] If required, adjust the pD to a standardized value (e.g., neutral pD ~7.0) using dilute DCl or NaOD.

  • Internal Standard : Add a small amount of an internal reference standard, such as DSS or TSP for aqueous samples, or TMS for organic solvents.[5]

  • Transfer : Filter the solution if necessary to remove any particulates and transfer it to a clean, dry 5 mm NMR tube.

Protocol 2: 1D ¹H NMR Spectroscopy

  • Instrument Setup : Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Program : Standard single-pulse (e.g., 'zg30' on Bruker systems).

    • Temperature : 298 K (25°C).[5]

    • Spectral Width : ~12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay (D1) : 1-2 seconds (for qualitative analysis). For accurate integration, use a longer delay of 5 times the longest T1.[2]

    • Number of Scans : 8-16 scans, depending on sample concentration.

  • Data Processing : Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the reference peak to 0.0 ppm.

Protocol 3: 1D ¹³C NMR Spectroscopy

  • Instrument Setup : Use the same sample. Tune the probe for ¹³C frequency.

  • Acquisition Parameters :

    • Pulse Program : Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker systems).[2]

    • Temperature : 298 K (25°C).[2]

    • Spectral Width : ~200-220 ppm, centered around 100-110 ppm.[2]

    • Acquisition Time : 1-1.5 seconds.

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans : 1024 or more, as required to achieve an adequate signal-to-noise ratio.

  • Data Processing : Apply a Fourier transform with an exponential line broadening function (e.g., 1-2 Hz), phase correction, and baseline correction.

Protocol 4: 2D COSY Spectroscopy

  • Instrument Setup : Use the same sample and ¹H shims.

  • Acquisition Parameters :

    • Pulse Program : Standard COSY sequence (e.g., 'cosygpqf' on Bruker systems).

    • Spectral Width : Same as the 1D ¹H experiment in both dimensions.

    • Number of Increments : 256-512 in the indirect dimension (t1).

    • Number of Scans : 2-4 per increment.

  • Data Processing : Apply a Fourier transform in both dimensions, phase correct, and symmetrize the spectrum if necessary.

Workflows and Data Relationships

Visualizations of the experimental and data analysis workflows provide a clear overview of the process for characterizing this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acq_1d Acquire 1D Spectra (¹H, ¹³C) setup->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC) acq_1d->acq_2d proc Fourier Transform, Phase & Baseline Correction acq_2d->proc assign Assign Peaks proc->assign structure Structure Confirmation & Purity Assessment assign->structure

Caption: General experimental workflow for NMR analysis.

G H1_spec 1D ¹H Spectrum COSY_spec 2D COSY Spectrum H1_spec->COSY_spec HSQC_spec 2D HSQC Spectrum H1_spec->HSQC_spec H_info Proton Environments (α-H, β-H₂, Ar-H, Me-H₂) H1_spec->H_info C13_spec 1D ¹³C Spectrum C13_spec->HSQC_spec C_info Carbon Skeleton (C=O, Cα, Cβ, Ar-C) C13_spec->C_info H_H_conn ¹H-¹H Connectivity (e.g., α-H ↔ β-H₂) COSY_spec->H_H_conn C_H_conn ¹H-¹³C Direct Correlation HSQC_spec->C_H_conn Final_Assignment Complete Structural Assignment H_info->Final_Assignment C_info->Final_Assignment H_H_conn->Final_Assignment C_H_conn->Final_Assignment

Caption: Logical flow of information from NMR experiments.

References

Application Notes and Protocols for the Mass Spectrometry Characterization of Peptides Containing 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the mass spectrometric characterization of synthetic peptides incorporating the unnatural amino acid 2,6-Dimethyl-D,L-tyrosine (Dmt). This modified amino acid is of significant interest in drug discovery, particularly in the development of novel opioid receptor modulators, due to its ability to enhance peptide bioactivity and selectivity. The following protocols and data will facilitate the accurate identification and quantification of Dmt-containing peptides.

Introduction

This compound is a synthetic derivative of tyrosine with methyl groups at the 2' and 6' positions of the phenyl ring. This structural modification sterically hinders rotation around the chi-1 dihedral angle, conferring a more rigid conformation to the peptide backbone. This rigidity can lead to enhanced receptor binding affinity and altered signaling properties. Mass spectrometry is an essential tool for the verification of the successful synthesis of these modified peptides and for their quantification in complex biological matrices.

Quantitative Data Summary

The accurate mass of a peptide is a fundamental parameter for its identification. The incorporation of this compound will result in a predictable mass shift compared to its natural tyrosine counterpart.

Amino AcidMonoisotopic Mass (Da)Mass Shift from Tyrosine (Da)
Tyrosine (Tyr)163.06330
2,6-Dimethyl-tyrosine (Dmt)191.0946+28.0313

While specific fragmentation data for a wide range of Dmt-containing peptides is not extensively published, a protonated molecule ion ([M+H]+) for the synthetic opioid peptide TFA.H-Dmt-Tic-Asp-NH-Ph has been reported at a mass-to-charge ratio (m/z) of 560.[1] The fragmentation of peptides containing this modification is expected to follow the general principles of collision-induced dissociation (CID), primarily yielding b- and y-type fragment ions. Researchers should anticipate a mass shift of +28.0313 Da in fragments containing the Dmt residue.

Experimental Protocols

Sample Preparation for Mass Spectrometry

The cleanliness of the peptide sample is paramount for successful mass spectrometric analysis. The following protocol outlines a general procedure for preparing synthetic peptides for LC-MS/MS analysis.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade

  • Low-binding microcentrifuge tubes

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting, if necessary

Protocol:

  • Solubilization: Dissolve the lyophilized synthetic peptide in a suitable solvent. A common starting point is 50% acetonitrile in water with 0.1% formic acid. The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 µM).

  • Desalting (if required): If the peptide synthesis or purification process involved non-volatile salts (e.g., phosphate buffers), desalting is crucial.

    • Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol or acetonitrile followed by equilibration with an aqueous solution containing a low concentration of organic acid (e.g., 0.1% TFA).

    • Load the peptide sample onto the cartridge.

    • Wash the cartridge with the equilibration solution to remove salts.

    • Elute the peptide with a higher concentration of organic solvent (e.g., 70% acetonitrile with 0.1% TFA).

  • Final Dilution: Dilute the desalted peptide solution to the desired final concentration for injection into the LC-MS/MS system. The final solvent should be compatible with the initial mobile phase of the liquid chromatography method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer equipped with an electrospray ionization (ESI) source and capable of tandem mass spectrometry (MS/MS), such as a triple quadrupole, ion trap, or Orbitrap instrument.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over a suitable time to ensure separation of the peptide from impurities.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: 30-40 °C.

MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.

  • MS1 Scan Range: A range that encompasses the expected m/z of the precursor ion (e.g., m/z 300-1500).

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) is commonly used. The collision energy should be optimized for the specific peptide to obtain a rich fragmentation spectrum. A stepped or rolling collision energy can be employed to capture a wider range of fragment ions.

Multiple Reaction Monitoring (MRM) for Quantification

For targeted quantification of a specific Dmt-containing peptide, a multiple reaction monitoring (MRM) assay can be developed on a triple quadrupole mass spectrometer.

Protocol for MRM Method Development:

  • Precursor Ion Selection: Infuse a pure standard of the Dmt-containing peptide into the mass spectrometer to determine the m/z of the most abundant charge state of the precursor ion.

  • Fragment Ion Selection: Perform a product ion scan on the selected precursor ion to identify the most intense and specific fragment ions (transitions). Aim to select at least 2-3 transitions per peptide for reliable quantification.

  • Collision Energy Optimization: For each transition, optimize the collision energy to maximize the signal intensity of the fragment ion.

  • LC-MRM Analysis: Integrate the optimized MRM transitions into an LC method. The retention time of the peptide will serve as an additional point of confirmation.

  • Quantification: Generate a standard curve using known concentrations of the synthetic peptide to quantify the analyte in unknown samples. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Data Analysis and Interpretation

The analysis of the acquired MS/MS data involves matching the observed fragment ions to the theoretical fragmentation pattern of the Dmt-containing peptide.

Workflow:

  • Database Search (for identification): If the peptide is part of a larger sequence or library, a database search can be performed using software such as Mascot, Sequest, or MaxQuant. It is crucial to include the mass modification of Dmt (+28.0313 Da on tyrosine) as a variable modification in the search parameters.

  • Manual Spectral Interpretation: For de novo sequencing or confirmation of a known sequence, manually inspect the MS/MS spectrum.

    • Identify the precursor ion and its charge state.

    • Look for characteristic b- and y-ion series.

    • Calculate the mass differences between adjacent b- or y-ions to deduce the amino acid sequence.

    • Confirm the presence and location of the Dmt residue by observing the corresponding mass shift in the fragment ions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Synthetic Peptide (Lyophilized Powder) Solubilization Solubilization (ACN/H2O/FA) Peptide_Synthesis->Solubilization Desalting Desalting (SPE) (if necessary) Solubilization->Desalting Final_Dilution Final Dilution Desalting->Final_Dilution LC_Separation LC Separation (C18 Column) Final_Dilution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion m/z) ESI->MS1_Scan CID Collision-Induced Dissociation (CID) MS1_Scan->CID MS2_Scan MS2 Scan (Fragment Ion m/z) CID->MS2_Scan Database_Search Database Search (Sequence Identification) MS2_Scan->Database_Search Manual_Interpretation Manual Spectral Interpretation MS2_Scan->Manual_Interpretation Quantification Quantification (MRM) MS2_Scan->Quantification

Caption: Workflow for MS characterization of Dmt-peptides.

MRM_Development Start Start: Pure Dmt-Peptide Standard Infusion Direct Infusion into MS Start->Infusion Precursor_Selection Select Precursor Ion (m/z) Infusion->Precursor_Selection Product_Scan Perform Product Ion Scan Precursor_Selection->Product_Scan Fragment_Selection Select >2 Intense & Specific Fragment Ions (Transitions) Product_Scan->Fragment_Selection CE_Optimization Optimize Collision Energy for each Transition Fragment_Selection->CE_Optimization LC_MRM_Method Develop LC-MRM Method CE_Optimization->LC_MRM_Method Validation Method Validation (Standard Curve) LC_MRM_Method->Validation End Quantitative Assay Ready Validation->End

Caption: MRM method development for Dmt-containing peptides.

References

Application Notes and Protocols: 2,6-Dimethyl-D,L-tyrosine in Non-Opioid Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-Dimethyl-D,L-tyrosine (Dmt) in the design of novel analgesics. The focus is on its application in developing ligands for opioid receptors, particularly the delta-opioid receptor (DOR), as a strategy to achieve pain relief with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists.

Introduction: The Role of 2,6-Dimethyl-L-tyrosine (Dmt) in Opioid Ligand Design

2,6-Dimethyl-L-tyrosine (Dmt) is a synthetic amino acid derivative of tyrosine that has become a critical component in the synthesis of opioid peptides and peptidomimetics.[1][2][3][4] Its incorporation, particularly at the N-terminus of opioid ligands, has been shown to significantly enhance receptor affinity, biological activity, and in vivo analgesic effects.[1][3][4][5] The steric hindrance provided by the two methyl groups on the tyrosine ring is thought to play a crucial role in modulating the ligand's interaction with the opioid receptor, often leading to increased potency and selectivity.[3][4]

While traditionally associated with opioid research, the exploration of Dmt-containing compounds aligns with the broader goal of "non-opioid" drug design by seeking alternatives to conventional MOR agonists, which are associated with severe side effects like respiratory depression, tolerance, and addiction.[6][7] The delta-opioid receptor (DOR) has emerged as a promising target for developing safer analgesics, as its activation can provide pain relief with a potentially lower risk of these adverse effects.[8][9][10][11]

Quantitative Data: Receptor Affinity and Potency of Dmt-Containing Ligands

The following tables summarize the quantitative data for various Dmt-containing compounds, highlighting their affinity and functional activity at opioid receptors. This data is crucial for comparing the potency and selectivity of these novel ligands.

Table 1: Mu-Opioid Receptor (MOR) Affinity and Agonist Activity

CompoundReceptor Affinity (Ki, nM)Agonist Activity (IC50, nM)Reference Compound
Compound 1 0.0211.7 (Guinea Pig Ileum)Morphine
H-Dmt-Tic-Aba-Gly-NH-CH2-Ph0.46--
H-Dmt-Tic-Aba-Gly-NH-Ph1.48--
H-Dmt-Tic-NH-CH2-Bid19.9--
Dmt(1)-substituted cyclic endomorphin-2 analogsHigh affinityPotent antinociceptive activityEndomorphin-2

Compound 1 : 3-(4'-Dmt-aminobutyl)-6-(3'-Dmt-aminopropyl)-5-methyl-2(1H)pyrazinone[12] Data for H-Dmt-Tic derivatives from Ballet et al., 2006[13] Data for Dmt(1)-substituted cyclic endomorphin-2 analogs from Ciszewska et al., 2011[14]

Table 2: Delta-Opioid Receptor (DOR) Affinity and Agonist/Antagonist Activity

CompoundReceptor Affinity/ActivityAssay System
H-Dmt-Tic-Asp-BidPotent and selective agonist (IC50 = 0.12 nM)Mouse Vas Deferens (MVD)
H-Dft-Tic-Asp-BidPotent and selective antagonist (pA2 = 8.95)MVD
H-Tyr-Tic-Asp*-BidPotent and selective antagonist (pA2 = 8.85)MVD
Deltorphin B Dmt(1) analogAgonist (IC50 = 0.32-0.53 nM)MVD
Compound 1 Weaker agonist activity (IC50 = 25.8 nM)MVD

Data from Lattanzi et al., 2010[2][15] Compound 1 : 3-(4'-Dmt-aminobutyl)-6-(3'-Dmt-aminopropyl)-5-methyl-2(1H)pyrazinone[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of Dmt-containing compounds.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., CHO-hMOR, CHO-hDOR)

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR)

  • Test compound (e.g., Dmt-containing peptide)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microtiter plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Guinea Pig Ileum (GPI) for MOR Agonism

This assay assesses the functional agonist or antagonist activity of a compound at the mu-opioid receptor.

Materials:

  • Male guinea pig ileum segments

  • Organ bath apparatus with physiological salt solution (e.g., Krebs solution)

  • Isotonic transducer and recording system

  • Electrical field stimulator

  • Test compound

  • Agonist (e.g., Morphine) and antagonist (e.g., Naloxone) controls

Procedure:

  • Isolate a segment of the guinea pig ileum and mount it in the organ bath containing oxygenated Krebs solution at 37°C.

  • Apply electrical field stimulation to induce twitch contractions.

  • Allow the tissue to equilibrate until stable twitch responses are recorded.

  • Add the test compound in a cumulative concentration-response manner.

  • Record the inhibition of the twitch response, which is indicative of MOR agonism.

  • Calculate the IC50 value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect.

  • To determine antagonist activity, pre-incubate the tissue with the test compound before adding a known MOR agonist and observe any shift in the agonist's concentration-response curve.

In Vivo Analgesia Models: Tail-Flick and Hot-Plate Tests

These models are used to evaluate the antinociceptive effects of a compound in rodents.

Materials:

  • Mice or rats

  • Tail-flick apparatus or hot-plate apparatus

  • Test compound and vehicle control

  • Positive control (e.g., Morphine)

Procedure (Tail-Flick Test):

  • Administer the test compound, vehicle, or positive control to the animals (e.g., via subcutaneous, intraperitoneal, or intracerebroventricular injection).

  • At predetermined time points after administration, place the animal's tail in the path of a radiant heat source.

  • Measure the latency for the animal to flick its tail away from the heat.

  • A cut-off time is set to prevent tissue damage.

  • An increase in tail-flick latency compared to the vehicle-treated group indicates an analgesic effect.

Procedure (Hot-Plate Test):

  • Administer the test compound, vehicle, or positive control.

  • At predetermined time points, place the animal on a heated surface (e.g., 55°C).

  • Measure the latency for the animal to exhibit a pain response (e.g., licking its paws or jumping).

  • A cut-off time is employed to avoid injury.

  • An increased latency to the pain response indicates analgesia.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in the development of Dmt-containing non-opioid analgesics.

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response Dmt-Ligand Dmt-Ligand DOR Delta-Opioid Receptor (DOR) Dmt-Ligand->DOR Agonist Binding G_Protein Gi/o Protein DOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channel Ca²⁺ Channel (Voltage-gated) G_Protein->Ca_Channel Inhibition K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel Activation cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Signaling pathway of a Dmt-containing delta-opioid receptor agonist.

G start Start: Design & Synthesis of Dmt-containing Compounds binding_assay In Vitro Screening: Receptor Binding Assays (MOR, DOR, KOR) start->binding_assay selectivity Determine Affinity (Ki) & Selectivity binding_assay->selectivity functional_assay In Vitro Functional Assays (e.g., GPI, MVD) potency Determine Potency (IC50/EC50) & Efficacy functional_assay->potency selectivity->functional_assay High Affinity & Selectivity lead_optimization Lead Optimization selectivity->lead_optimization Low Affinity/ Selectivity in_vivo In Vivo Analgesia Models (e.g., Tail-Flick, Hot-Plate) potency->in_vivo High Potency potency->lead_optimization Low Potency side_effects Side-Effect Profiling (e.g., Respiratory Depression, Tolerance) in_vivo->side_effects side_effects->lead_optimization Favorable Profile side_effects->lead_optimization Unfavorable Profile end Candidate for Preclinical Development lead_optimization->end

Caption: Experimental workflow for the development of Dmt-based analgesics.

G cluster_traditional Traditional Opioid Strategy cluster_alternative Alternative 'Non-Opioid' Strategy MOR_Agonist Mu-Opioid Receptor (MOR) Agonist Analgesia_MOR Effective Analgesia MOR_Agonist->Analgesia_MOR Side_Effects High Risk of: - Respiratory Depression - Tolerance - Addiction MOR_Agonist->Side_Effects Goal Goal: Effective Pain Relief with Improved Safety Profile DOR_Agonist Delta-Opioid Receptor (DOR) Agonist (with Dmt) Analgesia_DOR Analgesia DOR_Agonist->Analgesia_DOR Reduced_Side_Effects Potentially Lower Risk of: - Respiratory Depression - Tolerance - Addiction DOR_Agonist->Reduced_Side_Effects

Caption: Rationale for targeting the delta-opioid receptor.

References

Application Notes and Protocols for Automated Synthesis of Peptides Containing 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. 2,6-Dimethyl-D-tyrosine (Dmt) is a sterically hindered amino acid analog of tyrosine that has found significant application in the development of novel therapeutics, particularly in the field of opioid receptor research.[1][2][3] The two methyl groups on the aromatic ring provide steric bulk that can influence peptide conformation and receptor binding, while the D-configuration can impart resistance to enzymatic degradation.

However, the steric hindrance posed by the dimethylated phenyl ring presents a challenge for efficient incorporation into a growing peptide chain during automated solid-phase peptide synthesis (SPPS). Incomplete coupling can lead to deletion sequences and a lower purity of the crude peptide product. This application note provides a detailed protocol for the successful incorporation of Fmoc-2,6-Dimethyl-D-tyrosine into peptides using automated synthesizers, focusing on optimized coupling strategies to overcome steric hindrance.

Challenges in Coupling 2,6-Dimethyl-D-tyrosine

The primary challenge in the SPPS of peptides containing 2,6-Dimethyl-D-tyrosine is the reduced reactivity of the sterically hindered amino group. Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in low coupling efficiency. To address this, several strategies can be employed:

  • Use of Potent Coupling Reagents: Aminium/uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[1][4] These reagents rapidly form highly reactive esters, facilitating the amide bond formation.

  • Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents can significantly improve the yield of the desired product by ensuring that all available amino groups on the resin have reacted.

  • Extended Coupling Times: Increasing the duration of the coupling reaction allows more time for the sterically hindered amino acid to react completely.

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate the coupling of bulky amino acids by increasing the kinetic energy of the reactants.[2]

Experimental Protocols

This section provides a detailed protocol for the automated synthesis of a model peptide containing 2,6-Dimethyl-D-tyrosine using Fmoc/tBu chemistry on a standard automated peptide synthesizer.

Materials and Reagents
ReagentGradeSupplierPurpose
Rink Amide MBHA Resin (100-200 mesh)Peptide Synthesis GradeStandard SupplierSolid support for peptide synthesis
Fmoc-Protected Amino AcidsPeptide Synthesis GradeStandard SupplierBuilding blocks for peptide chain elongation
Fmoc-2,6-Dimethyl-D-tyrosine(tBu)-OHPeptide Synthesis GradeStandard SupplierSterically hindered amino acid to be incorporated
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SupplierMain solvent for washing and reactions
Dichloromethane (DCM)Reagent GradeStandard SupplierSolvent for resin washing
PiperidineReagent GradeStandard SupplierFor Fmoc deprotection
HATU or HCTUPeptide Synthesis GradeStandard SupplierCoupling reagent
N,N-Diisopropylethylamine (DIPEA)Reagent GradeStandard SupplierBase for coupling reaction
Trifluoroacetic Acid (TFA)Reagent GradeStandard SupplierFor cleavage of the peptide from the resin
Triisopropylsilane (TIS)Reagent GradeStandard SupplierScavenger for cleavage
Water (H₂O)HPLC GradeStandard SupplierScavenger for cleavage
Diethyl Ether (cold)Reagent GradeStandard SupplierFor peptide precipitation
Automated Synthesis Cycle

The following is a general protocol for an automated peptide synthesizer. Specific parameters may need to be optimized based on the instrument and the specific peptide sequence. The synthesis is described for a 0.1 mmol scale.

1. Resin Preparation (Swelling):

  • Place the Rink Amide MBHA resin (e.g., 200 mg, 0.5 mmol/g substitution) into the reaction vessel.

  • Wash the resin with DMF (5 x 7 mL) and allow it to swell for at least 30 minutes.

2. Standard Fmoc-Amino Acid Coupling Cycle:

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 5-10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 x 7 mL) to remove residual piperidine.

  • Coupling:

    • In a separate vial, pre-activate the standard Fmoc-amino acid (4-5 equivalents relative to resin loading) with HATU or HCTU (3.9-4.9 equivalents) and DIPEA (8-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF (3 x 7 mL).

3. Coupling of Fmoc-2,6-Dimethyl-D-tyrosine(tBu)-OH (Double Coupling Protocol):

  • First Coupling:

    • Pre-activation: In a separate vial, dissolve Fmoc-2,6-Dimethyl-D-tyrosine(tBu)-OH (5 equivalents), HATU or HCTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF. Allow to pre-activate for 2-3 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 60-120 minutes.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 x 7 mL).

  • Second Coupling:

    • Repeat Pre-activation and Coupling: Prepare a fresh solution of activated Fmoc-2,6-Dimethyl-D-tyrosine(tBu)-OH as described above and add it to the resin. Allow the second coupling to proceed for another 60-120 minutes.

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 7 mL) and then with DCM (3 x 7 mL).

4. Chain Elongation:

  • Repeat the standard Fmoc-amino acid coupling cycle for all subsequent amino acids in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (5 x 7 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dry resin (10 mL per gram of resin) and allow the mixture to react at room temperature for 2-3 hours with occasional agitation.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

7. Peptide Precipitation and Purification:

  • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[4][5]

  • Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.[4][6]

Quantitative Data Summary

The following table summarizes the recommended parameters for the coupling of Fmoc-2,6-Dimethyl-D-tyrosine(tBu)-OH in an automated peptide synthesizer. These values are general recommendations and may require optimization for specific peptide sequences.

ParameterStandard Amino Acid CouplingFmoc-2,6-Dimethyl-D-tyrosine(tBu)-OH Coupling
Reagent Equivalents
Fmoc-Amino Acid4-5 eq.5 eq. (per coupling)
Coupling Reagent (HATU/HCTU)3.9-4.9 eq.4.9 eq. (per coupling)
Base (DIPEA)8-10 eq.10 eq. (per coupling)
Reaction Conditions
Coupling Time30-60 min60-120 min (per coupling)
Number of Couplings12 (Double Coupling)
Expected Outcomes
Coupling Efficiency>99%>95% (after double coupling)
Crude Peptide PuritySequence-dependent50-80% (Sequence-dependent)
Final Purity (Post-HPLC)>98%>98%

Visualizations

Experimental Workflow

G cluster_synthesis Automated Peptide Synthesis cluster_postsynthesis Post-Synthesis Processing Resin_Prep Resin Swelling Standard_Coupling_1 Standard AA Coupling Resin_Prep->Standard_Coupling_1 Start DMT_Coupling 2,6-Dmt-D-Tyr Coupling (Double Coupling) Standard_Coupling_1->DMT_Coupling Standard_Coupling_2 Standard AA Coupling DMT_Coupling->Standard_Coupling_2 Final_Deprotection Final Fmoc Deprotection Standard_Coupling_2->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage End Synthesis Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spec Analysis Purification->Analysis Characterization

Caption: Automated synthesis and processing workflow for peptides containing 2,6-Dimethyl-D-tyrosine.

Logical Relationship of Coupling Strategies

G cluster_problem Challenge cluster_solutions Solutions cluster_outcome Outcome Steric_Hindrance Steric Hindrance of 2,6-Dimethyl-D-tyrosine Potent_Reagents Potent Coupling Reagents (HATU, HCTU) Steric_Hindrance->Potent_Reagents Double_Coupling Double Coupling Steric_Hindrance->Double_Coupling Extended_Time Extended Coupling Time Steric_Hindrance->Extended_Time Microwave Microwave Assistance Steric_Hindrance->Microwave Improved_Efficiency Improved Coupling Efficiency & Higher Purity Potent_Reagents->Improved_Efficiency Double_Coupling->Improved_Efficiency Extended_Time->Improved_Efficiency Microwave->Improved_Efficiency

Caption: Strategies to overcome the steric hindrance of 2,6-Dimethyl-D-tyrosine in SPPS.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Crude Peptide Purity (Deletion Sequence at Dmt) Incomplete coupling of Fmoc-2,6-Dimethyl-D-tyrosine.* Ensure a double coupling protocol is used. * Increase the coupling time for each step to 2 hours. * Use a higher excess of the amino acid and coupling reagents (e.g., 6 equivalents). * If available, utilize a microwave-assisted peptide synthesizer.
Side Reactions Racemization of the amino acid during activation.* Use HATU or HCTU as they are known to suppress racemization. * Avoid prolonged pre-activation times before adding the activated amino acid to the resin.
Poor Yield after Precipitation The peptide may be partially soluble in diethyl ether.* Ensure the diethyl ether is ice-cold. * Use a larger volume of diethyl ether for precipitation. * If the peptide is highly hydrophobic, consider alternative non-solvents for precipitation.
Difficulty in Purification The peptide containing 2,6-Dimethyl-D-tyrosine may be more hydrophobic.* Optimize the RP-HPLC gradient to be shallower around the elution point of the peptide to improve resolution.[5] * If the peptide is poorly soluble in the initial mobile phase, dissolve the crude product in a small amount of a stronger organic solvent like DMSO or DMF before dilution.[5]

Conclusion

The successful incorporation of the sterically hindered amino acid 2,6-Dimethyl-D-tyrosine into peptides using automated synthesizers is achievable with an optimized protocol. The key to overcoming the challenge of steric hindrance lies in the use of potent coupling reagents, such as HATU or HCTU, in combination with a double coupling strategy and extended reaction times. The provided protocol serves as a robust starting point for researchers and drug development professionals, enabling the efficient synthesis of peptides containing this valuable unnatural amino acid for a wide range of therapeutic and research applications. Careful monitoring of the synthesis and optimization of purification methods will ensure the isolation of the target peptide in high purity.

References

analytical techniques for purity assessment of 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in the development of novel therapeutics, 2,6-Dimethyl-D,L-tyrosine requires rigorous purity assessment to ensure the safety, efficacy, and reproducibility of research and drug development activities. This application note provides detailed protocols for the most common and effective analytical techniques used to determine the chemical and enantiomeric purity of this non-proteinogenic amino acid. The methodologies described herein are intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of amino acids by separating the target compound from any impurities.[1][2] Reversed-phase HPLC is particularly effective for this purpose.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Objective: To separate and quantify this compound and any potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Sample: this compound, accurately weighed and dissolved in a suitable solvent (e.g., a mixture of Solvent A and B) to a final concentration of approximately 1 mg/mL.

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition.

  • Sample Injection: Inject 10-20 µL of the prepared sample solution.

  • Chromatographic Separation: Elute the sample using a linear gradient. For example, from 0% to 100% Solvent B over 25 minutes at a flow rate of 1 mL/min.[3]

  • Detection: Monitor the eluent at 220 nm and 254 nm.[3]

  • Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample (1 mg/mL) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject_sample Inject Sample (10-20 µL) filter_sample->inject_sample separate Gradient Elution (C18 Column) inject_sample->separate detect UV Detection (220/254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Workflow for RP-HPLC Purity Assessment.

Chiral HPLC for Enantiomeric Purity

For a racemic mixture like this compound, determining the ratio of the D- and L-enantiomers is crucial. Chiral HPLC is the preferred method for this analysis.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the D- and L-enantiomers of 2,6-Dimethyl-tyrosine.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., crown ether-based or teicoplanin-based)

  • Mobile Phase: Typically an acidic aqueous solution with an organic modifier (e.g., perchloric acid solution and methanol). The exact composition will depend on the column used.

  • Sample: this compound dissolved in the mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant temperature.

  • Sample Injection: Inject the prepared sample solution.

  • Isocratic Elution: Elute the sample under isocratic conditions until both enantiomer peaks have been fully resolved and eluted.

  • Detection: Monitor the eluent at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Integrate the peak areas for the D- and L-enantiomers. The enantiomeric purity is expressed as the percentage of one enantiomer's peak area relative to the total area of both enantiomer peaks.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase inject_sample Inject Sample prep_sample->inject_sample separate Isocratic Elution (Chiral Column) inject_sample->separate detect UV Detection separate->detect integrate Integrate Enantiomer Peaks detect->integrate calculate Determine Enantiomeric Ratio integrate->calculate

Workflow for Chiral HPLC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can also be used to assess purity by identifying signals from impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound and detect the presence of any impurities.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)[3][4]

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis:

    • Compare the chemical shifts, multiplicities, and integrations of the signals in the ¹H spectrum with the expected structure of this compound.[4]

    • Compare the chemical shifts in the ¹³C spectrum with the expected values.[4]

    • Look for any unexpected signals, which may indicate the presence of impurities. The relative integration of impurity signals compared to the product signals can provide a semi-quantitative measure of purity.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is compared to the theoretical values calculated from the molecular formula to assess purity.

Experimental Protocol: CHN Analysis

Objective: To determine the C, H, and N content of this compound.

Instrumentation and Materials:

  • CHN Elemental Analyzer

  • Microbalance

  • Tin capsules

  • Sample: this compound, dried to a constant weight.

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).

  • Sample Preparation: Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Analysis: Place the capsule in the instrument's autosampler and initiate the analysis. The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values for C₁₁H₁₅NO₃. A purity of at least 95% of the theoretical values is often considered acceptable.[3]

Summary of Quantitative Data

The following table summarizes the expected quantitative results for a pure sample of this compound.

Analytical TechniqueParameterSpecificationReference
RP-HPLC Chemical Purity≥ 99%[5]
Chiral HPLC Enantiomeric Ratio (D:L)45-55% : 45-55%N/A
Elemental Analysis Carbon (C)Theoretical: 63.14%Calculated
Hydrogen (H)Theoretical: 7.23%Calculated
Nitrogen (N)Theoretical: 6.69%Calculated
Optical Rotation Specific Rotation [α]D²⁰ (L-enantiomer)+80 ± 1° (c=1 in 1N HCl)[5]
Specific Rotation [α]D²⁰ (D,L-mixture)Approximately 0°N/A

Note: The theoretical values for elemental analysis are calculated based on the molecular formula C₁₁H₁₅NO₃ and atomic weights.

Conclusion

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound. RP-HPLC is the primary method for determining chemical purity, while chiral HPLC is necessary to confirm the enantiomeric ratio. NMR spectroscopy serves as a crucial tool for structural verification and identification of impurities, and elemental analysis provides confirmation of the bulk composition. By employing these methods, researchers can ensure the quality and integrity of this compound for its intended applications in research and drug development.

References

Probing Protein-Protein Interactions with 2,6-Dimethyl-D,L-tyrosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool to dissect these interactions with high precision. 2,6-Dimethyl-D,L-tyrosine (Dmt), a sterically hindered analog of tyrosine, serves as a unique probe to investigate the role of specific residues at protein-protein interfaces. The two methyl groups on the phenyl ring of Dmt provide significant steric bulk compared to the parent tyrosine residue. This property can be exploited to disrupt or alter key interactions, thereby providing insights into the structural and energetic determinants of protein binding.

This document provides detailed application notes and protocols for utilizing this compound to study protein-protein interactions.

Principle of Application

The core principle behind using this compound to study PPIs lies in its ability to act as a "steric probe." By replacing a native tyrosine residue at a protein-protein interface with Dmt, researchers can assess the impact of increased steric hindrance on the binding affinity and kinetics of the interaction.

  • Disruption of "Key-in-Lock" Interactions: If a native tyrosine fits snugly into a hydrophobic pocket on its binding partner, the additional methyl groups of Dmt may prevent proper association, leading to a significant decrease in binding affinity.

  • Probing Interface Plasticity: Conversely, if the binding interface is flexible, it may accommodate the bulkier Dmt residue with only a minor impact on binding, suggesting a degree of plasticity in the interaction.

  • Altering Binding Kinetics: The presence of Dmt can affect the on-rate (association) and off-rate (dissociation) of the interaction, providing information about the transition state of binding.

Data Presentation

Table 1: Biophysical Characterization of Protein-Protein Interactions with Incorporated this compound

This table summarizes hypothetical data from Surface Plasmon Resonance (SPR) experiments comparing the binding of a wild-type protein (Protein-WT) and a mutant protein containing this compound (Protein-Dmt) to their binding partner.

Interacting ProteinsAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
Protein-WT + Partner1.2 x 10⁵5.0 x 10⁻⁴4.2
Protein-Dmt + Partner3.5 x 10⁴8.2 x 10⁻³234.3

Interpretation: The significant increase in the dissociation constant (KD) for the Protein-Dmt interaction suggests that the introduction of the dimethylated tyrosine at the interface destabilizes the protein-protein complex. This is primarily driven by a faster dissociation rate (kd) and a slower association rate (ka), indicating that the steric bulk of Dmt both hinders the initial binding event and promotes the separation of the bound complex.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis for Incorporation of this compound

This protocol outlines the steps for introducing a TAG amber stop codon at the desired tyrosine codon in the gene of interest, which is necessary for the subsequent incorporation of the unnatural amino acid.[1][2][3][4][5]

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse) containing the TAG codon

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers, typically 25-45 bases in length, containing the desired mutation (TAG codon) in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[3]

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 1 µL of template DNA (5-50 ng)

      • 1.25 µL of forward primer (10 µM)

      • 1.25 µL of reverse primer (10 µM)

      • 1 µL of dNTP mix (10 mM)

      • 39.5 µL of nuclease-free water

      • 1 µL of high-fidelity DNA polymerase

    • Perform PCR using the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.[2][3]

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[1]

  • Verification: Select several colonies and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: In Vivo Incorporation of this compound

This protocol describes the expression of the mutant protein containing this compound using an engineered aminoacyl-tRNA synthetase/tRNA pair.[6][7][8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with the TAG codon

  • pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase and suppressor tRNA for Dmt

  • This compound

  • LB medium and autoinduction medium

  • Appropriate antibiotics

Procedure:

  • Co-transformation: Co-transform the expression plasmid and the pEVOL-Dmt plasmid into the E. coli expression strain. Plate on LB agar with antibiotics for both plasmids.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of autoinduction medium with the overnight starter culture. Supplement the medium with 1 mM this compound.

  • Protein Expression: Incubate the culture at 30°C with shaking for 24-48 hours. The autoinduction medium will trigger protein expression once the glucose is depleted.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

  • Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry. The mass of the mutant protein should be increased by 28 Da (the mass difference between Dmt and Tyrosine) for each incorporation site.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis of Protein-Protein Interactions

This protocol details the use of SPR to measure the binding kinetics and affinity of the wild-type and Dmt-containing proteins to their binding partner.[9]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified ligand protein (to be immobilized on the sensor chip)

  • Purified analyte proteins (Protein-WT and Protein-Dmt)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the ligand protein at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of the analyte proteins (Protein-WT and Protein-Dmt) in running buffer, typically ranging from 0.1 to 10 times the expected KD.

    • Inject the analyte solutions over the ligand-immobilized surface and a reference flow cell for a set association time, followed by an injection of running buffer for a set dissociation time.

    • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Mutagenesis cluster_expression Protein Expression & Purification cluster_analysis Biophysical Analysis synthesis Synthesis of This compound mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) verification1 Sequence Verification mutagenesis->verification1 co_transformation Co-transformation of Expression & pEVOL plasmids verification1->co_transformation expression Protein Expression with This compound co_transformation->expression purification Protein Purification expression->purification verification2 Mass Spectrometry Verification purification->verification2 spr Surface Plasmon Resonance (SPR) Analysis verification2->spr data_analysis Data Analysis (ka, kd, KD) spr->data_analysis

Caption: Experimental workflow for studying PPIs using this compound.

Caption: Probing a PPI interface with this compound (Dmt).

References

Application Notes and Protocols for Site-Specific Incorporation of 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for protein engineering, drug discovery, and fundamental biological research. This technology enables the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications, allowing for precise control over protein structure and function. 2',6'-dimethyl-L-tyrosine (Dmt), in particular, has been widely used in the development of synthetic opioid ligands, where its inclusion often leads to superior potency and receptor selectivity.

This document provides detailed protocols and application notes for the site-specific incorporation of 2,6-Dimethyl-tyrosine. A significant challenge in this field is the ribosomal incorporation of D-amino acids, as the native translational machinery is highly stereoselective for L-amino acids. We will address the established methods for incorporating the L-isomer and present advanced strategies that are being developed to overcome the challenge of incorporating D-isomers.

The primary method for site-specific ncAA incorporation relies on genetic code expansion, which utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. This system functions independently of the host cell's translational machinery to recognize a specific codon—most commonly the amber stop codon (UAG)—and insert the desired ncAA at that position in the polypeptide chain.

Core Technology: Genetic Code Expansion via Amber Suppression

The most robust method for site-specifically incorporating an ncAA is the use of an evolved, orthogonal aaRS/tRNA pair that reassigns a stop codon, typically the amber codon UAG.

The key components are:

  • An Orthogonal tRNA: A suppressor tRNA (e.g., tRNAPyl or tRNATyr) that is engineered to recognize the UAG codon but is not recognized by any of the host cell's endogenous aaRSs.

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase (e.g., a mutant of PylRS or MjTyrRS) that specifically charges the desired ncAA (in this case, 2,6-Dimethyl-tyrosine) onto the orthogonal tRNA. This aaRS must not recognize any endogenous tRNAs or canonical amino acids.

  • A Gene of Interest: The target gene is modified to contain an in-frame amber (TAG) codon at the desired site of ncAA incorporation.

  • Expression Host: An organism (e.g., E. coli) that expresses these components and is cultured in media supplemented with the ncAA.

Visualizing the Workflow

Diagram 1: Genetic Code Expansion Overview

GCE_Workflow cluster_host_cell Host Cell (e.g., E. coli) aaRS Orthogonal aaRS (Evolved for ncAA) tRNA Orthogonal tRNA (Recognizes UAG) aaRS->tRNA charges tRNA with ncAA Ribosome Ribosome tRNA->Ribosome delivers ncAA Protein Full-Length Protein with ncAA Ribosome->Protein synthesizes mRNA mRNA with UAG codon mRNA->Ribosome ncAA 2,6-Dimethyl-Tyr (Supplied in media) ncAA->aaRS specific substrate Directed_Evolution cluster_selection Iterative Selection Cycles start Start with a promiscuous aaRS (e.g., PylRS or MjTyrRS) library Create Mutant Library (Error-prone PCR, DNA shuffling) start->library transform Transform Library into E. coli with Selection Plasmids library->transform pos_select Positive Selection (Growth on selective media + ncAA + antibiotic) transform->pos_select neg_select Negative Selection (No growth on selective media - ncAA + counter-selection agent) pos_select->neg_select Surviving Colonies neg_select->pos_select Enrichment of Specific Binders isolate Isolate Plasmids from Surviving Colonies neg_select->isolate After several cycles sequence Sequence aaRS Gene to Identify Mutations isolate->sequence validate Validate Hit Synthetases (Test for specific ncAA incorporation) sequence->validate

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-D,L-tyrosine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on common synthetic routes such as those involving Negishi coupling and palladium-catalyzed C-H methylation.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
SYN-001 Low to no yield of the desired this compound in Negishi coupling. 1. Incomplete formation of the organozinc reagent.2. Decomposition of the organozinc reagent, potentially through β-elimination.[1]3. Inactive palladium catalyst.4. Poor quality of reagents or solvents.1. Ensure the zinc is sufficiently activated. Consider using methods like washing with HCl, followed by drying.2. Perform the reaction at lower temperatures to minimize decomposition. Use of specific ligands like SPhos can improve stability and yield.[1]3. Use a fresh batch of palladium catalyst or a pre-catalyst like Pd₂(dba)₃.4. Use anhydrous solvents and freshly distilled or high-purity reagents.
SYN-002 Formation of significant side products in palladium-catalyzed C-H methylation. 1. Incorrect regioselectivity, leading to methylation at other positions on the aromatic ring.2. Over-methylation, resulting in trimethylated products.3. Homocoupling of the starting material.1. The choice of directing group is critical for ortho-selectivity. Ensure the directing group is correctly installed and is suitable for the reaction conditions.2. Carefully control the stoichiometry of the methylating agent. Reducing the amount of the methylating agent may help.3. Lower the catalyst loading and reaction temperature.
SYN-003 Difficulty in purifying the final this compound product. 1. Presence of unreacted starting materials.2. Contamination with closely related side products.3. The amphoteric nature of the amino acid makes it soluble in both acidic and aqueous basic solutions, complicating extraction.1. Optimize the reaction to drive it to completion.2. Employ ion-exchange chromatography for separation based on charge.[2][3]3. Utilize solid-phase extraction (SPE) with a suitable stationary phase.[4]4. Adjust the pH of the aqueous solution to the isoelectric point of this compound to induce precipitation.
SYN-004 Inconsistent reaction times and yields. 1. Variation in the quality of the palladium catalyst.2. Presence of oxygen or moisture in the reaction atmosphere.3. Inconsistent heating or stirring.1. Use a consistent source and batch of catalyst. Consider using a pre-catalyst for better reproducibility.2. Ensure all reactions are performed under an inert atmosphere (e.g., argon or nitrogen).3. Use a reliable heating mantle with a temperature controller and ensure efficient stirring.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives include:

  • Negishi Cross-Coupling: This involves the reaction of a protected iodinated amino acid derivative with an organozinc reagent derived from a 2,6-dimethylphenol precursor.[1]

  • Palladium-Catalyzed C-H Methylation: This method directly methylates the ortho C-H bonds of a protected tyrosine derivative. This often requires a directing group to achieve the desired regioselectivity.

  • Alkylation of Glycine Equivalents: This approach uses a chiral glycine enolate equivalent that is alkylated with a 2,6-dimethylbenzyl halide.

Q2: How can I minimize the formation of the mono-methylated tyrosine byproduct?

A2: To minimize mono-methylation in palladium-catalyzed C-H functionalization, ensure an adequate excess of the methylating agent is used. Additionally, optimizing the reaction time and temperature can favor the formation of the di-methylated product. The choice of ligand on the palladium catalyst can also influence the selectivity.

Q3: What is the best way to remove the protecting groups without racemization?

A3: For Boc (tert-butoxycarbonyl) protecting groups, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method. For benzyl protecting groups on the phenol, catalytic hydrogenation (e.g., using H₂ and Pd/C) is a common and mild deprotection strategy that typically avoids racemization.

Q4: My final product is an oil, but I expected a solid. What should I do?

A4: The physical state of the final product can depend on its purity and the specific salt form. If an oil is obtained, try to purify it further using column chromatography or preparative HPLC. After purification, attempt to crystallize the product from a suitable solvent system. It is also possible that the free amino acid is not a solid at room temperature and may require conversion to a salt (e.g., hydrochloride salt) to induce crystallization.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Experimental Protocols

Protocol 1: Synthesis of Boc-2,6-Dimethyl-D,L-tyrosine via Negishi Coupling (Adapted)

This protocol is a generalized representation for the synthesis of the racemic mixture and may require optimization.

Step 1: Preparation of the Organozinc Reagent

  • To a flame-dried flask under an inert atmosphere, add activated zinc dust.

  • Add a solution of 3,5-dimethyl-4-iodophenol in anhydrous THF.

  • Gently heat the mixture to initiate the formation of the organozinc reagent. The reaction is typically monitored by the consumption of the starting aryl iodide.

Step 2: Negishi Coupling

  • In a separate flame-dried flask under an inert atmosphere, dissolve Boc-β-iodo-D,L-alanine methyl ester, a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., SPhos) in anhydrous DMF.

  • Add the freshly prepared organozinc reagent to the reaction mixture.

  • Heat the reaction mixture (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the purified methyl ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a mild acid (e.g., 1 M HCl) to the isoelectric point to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield Boc-2,6-Dimethyl-D,L-tyrosine.

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_deprotection Deprotection cluster_final Final Product start1 Protected Tyrosine Derivative synthesis Palladium-Catalyzed C-H Methylation start1->synthesis start2 Methylating Agent start2->synthesis workup Aqueous Workup synthesis->workup purification Column Chromatography workup->purification deprotection Removal of Protecting Groups purification->deprotection final_product This compound deprotection->final_product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Quality & Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Correct? check_conditions->conditions_ok check_catalyst Evaluate Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_catalyst Yes adjust_conditions Adjust Conditions conditions_ok->adjust_conditions No replace_catalyst Use Fresh Catalyst catalyst_ok->replace_catalyst No optimize Further Optimization Needed catalyst_ok->optimize Yes purify_reagents->start adjust_conditions->start replace_catalyst->start

Caption: A decision tree for troubleshooting low reaction yields.

References

troubleshooting low coupling efficiency of 2,6-Dimethyl-D-tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low coupling efficiency with the sterically hindered amino acid, 2,6-Dimethyl-D-tyrosine, during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide & FAQs

Q1: I am observing a positive Kaiser test after the coupling step for 2,6-Dimethyl-D-tyrosine. What is the primary cause?

A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, signifying incomplete coupling. The primary reason for the low coupling efficiency of 2,6-Dimethyl-D-tyrosine is significant steric hindrance. The two methyl groups on the phenyl ring ortho to the tyrosine's hydroxyl group, combined with the inherent bulk of the amino acid, impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.

Q2: Which coupling reagents are recommended for improving the coupling efficiency of 2,6-Dimethyl-D-tyrosine?

Standard coupling reagents like DCC or DIC/HOBt often prove insufficient for sterically hindered amino acids. More potent uronium/aminium or phosphonium salt-based reagents are recommended. Reagents such as HATU, HBTU, HCTU, and COMU have demonstrated superior performance in promoting efficient coupling for challenging residues.[1] While direct comparative data for 2,6-Dimethyl-D-tyrosine is limited, studies on similarly hindered molecules like 2,6-dimethylbenzoic acid show that combinations like DIC-HOPO can be effective under forcing conditions.

Q3: What immediate actions can I take to improve a stubborn coupling reaction with 2,6-Dimethyl-D-tyrosine?

If you observe a positive Kaiser test, the following strategies can be employed to drive the reaction to completion:

  • Double Coupling: This is a highly recommended strategy for sterically hindered residues.[1] After the initial coupling reaction, drain the vessel and add a fresh solution of the activated 2,6-Dimethyl-D-tyrosine to the resin for a second coupling cycle.

  • Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to several hours, or even overnight, can allow the sterically hindered reaction to proceed more completely.[1]

  • Increase Reagent Equivalents: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help to drive the reaction equilibrium towards the coupled product.

Q4: Can microwave-assisted SPPS help with the low coupling efficiency of 2,6-Dimethyl-D-tyrosine?

Yes, microwave-assisted peptide synthesis is highly beneficial for coupling sterically hindered amino acids.[1] The application of microwave energy can help overcome the activation energy barrier of the reaction and can disrupt any on-resin peptide chain aggregation, leading to faster and more efficient couplings.[1]

Q5: Does the choice of solvent impact the coupling efficiency of this hindered amino acid?

While N,N-Dimethylformamide (DMF) is the most common solvent in SPPS, for difficult couplings involving hydrophobic and sterically hindered residues, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be advantageous.[1] NMP has better solvating properties for aggregated peptides, which can sometimes be a contributing factor to low coupling efficiency.[1]

Data Presentation

The following table summarizes the performance of various coupling reagents in the synthesis of a sterically hindered carboxylic acid, 2,6-dimethylbenzoic acid, which serves as a model for the challenges encountered with 2,6-Dimethyl-D-tyrosine.

Coupling Reagent CombinationAmine PartnerTemperature (°C)Time (h)Yield (%)Reference
DIC-HOPOBenzylamine704875[2]
DIC-HOPOPyridin-2-ylmethanamine704862[2]
COMU-collidineBenzylamine7048<5[2]
TPTU-NMIBenzylamine7048<5[2]
DMT-MMBenzylamine7048<5[2]

Note: This data is for a model compound and illustrates the relative effectiveness of different reagents in overcoming severe steric hindrance. Actual yields for 2,6-Dimethyl-D-tyrosine in a peptide sequence will be context-dependent.

Experimental Protocols

Protocol 1: Standard Troubleshooting Workflow for Low Coupling Efficiency

This protocol outlines a systematic approach to troubleshoot and optimize the coupling of 2,6-Dimethyl-D-tyrosine.

  • Initial Coupling:

    • Perform the initial coupling of Fmoc-2,6-Dimethyl-D-tyrosine (3 eq.) using a potent coupling reagent such as HATU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Monitoring:

    • Take a small sample of resin beads (1-5 mg) and perform a Kaiser test to assess the presence of free primary amines.

  • Troubleshooting Steps (if Kaiser test is positive):

    • Option A: Double Coupling:

      • Drain the reaction solution.

      • Wash the resin thoroughly with DMF (3-5 times).

      • Repeat the coupling step with a fresh solution of activated Fmoc-2,6-Dimethyl-D-tyrosine.

      • After the second coupling, perform another Kaiser test.

    • Option B: Extended Coupling Time:

      • If a single coupling is preferred, extend the initial reaction time to 4-6 hours or overnight before performing the Kaiser test.

  • Capping (Optional but Recommended for Failed Couplings):

    • If the coupling remains incomplete after troubleshooting, it is advisable to cap the unreacted N-termini to prevent the formation of deletion sequences. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

  • Chain Elongation:

    • Once a negative Kaiser test is achieved, proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Qualitative Monitoring of Coupling Efficiency (Kaiser Test)
  • Sample Preparation:

    • Collect a small sample of resin beads (10-15 beads) in a small test tube.

    • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reagent Addition:

    • Add 2-3 drops of each of the following reagents to the test tube:

      • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

      • Reagent B: 80 g of phenol in 20 mL of ethanol.

      • Reagent C: 2 mL of a 0.001 M KCN solution diluted with 100 mL of pyridine.

  • Incubation and Observation:

    • Heat the test tube at 110-120°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Intense blue beads and/or solution: Incomplete coupling (positive result).

    • Colorless to yellow beads and solution: Complete coupling (negative result).

Visualizations

Troubleshooting_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection coupling Initial Coupling (2,6-Dimethyl-D-tyrosine) deprotection->coupling monitoring Kaiser Test coupling->monitoring result Test Result? monitoring->result positive Positive (Blue) result->positive Incomplete negative Negative (Yellow) result->negative Complete capping Cap Unreacted Amines result->capping If persistently positive troubleshoot Troubleshooting Options positive->troubleshoot next_cycle Proceed to Next Cycle negative->next_cycle double_coupling Perform Double Coupling troubleshoot->double_coupling extend_time Extend Coupling Time troubleshoot->extend_time double_coupling->monitoring extend_time->monitoring capping->next_cycle

Caption: Troubleshooting workflow for low coupling efficiency.

SPPS_Cycle cluster_cycle SPPS Cycle for One Amino Acid deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Activated AA + Resin) wash1->coupling wash2 4. DMF Wash coupling->wash2 monitoring 5. Monitoring (e.g., Kaiser Test) wash2->monitoring end_cycle Repeat for Next Amino Acid monitoring->end_cycle start Start with Resin-Bound Peptide start->deprotection

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle.

References

optimization of chiral resolution for 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and purification of this important unnatural amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2,6-Dimethyl-L-tyrosine?

A1: 2,6-Dimethyl-L-tyrosine (Dmt) is a crucial component in the development of synthetic opioid ligands.[1] Its incorporation at the N-terminus of opioid peptidomimetics often leads to superior potency at one or more of the opioid receptor types.[1]

Q2: What are the common strategies for synthesizing 2,6-Dimethyl-L-tyrosine?

A2: The synthesis of 2,6-Dimethyl-L-tyrosine is challenging due to its cost and complex preparation.[1] A common modern approach involves a three-step synthesis utilizing a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step.[1] Another patented method focuses on removing protecting groups from a precursor compound under conditions that avoid racemization.[2]

Q3: Why is it important to avoid strong acids and bases during the synthesis of (S)-2',6'-dimethyl tyrosine?

A3: The use of strong acids or bases can lead to chiral inversion (racemization), which would result in a mixture of D and L enantiomers. To obtain high chiral purity of the desired (S)- or L-enantiomer, it is crucial to employ reaction conditions that preserve the stereochemistry of the chiral center.[2]

Q4: What protecting groups are commonly used in the synthesis of 2,6-Dimethyl-L-tyrosine?

A4: As with other amino acid syntheses, common protecting groups for the amino group include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The phenolic hydroxyl group may be protected with groups like benzyl or a silyl ether. The choice of protecting group strategy is critical to prevent unwanted side reactions.

Q5: How can the purity and enantiomeric excess of 2,6-Dimethyl-L-tyrosine be determined?

A5: The chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC). The enantiomeric excess (ee) can be assessed using chiral HPLC, which separates the D and L enantiomers. A patented method reports achieving an HPLC purity of over 97% and an ee value of over 99%.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during the coupling step.- Optimize microwave irradiation time and temperature for the Negishi coupling. - Ensure the purity of reactants and the catalytic activity of the palladium catalyst.[1]
Loss of product during purification.- Optimize the mobile phase and gradient for HPLC purification to ensure good separation and recovery. - Ensure complete precipitation and careful handling during filtration steps.
Presence of Racemic Mixture (Low Enantiomeric Excess) Racemization during a reaction step, particularly during the removal of protecting groups.- Avoid the use of strong acids or strong bases in the deprotection steps.[2] - Consider milder deprotection conditions, for example, using trifluoroacetic acid at a controlled temperature.[2]
Impure Product After Synthesis Presence of starting materials or side-products.- Monitor the reaction progress using TLC or HPLC to ensure complete conversion of starting materials. - Employ preparative HPLC for the final purification of the product.[1]
Contamination with reagents.- Ensure proper work-up procedures to remove catalysts and other reagents. For example, washing with appropriate aqueous solutions to remove water-soluble impurities.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.- After the reaction, remove the solvent under reduced pressure. - If the product is a salt, adjust the pH of the aqueous solution to the isoelectric point of the amino acid to induce precipitation.[2]

Experimental Protocols

Protocol 1: Three-Step Synthesis of Boc-2′,6′-dimethyl-l-tyrosine via Microwave-Assisted Negishi Coupling

This protocol is a summary of the method described by Mosberg et al.[1]

Step 1: Synthesis of the Iodinated Precursor

  • React the starting material with iodine, triphenylphosphine, and imidazole in dichloromethane at room temperature.

Step 2: Microwave-Assisted Negishi Coupling

  • The key step involves the cross-coupling of the iodinated precursor with an organozinc reagent.

  • The reaction is carried out in DMF with a palladium catalyst (Pd2(dba)3) and a ligand (SPhos).

  • The reaction mixture is subjected to microwave irradiation at 110 °C.

Step 3: Hydrolysis

  • The resulting ester is hydrolyzed using lithium hydroxide in a mixture of THF and water at room temperature to yield Boc-2′,6′-dimethyl-l-tyrosine.

Protocol 2: Preparation of (S)-2',6'-dimethyl tyrosine via Deprotection

This protocol is based on the method described in patent CN104193638A.[2]

Step 1: Preparation of O-benzyloxy-(S)-2',6'-dimethyl L-Tyrosine methyl ester

  • The synthesis starts with a protected (S)-2-Phthalimido-3-(2,6-dimethyl-4-benzyloxyphenyl)propionate.

  • The phthalimido group is removed using hydrazine hydrate in methanol.

Step 2: Deprotection to form (S)-2',6'-dimethyl tyrosine

  • The O-benzyloxy-(S)-2',6'-dimethyl L-Tyrosine methyl ester is treated with trifluoroacetic acid at 0°C, followed by warming to room temperature.

  • After removal of the trifluoroacetic acid, the residue is dissolved in water.

  • The pH is adjusted with ammoniacal liquor to be slightly acidic, leading to the precipitation of the white solid product.

  • The solid is filtered, washed, and dried to yield (S)-2',6'-dimethyl tyrosine.

Data Summary

The following table summarizes the reported purity and yield for the synthesis of (S)-2',6'-dimethyl tyrosine from the referenced patent.

Product Parameter Value Reference
(S)-2',6'-dimethyl tyrosineHPLC Purity> 97%[2]
Enantiomeric Excess (ee)> 99%[2]
O-benzyloxy-(S)-2',6'-dimethyl L-Tyrosine methyl esterHPLC Purity98.3%[2]
Yield89%[2]
(S)-2-Phthalimido-3-(2,6-dimethyl-4-benzyloxyphenyl)propionateHPLC Purity97.9%[2]
Yield76.4%[2]

Visualizations

synth_workflow_1 start Protected Tyrosine Derivative step1 Iodination start->step1 I2, PPh3, Imidazole step2 Microwave-Assisted Negishi Coupling step1->step2 Organozinc, Pd Catalyst Microwave step3 Ester Hydrolysis step2->step3 LiOH product Boc-2',6'-dimethyl-L-tyrosine step3->product synth_workflow_2 start Protected (S)-2-Phthalimido Derivative step1 Phthalimido Group Removal start->step1 Hydrazine Hydrate step2 Benzyl and Ester Group Removal step1->step2 Trifluoroacetic Acid step3 Precipitation step2->step3 pH Adjustment product (S)-2',6'-dimethyl tyrosine step3->product

References

identifying and minimizing side reactions of 2,6-Dimethyl-D,L-tyrosine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively utilize 2,6-Dimethyl-D,L-tyrosine in peptide synthesis. Our focus is on identifying and minimizing potential side reactions and addressing challenges related to its unique structural properties.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound into peptide sequences.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Q: I am observing a low yield of my target peptide or the Kaiser test remains positive after coupling this compound. What is causing this and how can I improve the coupling efficiency?

A: The primary reason for low coupling efficiency is the significant steric hindrance posed by the two methyl groups on the tyrosine ring. This bulkiness slows down the kinetics of the amide bond formation.

Recommended Solutions:

  • Choice of Coupling Reagent: Standard coupling reagents may be inefficient. Utilize more potent activating reagents that are known to overcome steric hindrance.

  • Double Coupling: Perform the coupling reaction twice with a fresh solution of activated this compound to ensure the reaction goes to completion.

  • Extended Reaction Time: Increase the coupling time to several hours or even overnight to allow sufficient time for the sterically hindered reaction to proceed.

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): Employing microwave energy can significantly accelerate the coupling reaction and improve yields for sterically hindered amino acids.[1]

  • Optimize Solvent: Use a solvent with excellent solvating properties like N-methylpyrrolidone (NMP) to minimize peptide aggregation, which can further impede the coupling reaction.

Problem 2: Presence of Diastereomers in the Final Product

Q: My final peptide shows multiple peaks on the HPLC chromatogram, suggesting the presence of diastereomers. How can I manage this issue?

A: The use of a D,L-racemic mixture of 2,6-Dimethyl-tyrosine will inherently lead to the synthesis of two diastereomeric peptides. These diastereomers will have different physicochemical properties, often resulting in distinct peaks on reverse-phase HPLC.

Recommended Solutions:

  • Chiral Separation: Utilize a chiral stationary phase in your HPLC protocol to effectively separate the diastereomers.

  • Preparative HPLC: Optimize your preparative HPLC method to isolate the desired diastereomer. This may involve adjusting the gradient, flow rate, or using a different solvent system.

  • Analytical Method Development: Develop a robust analytical HPLC method to accurately quantify the ratio of the diastereomers produced.

  • Consider Enantiomerically Pure Starting Material: If feasible and required for your application, starting with an enantiomerically pure L- or D-2,6-Dimethyltyrosine will prevent the formation of diastereomers.

Problem 3: Potential for Racemization

Q: I am concerned about the potential for racemization of the this compound during the activation and coupling steps. How can I minimize this side reaction?

A: While you are starting with a racemic mixture, it is still crucial to avoid further racemization of either enantiomer during the synthesis, as this can lead to a complex mixture of products. Racemization is a known side reaction in peptide synthesis, particularly during the activation of the carboxylic acid.

Recommended Solutions:

  • Use Racemization-Suppressing Additives: Incorporate additives such as OxymaPure or HOAt with your coupling reagent. These additives are known to minimize racemization by forming less reactive, more stable activated esters.

  • Choice of Base: Use a sterically hindered base like 2,4,6-collidine (TMP) instead of DIPEA or NMM, as it is less likely to abstract the α-proton, which is a key step in the racemization pathway.

  • Avoid Prolonged Pre-activation: Minimize the time the amino acid is in its activated state before it is added to the resin-bound peptide.

  • Control Temperature: Avoid excessive heat during the coupling reaction, as higher temperatures can increase the rate of racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with this compound in peptide synthesis?

A1: The most significant challenges and "side reactions" when using this compound stem from its structural features:

  • Steric Hindrance: The two methyl groups on the aromatic ring create considerable steric bulk, leading to slow and often incomplete coupling reactions.

  • Diastereomer Formation: The use of a D,L-racemic mixture results in the synthesis of two distinct peptide diastereomers, which can complicate purification and characterization.

  • Racemization: As with many amino acids, there is a risk of racemization at the α-carbon during the activation and coupling steps, which can further increase the complexity of the product mixture.

Q2: Which coupling reagents are most effective for incorporating the sterically hindered this compound?

A2: For sterically hindered amino acids, high-potency coupling reagents are recommended. The table below summarizes the performance of commonly used reagents.

Coupling ReagentClassReported Performance for Hindered Couplings
HATU Aminium/Uronium SaltHigh efficiency, often the reagent of choice.
HCTU Aminium/Uronium SaltGood efficiency with suppression of racemization.
COMU Aminium/Uronium SaltSuperior racemization suppression compared to HOBt-based reagents.
PyAOP Phosphonium SaltHighly effective, especially for coupling N-methyl amino acids.
DIC/OxymaPure Carbodiimide/AdditiveGood for minimizing racemization.

Q3: How can I confirm the presence and ratio of diastereomers in my final peptide product?

A3: Several analytical techniques can be employed:

  • Reverse-Phase HPLC (RP-HPLC): Often, diastereomers will have slightly different retention times on a standard C18 column, resulting in broadened or split peaks.

  • Chiral HPLC: Using a chiral stationary phase can provide baseline separation of the diastereomers, allowing for accurate quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm that the different peaks observed in the HPLC have the same mass, which is characteristic of diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, high-resolution NMR can distinguish between diastereomers by identifying differences in the chemical shifts of specific protons.

Q4: Are there any known side reactions involving the phenolic hydroxyl group of this compound?

A4: The phenolic hydroxyl group of tyrosine is generally protected during Fmoc-based solid-phase peptide synthesis (SPPS), typically with a tert-butyl (tBu) group. This protection is crucial to prevent O-acylation during the coupling steps. As long as the hydroxyl group is properly protected, side reactions at this position are unlikely. The primary challenges remain the steric hindrance from the methyl groups and the management of diastereomers.

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-2,6-Dimethyl-D,L-Tyr(tBu)-OH

This protocol is designed to maximize coupling efficiency for the sterically hindered this compound.

Materials:

  • Fmoc-2,6-Dimethyl-D,L-Tyr(tBu)-OH

  • High-swelling resin with the N-terminally deprotected peptide

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)

Procedure:

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) and wash the resin thoroughly.

  • Amino Acid Activation (First Coupling):

    • In a separate vessel, dissolve Fmoc-2,6-Dimethyl-D,L-Tyr(tBu)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF or NMP.

    • Pre-activate the mixture for 1-2 minutes.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. For microwave-assisted synthesis, a shorter time (e.g., 30 minutes) at an elevated temperature (e.g., 50°C) can be used.[1]

  • Washing: Wash the resin thoroughly with DMF or NMP.

  • Second Coupling (Recommended):

    • Repeat steps 2 and 3 with a fresh solution of activated Fmoc-2,6-Dimethyl-D,L-Tyr(tBu)-OH.

  • Final Washing: After the second coupling, wash the resin thoroughly with DMF or NMP to remove any excess reagents before proceeding to the next deprotection step.

  • Monitoring: A Kaiser test can be performed after the second coupling to confirm the absence of free primary amines.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin pre_activation Pre-activate: Fmoc-2,6-Dimethyl-D,L-Tyr(tBu)-OH + HATU + DIPEA in DMF start->pre_activation first_coupling First Coupling: 2-4 hours (RT) or 30 min (Microwave) pre_activation->first_coupling wash1 Wash with DMF/NMP first_coupling->wash1 second_coupling Second Coupling: (Repeat Pre-activation and Coupling) wash1->second_coupling wash2 Wash with DMF/NMP second_coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative troubleshoot Troubleshoot: Incomplete Coupling kaiser_test->troubleshoot Positive

Caption: Recommended double-coupling workflow for incorporating sterically hindered this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Peptide Yield or Incomplete Coupling steric_hindrance Steric Hindrance start->steric_hindrance reagent_choice Suboptimal Coupling Reagent start->reagent_choice reaction_time Insufficient Reaction Time start->reaction_time double_couple Perform Double Coupling steric_hindrance->double_couple use_microwave Use Microwave Assistance steric_hindrance->use_microwave use_potent_reagent Use Potent Reagent (e.g., HATU, HCTU) reagent_choice->use_potent_reagent increase_time Increase Reaction Time reaction_time->increase_time

Caption: Troubleshooting logic for addressing low coupling efficiency of this compound.

References

strategies to prevent racemization during 2,6-Dimethyl-D-tyrosine activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the activation of 2,6-Dimethyl-D-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during peptide synthesis involving this sterically hindered amino acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the activation and coupling of 2,6-Dimethyl-D-tyrosine, with a focus on minimizing racemization to ensure the stereochemical integrity of your final peptide.

Problem Potential Cause Recommended Solution
High levels of D,L-diastereomer detected in the final peptide by HPLC or LC-MS. 1. Racemization during activation: The primary cause is the formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid, which is susceptible to proton abstraction and subsequent non-stereospecific reprotonation.[1]1a. Optimize Coupling Reagent & Additives: Use coupling reagents known to suppress racemization. Carbodiimides like DIC should always be used with additives such as Oxyma Pure or HOAt, which form active esters that are less prone to oxazolone formation.[2] For sterically hindered residues, consider modern uronium/aminium salts like COMU or phosphonium salts like PyAOP, which often exhibit lower racemization levels.[3] 1b. Select an Appropriate Base: The choice of base is critical. Avoid strong, non-hindered bases like DBU or DIPEA where possible.[4] Opt for weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) to minimize proton abstraction from the α-carbon.[2][4] 1c. Control Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). Elevated temperatures can accelerate the rate of racemization more than the rate of coupling.[5]
Low coupling efficiency and incomplete reaction. 1. Steric Hindrance: The two methyl groups on the tyrosine ring, in addition to the α-carbon substituent, create significant steric bulk, which can slow down the coupling reaction.1a. Use High-Activity Coupling Reagents: Reagents like HATU, HCTU, COMU, and TOTT are highly effective for coupling sterically hindered amino acids.[3] Amino acid fluorides generated in situ using reagents like TFFH are also particularly well-suited for such challenging couplings.[3] 1b. Increase Reaction Time/Temperature (with caution): While higher temperatures can increase racemization, a modest increase or longer reaction time may be necessary to drive the coupling to completion. This should be carefully optimized. 1c. Double Coupling: If a single coupling is incomplete, a second coupling with a fresh solution of activated amino acid can be performed.[5]
Presence of unexpected byproducts. 1. Side reactions from coupling reagents: Some uronium reagents can cause side reactions like guanidinylation of the free amine.1a. Choose Phosphonium Reagents: Phosphonium-based reagents like PyBOP or PyAOP do not carry the risk of guanidinylation.[1] 1b. Minimize Pre-activation Time: Do not allow the activated amino acid to stand for a prolonged period before adding it to the amine component. This minimizes the time for side reactions to occur.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for 2,6-Dimethyl-D-tyrosine during activation?

A1: The primary mechanism of racemization during the activation of N-protected amino acids, including 2,6-Dimethyl-D-tyrosine, is through the formation of a 5(4H)-oxazolone intermediate.[1] The activation of the carboxyl group makes the α-proton more acidic. In the presence of a base, this proton can be abstracted, leading to a planar, achiral oxazolone ring. The incoming amine can then attack this planar intermediate from either face, resulting in a mixture of D- and L-isomers in the resulting peptide.[1]

Q2: Which class of coupling reagents is best for minimizing racemization of sterically hindered amino acids?

A2: For sterically hindered amino acids like 2,6-Dimethyl-D-tyrosine, uronium/aminium salts and phosphonium salts are generally preferred over carbodiimides alone. Reagents such as HATU, COMU, and PyAOP are highly efficient and can lead to faster coupling rates, which outcompete the rate of racemization.[3][6] The addition of racemization-suppressing additives like HOAt and Oxyma Pure is crucial when using any coupling reagent.[2][4]

Q3: How does the choice of base influence racemization?

A3: The base plays a critical role in racemization. Stronger and less sterically hindered bases, such as DBU and DIPEA, are more likely to abstract the α-proton of the activated amino acid, promoting oxazolone formation and subsequent racemization.[4] Weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine (TMP) are recommended as they are less likely to cause epimerization.[4][7]

Q4: Can reaction conditions other than reagents and base affect racemization?

A4: Yes, temperature and pre-activation time are critical. Lowering the reaction temperature can significantly reduce the rate of racemization.[5] Also, the pre-activation time of the amino acid should be kept to a minimum. Prolonged pre-activation increases the concentration of the racemization-prone activated intermediate before the coupling reaction begins.

Q5: How can I quantitatively assess the level of racemization in my synthesized peptide?

A5: To quantify racemization, the synthesized peptide is typically hydrolyzed back to its constituent amino acids using strong acid (e.g., 6N HCl). The resulting amino acid mixture is then analyzed by a chiral analytical technique, such as chiral HPLC or Gas Chromatography (GC), to separate and quantify the D- and L-isomers.[2] Capillary Electrophoresis (CE) with a chiral selector can also be a highly sensitive method.[2]

Data Presentation

The following table summarizes illustrative data on the percentage of racemization observed for sterically hindered or racemization-prone amino acids under various activation conditions. While specific data for 2,6-Dimethyl-D-tyrosine is limited, these values provide a comparative basis for reagent selection.

Coupling Reagent Base % Racemization (D-isomer formation) Notes
DIC/HOBtDIPEA3-8%A common combination, but can lead to significant racemization with hindered amino acids.
DIC/OxymaDIPEA1-3%Oxyma is generally superior to HOBt in suppressing racemization.[4]
HBTUDIPEA2-6%A widely used uronium salt; racemization can still be an issue with strong bases.
HATUNMM<1-2%The presence of the HOAt moiety in HATU leads to highly reactive esters that couple quickly, reducing racemization.[1][3]
COMUNMM<1%A third-generation uronium reagent incorporating the Oxyma moiety, known for low racemization.[3]
PyAOPTMP<1%A phosphonium salt that often shows very low levels of racemization, especially with a hindered base.

Data is adapted from studies on various racemization-prone and sterically hindered amino acids and should be considered illustrative.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of N-Fmoc-2,6-Dimethyl-D-tyrosine

This protocol describes a general procedure for the manual solid-phase coupling of Fmoc-2,6-Dimethyl-D-tyrosine designed to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-2,6-Dimethyl-D-tyrosine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N-methylmorpholine (NMM) (6 equivalents) in DMF.

    • Allow the solution to pre-activate for no more than 2 minutes.

    • Immediately add the activated amino acid solution to the drained resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For this hindered amino acid, extended coupling time may be necessary.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free amines. If the test is positive, a second coupling may be required.

  • Final Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) before proceeding to the next cycle.

Mandatory Visualization

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling L_AA N-Protected L-Amino Acid (2,6-Dimethyl-D-tyrosine) Activated_Int Activated Intermediate (e.g., OAt-ester) L_AA->Activated_Int + Coupling Reagent (e.g., HATU) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Int->Oxazolone + Base - H⁺ L_Peptide Desired L-Peptide Activated_Int->L_Peptide Fast, Desired D_Peptide Diastereomeric D-Peptide (Impurity) Oxazolone->D_Peptide Slow, Undesired Amine Amine Component (H₂N-R') Amine->L_Peptide Amine->D_Peptide

Caption: Mechanism of racemization via the 5(4H)-oxazolone pathway.

TroubleshootingWorkflow Start High Racemization Detected Check_Base Is the base strong and non-hindered (e.g., DIPEA, DBU)? Start->Check_Base Change_Base Switch to a weaker or sterically hindered base (NMM, TMP). Check_Base->Change_Base Yes Check_Reagent Is a carbodiimide being used without an additive? Check_Base->Check_Reagent No Change_Base->Check_Reagent Add_Additive Add Oxyma or HOAt. Consider switching to COMU/HATU. Check_Reagent->Add_Additive Yes Check_Temp Is the reaction temperature elevated? Check_Reagent->Check_Temp No Add_Additive->Check_Temp Lower_Temp Perform coupling at 0°C or RT. Check_Temp->Lower_Temp Yes Re-evaluate Re-evaluate Racemization Levels Check_Temp->Re-evaluate No Lower_Temp->Re-evaluate

Caption: Troubleshooting workflow for high racemization.

References

optimizing cleavage and deprotection of peptides with 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptides Containing 2,6-Dimethyl-D,L-tyrosine (Dmt). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the cleavage and deprotection of these challenging peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Dmt) and why is it used in peptide synthesis?

A1: this compound (Dmt) is a synthetic amino acid analogue of tyrosine. It is characterized by the presence of two methyl groups on the aromatic ring, ortho to the hydroxyl group.[1][2] These methyl groups introduce significant steric hindrance, which can lock the side chain's conformation. This conformational restriction is valuable in drug design and peptide chemistry to enhance receptor affinity, selectivity, and biological activity.[3] Peptides incorporating Dmt have shown increased stability and potency, particularly in the development of opioid receptor modulators.[3]

Q2: What are the primary challenges associated with incorporating and cleaving peptides containing Dmt?

A2: The main challenges stem from the steric bulk of the two methyl groups on the tyrosine ring:

  • Coupling Reactions: Coupling of the Fmoc-Dmt-OH building block to the growing peptide chain can be sluggish and may require extended coupling times or more potent coupling reagents to achieve satisfactory yields.

  • Cleavage and Deprotection: The steric hindrance around the phenolic hydroxyl group can make the removal of side-chain protecting groups (if used) and the final cleavage from the resin more difficult compared to standard tyrosine residues. This can lead to incomplete deprotection or the need for harsher cleavage conditions.

  • Side Reactions: While the dimethyl substitution can protect the ring from certain electrophilic side reactions, the hindered nature of the residue might influence the overall cleavage kinetics and potentially lead to unexpected byproducts if conditions are not optimized.

Q3: Are there specific recommendations for the synthesis of Fmoc-Dmt-OH?

A3: Several synthetic routes to Fmoc-Dmt-OH have been reported. One common approach involves the enantioselective or diastereoselective alkylation of glycine equivalents.[3] Another strategy utilizes a Pd-catalyzed directed C-H dimethylation of picolinamide derivatives of phenylalanine.[3] For researchers looking to prepare this building block, it is advisable to consult detailed synthetic organic chemistry literature for specific protocols. Commercially, Fmoc-D-Dmt-OH and Fmoc-L-Dmt-OH are available from various suppliers.[1][2][4]

Q4: How does the steric hindrance of Dmt affect the choice of cleavage cocktail?

A4: Due to the steric hindrance, a standard cleavage cocktail might require longer reaction times or slightly elevated temperatures to ensure complete deprotection and cleavage. However, harsher conditions can also increase the risk of side reactions with other sensitive amino acids in the peptide sequence. Therefore, a careful balance is necessary. For peptides containing Dmt, it is often prudent to start with a robust general-purpose cleavage cocktail and optimize from there. The use of scavengers is crucial to prevent side reactions.[5]

Troubleshooting Guides

Problem 1: Low yield of the crude peptide after cleavage.

  • Possible Cause: Incomplete cleavage from the resin due to the steric bulk of the Dmt residue hindering the accessibility of the cleavage reagent to the linker.

  • Solution:

    • Extend Cleavage Time: Increase the cleavage reaction time from the standard 2-3 hours to 4-6 hours. Monitor the cleavage progress by taking small aliquots of the resin, cleaving them, and analyzing the supernatant by HPLC.

    • Increase Temperature: If extending the time is insufficient, consider performing the cleavage at a slightly elevated temperature (e.g., 30-35°C). However, be cautious as this can increase the rate of side reactions.

    • Repeat Cleavage: After the initial cleavage and filtration, wash the resin with a fresh portion of the cleavage cocktail to recover any remaining peptide.[6]

dot digraph "Troubleshooting_Low_Cleavage_Yield" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Low Cleavage Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_time [label="Was cleavage time sufficient\n(2-3 hours)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; extend_time [label="Extend cleavage time to 4-6 hours.\nMonitor progress.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate cleavage after\nextended time.", shape=diamond, style=filled, fillcolor="#FBBC05"]; check_temp [label="Was cleavage performed\nat room temperature?", shape=diamond, style=filled, fillcolor="#FBBC05"]; increase_temp [label="Increase temperature to 30-35°C.\nUse with caution.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; repeat_cleavage [label="Perform a second cleavage\non the same resin.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Yield Still Low", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_time; check_time -> extend_time [label="No"]; extend_time -> re_evaluate; re_evaluate -> success [label="Yes"]; re_evaluate -> check_temp [label="No"]; check_time -> check_temp [label="Yes"]; check_temp -> increase_temp [label="Yes"]; increase_temp -> repeat_cleavage; check_temp -> repeat_cleavage [label="No"]; repeat_cleavage -> success; repeat_cleavage -> failure; } dot Caption: Troubleshooting workflow for low peptide cleavage yield.

Problem 2: Incomplete deprotection of other acid-labile side chains.

  • Possible Cause: The cleavage conditions were not strong enough or the reaction time was too short to remove all protecting groups, a potential issue when trying to use milder conditions to avoid side reactions with Dmt.

  • Solution:

    • Optimize Scavenger Composition: Ensure the appropriate scavengers are present for all sensitive residues in your peptide.

    • Increase TFA Concentration: If using a diluted TFA cocktail, consider increasing the concentration to the standard 95%.

    • Two-Step Cleavage: Consider a two-step cleavage protocol. First, use a milder condition to cleave the peptide from a very acid-sensitive resin while keeping side-chain protecting groups intact. After purification of the protected peptide, perform a second, stronger acid treatment in solution to remove the remaining protecting groups.

Problem 3: Presence of unexpected peaks in the HPLC chromatogram of the crude product.

  • Possible Cause: Formation of side products due to the reaction of carbocations generated during cleavage with nucleophilic side chains. The hindered nature of Dmt might alter the reactivity landscape.

  • Solution:

    • Review Scavenger Cocktail: The choice of scavengers is critical. For peptides containing other sensitive residues like Trp, Met, or Cys, a more complex scavenger cocktail is necessary. Triisopropylsilane (TIS) is a good general carbocation scavenger. Thioanisole can be beneficial for protecting tryptophan. 1,2-Ethanediol (EDT) is often used for peptides containing cysteine.

    • Analyze Side Products: Use mass spectrometry to identify the mass of the side products. A mass increase of +56 Da could indicate tert-butylation of a sensitive residue. This information can help in choosing the right scavenger to mitigate the specific side reaction.

dot digraph "Potential_Side_Reactions" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

TFA [label="TFA Cleavage", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbocations [label="Generation of\nReactive Carbocations\n(e.g., t-butyl cation)", style=filled, fillcolor="#FBBC05"]; DmtPeptide [label="Dmt-Containing Peptide\n(Nucleophilic Sites)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProducts [label="Alkylated Side Products\n(e.g., t-butylated Trp, Met)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavengers [label="Scavengers\n(TIS, H2O, EDT, Thioanisole)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quenched [label="Quenched Carbocations"];

TFA -> Carbocations; Carbocations -> DmtPeptide [label="attack"]; DmtPeptide -> SideProducts; Carbocations -> Scavengers [label="trapped by"]; Scavengers -> Quenched; } dot Caption: Potential side reactions during TFA cleavage.

Experimental Protocols

Protocol 1: Standard Cleavage for Dmt-Containing Peptides

This protocol is suitable for peptides containing Dmt without other highly sensitive residues such as Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. For 100 mg of resin, prepare 2 mL of the cocktail. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and shake or stir the mixture at room temperature.

  • Allow the reaction to proceed for 3-4 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Dmt-Containing Peptides with Sensitive Residues

This protocol is recommended for peptides that also contain sensitive amino acids like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Prepare "Reagent K" cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. Prepare approximately 2 mL for 100 mg of resin.

  • Add the cleavage cocktail to the resin and allow it to react for 3-4 hours at room temperature with gentle agitation.

  • Follow steps 5-8 from Protocol 1 for peptide precipitation, washing, and drying.

dot digraph "Cleavage_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: Dried Peptide-Resin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_cocktail [label="Prepare Cleavage Cocktail\n(e.g., TFA/TIS/H2O or Reagent K)"]; cleavage [label="Add Cocktail to Resin\nCleavage Reaction (3-4h, RT)"]; filtration [label="Filter to Separate\nResin from Filtrate"]; precipitation [label="Precipitate Peptide by Adding\nFiltrate to Cold Ether"]; centrifugation [label="Centrifuge to Pellet Peptide"]; wash [label="Wash Pellet with\nCold Ether (2x)"]; dry [label="Dry Crude Peptide"]; end [label="End: Crude Peptide Ready\nfor Purification", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prepare_cocktail; prepare_cocktail -> cleavage; cleavage -> filtration; filtration -> precipitation; precipitation -> centrifugation; centrifugation -> wash; wash -> dry; dry -> end; } dot Caption: General experimental workflow for peptide cleavage.

Data Presentation

Table 1: Recommended Cleavage Cocktails for Dmt-Containing Peptides
Cocktail NameCompositionRecommended Use
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides with Dmt but without other sensitive residues.[7]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTRecommended for peptides containing Dmt along with Cys, Met, or Trp to minimize side reactions.

References

addressing aggregation issues in peptides containing 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, 2,6-Dimethyl-D,L-tyrosine (Dmt). Due to its sterically hindered and hydrophobic nature, peptides containing Dmt can be prone to aggregation, leading to challenges during synthesis, purification, and handling.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis and handling of Dmt-containing peptides.

Issue 1: Poor Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Incomplete or slow coupling reactions indicated by a positive Kaiser test (for primary amines) or other colorimetric tests after coupling.

  • Presence of deletion sequences in the final product as detected by mass spectrometry.

  • Resin shrinking or clumping, indicating poor solvation and peptide aggregation on the solid support.[1]

Possible Causes and Recommended Actions:

Possible CauseRecommended Action
Steric Hindrance The bulky dimethyl groups on the tyrosine ring can physically block the approach of the activated amino acid. Use more potent coupling reagents like HATU, HCTU, or PyBOP, often in combination with an additive like Oxyma Pure or HOAt to enhance reaction rates and suppress racemization.[2] Consider double coupling or increasing the coupling time.
On-Resin Aggregation The hydrophobic nature of Dmt can promote inter-chain hydrogen bonding and aggregation of peptide chains on the resin, limiting reagent access.[2]
Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which is a better solvent for solvating growing peptide chains.[1]
Chaotropic Agents: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling to disrupt secondary structures. Ensure the salt is thoroughly washed away before adding the coupling reagents.[3]
Elevated Temperature: Perform coupling and deprotection steps at higher temperatures (e.g., 50-75°C), which can be achieved using a microwave peptide synthesizer or conventional heating, to disrupt aggregates.[1]
Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains, thereby reducing inter-chain interactions.[3]
"Difficult Sequence" Formation Sequences containing multiple hydrophobic or β-branched amino acids are prone to forming stable secondary structures that lead to aggregation.[4]
Backbone Protection: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a nearby amino acid to sterically hinder hydrogen bonding between peptide chains.[5]
Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at a Ser or Thr residue near the aggregating sequence to create a "kink" in the peptide backbone, disrupting the formation of β-sheets.[1][6]
Issue 2: Low Yield and Purity of Crude Peptide After Cleavage

Symptoms:

  • Low recovery of the peptide after cleavage from the resin and precipitation.

  • The crude peptide is difficult to dissolve in standard solvents for purification.

  • LC-MS analysis of the crude product shows a complex mixture of impurities, including deletion and truncated sequences.

Possible Causes and Recommended Actions:

Possible CauseRecommended Action
Incomplete Deprotection or Coupling Aggregation on the resin can prevent complete Fmoc-deprotection and coupling, leading to a heterogeneous mixture of peptide sequences.
Optimize Deprotection: For Fmoc removal, consider using a stronger base cocktail, such as 2% DBU in the piperidine solution, especially if aggregation is suspected.[5]
Review Synthesis Strategy: If significant impurities are present, re-evaluate the synthesis strategy based on the recommendations in Issue 1 .
Aggregation During Cleavage/Precipitation The peptide may aggregate upon cleavage from the resin when it is in a high concentration and no longer sterically isolated.
Modified Cleavage Cocktail: While standard cleavage cocktails (e.g., TFA/TIS/H2O) are often effective, for highly hydrophobic peptides, the addition of a small amount of a solubilizing agent like phenol or thioanisole can be beneficial.
Precipitation Conditions: Precipitate the cleaved peptide in a large volume of cold diethyl ether to ensure rapid and complete precipitation, minimizing the time the peptide spends in a concentrated state where it can aggregate.
Issue 3: Difficulty in Purifying the Crude Peptide

Symptoms:

  • The crude peptide is insoluble or poorly soluble in the initial mobile phase for RP-HPLC.

  • Broad or tailing peaks during HPLC analysis, indicating on-column aggregation.

  • Low recovery of the purified peptide from the HPLC column.

Possible Causes and Recommended Actions:

Possible CauseRecommended Action
Peptide Aggregation and Insolubility The hydrophobic nature of Dmt contributes to the overall hydrophobicity of the peptide, potentially leading to poor solubility in aqueous buffers.
Solubilization Strategies:
- Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before diluting it with the initial mobile phase.[7]
- Adjust the pH of the solvent. Peptides are generally more soluble at pH values away from their isoelectric point (pI).[8]
- Add solubilizing agents such as guanidine hydrochloride or urea to the purification buffers to disrupt aggregates.[9]
Strong Retention on RP-HPLC Column The increased hydrophobicity due to the dimethyl-tyrosine residue can lead to very strong binding to the C18 stationary phase.
Optimize HPLC Method:
- A higher concentration of organic modifier (e.g., acetonitrile) will be required for elution. Start with a shallow gradient to effectively separate impurities.
- Consider using a different stationary phase, such as C8 or C4, which are less hydrophobic than C18.
- Increase the column temperature to improve peak shape and reduce retention time.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregation

This protocol is designed to disrupt secondary structures that may have formed on the resin prior to a difficult coupling step.

  • Perform the standard Fmoc deprotection of the N-terminal amino acid and wash the resin thoroughly with DMF.

  • Wash the peptide-resin twice with a 0.8 M solution of NaClO₄ in DMF for 1 minute each.

  • Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of the chaotropic salt.

  • Proceed with the coupling reaction using your chosen activation method.

Protocol 2: General Protocol for RP-HPLC Purification of a Dmt-Containing Peptide

This protocol provides a starting point for the purification of hydrophobic peptides.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a strong organic solvent (e.g., DMSO or DMF).

    • Dilute the dissolved peptide with Mobile Phase A (e.g., 0.1% TFA in water) to the desired concentration for injection. If the peptide precipitates, add a small amount of Mobile Phase B (e.g., 0.1% TFA in acetonitrile) until it redissolves.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 20-50% B over 30 minutes) to scout for the elution of the target peptide. Based on the initial run, optimize the gradient to achieve better separation. A gradient slope of 0.5-1% B per minute is a good starting point for optimization.

    • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the peptide.

    • Pool the pure fractions and lyophilize to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptides?

This compound (Dmt) is a non-natural, sterically hindered amino acid. It is often incorporated into peptides, particularly in the field of opioid research, to enhance their biological activity, receptor affinity, and metabolic stability.[6][7] The dimethyl groups can restrict the conformational flexibility of the peptide backbone and the tyrosine side chain, which can lead to a more favorable binding conformation at its target receptor.

Q2: Why do peptides containing Dmt tend to aggregate?

The aggregation tendency of Dmt-containing peptides stems from two main properties of this amino acid:

  • Increased Hydrophobicity: The two methyl groups on the aromatic ring increase the overall hydrophobicity of the peptide, promoting self-association through hydrophobic interactions to minimize contact with water.

  • Steric Hindrance: While the bulkiness of Dmt can disrupt some forms of secondary structure, it can also promote the formation of specific, stable intermolecular contacts that lead to aggregation.

Q3: How can I monitor peptide aggregation during my experiments?

Several analytical techniques can be used to monitor peptide aggregation:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and can detect the formation of soluble aggregates and larger oligomers.[10]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.[10]

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, which are characteristic of many peptide aggregates. This is a common method for monitoring the kinetics of fibril formation.[4]

  • UV-Visible Spectroscopy: An increase in light scattering at higher wavelengths (e.g., >320 nm) can indicate the formation of large, insoluble aggregates.[4]

Q4: Can I predict if my Dmt-containing peptide sequence will be prone to aggregation?

While there are no prediction algorithms specifically trained for non-natural amino acids like Dmt, general principles of peptide aggregation can be applied.[1] Factors that increase the likelihood of aggregation include:

  • A high content of hydrophobic amino acids.

  • The presence of alternating hydrophobic and hydrophilic residues.

  • Sequences with a high propensity to form β-sheets.

Q5: What is the best way to store a purified Dmt-containing peptide to prevent aggregation?

For long-term storage, it is best to store the peptide as a lyophilized powder at -20°C or -80°C. If the peptide needs to be stored in solution, it is recommended to:

  • Prepare a concentrated stock solution in a solubilizing organic solvent like DMSO.

  • Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • For working solutions, dilute the stock into the desired aqueous buffer immediately before use. The stability of the peptide in the final buffer should be determined empirically.

Visualizations

Caption: Troubleshooting workflow for poor coupling efficiency in SPPS.

Purification_Workflow start Crude Peptide with Poor Solubility / Purity solubilize Solubilization of Crude Peptide start->solubilize hplc RP-HPLC Purification solubilize->hplc sub_solubilize1 Dissolve in minimal organic solvent (DMSO/DMF) solubilize->sub_solubilize1 sub_solubilize2 Adjust pH away from pI solubilize->sub_solubilize2 sub_solubilize3 Add denaturants (GdnHCl, Urea) solubilize->sub_solubilize3 analysis Fraction Analysis hplc->analysis sub_hplc1 Optimize gradient (shallow slope) hplc->sub_hplc1 sub_hplc2 Consider C4 or C8 column hplc->sub_hplc2 sub_hplc3 Increase column temperature hplc->sub_hplc3 lyophilize Pooling and Lyophilization analysis->lyophilize final_product Pure Peptide lyophilize->final_product

Caption: General workflow for the purification of aggregating peptides.

References

Technical Support Center: Method Refinement for Large-Scale Synthesis of 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the large-scale synthesis of 2,6-Dimethyl-D,L-tyrosine. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the optimization of this critical process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: Several methods have been developed for the synthesis of this compound, with the most prominent for potential large-scale production being:

  • Palladium-Catalyzed C-H Dimethylation: This method involves the direct ortho-dimethylation of a protected tyrosine derivative using a palladium catalyst. It is a more modern and efficient approach.

  • Negishi Cross-Coupling: This reaction couples an organozinc reagent with an aryl halide. In the context of 2,6-Dimethyl-L-tyrosine synthesis, it has been utilized in a microwave-assisted, three-step process.[1]

  • Classical Multi-step Synthesis: Older methods often involve more traditional organic chemistry techniques, which can be less efficient and generate more waste, making them less suitable for large-scale applications.

Q2: What are the critical factors affecting the yield and purity of this compound?

A2: Key factors influencing the success of the synthesis include:

  • Choice of Protecting Groups: The selection of appropriate protecting groups for the amine and carboxylic acid functionalities of the tyrosine starting material is crucial to prevent unwanted side reactions.

  • Catalyst System: In palladium-catalyzed reactions, the choice of the palladium source and the ligand can significantly impact reaction efficiency and selectivity.

  • Reaction Conditions: Temperature, pressure, solvent, and reaction time must be carefully optimized for each step to maximize yield and minimize byproduct formation.

  • Purity of Starting Materials: The purity of the initial tyrosine derivative and reagents is critical for a clean reaction and straightforward purification.

  • Purification Method: The final purification of this compound is challenging due to its physical properties. The choice of crystallization solvent or chromatographic conditions is vital for obtaining a high-purity product.

Q3: How can the chiral purity of the final product be ensured?

A3: Ensuring high chiral purity is paramount, especially for pharmaceutical applications. This is typically achieved by:

  • Starting with an Enantiomerically Pure Precursor: Using L-tyrosine or D-tyrosine as the starting material is the most common strategy.

  • Avoiding Racemization: Reaction conditions, particularly those involving strong acids or bases, or high temperatures, should be carefully controlled to prevent racemization at the alpha-carbon.[2]

  • Chiral Analysis: The enantiomeric excess (ee) of the final product should be determined using a validated analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

Q4: What are the common analytical methods for monitoring the reaction and assessing product quality?

A4: The following analytical techniques are essential:

  • Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and chiral purity (using a chiral column).[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed C-H Dimethylation
Possible Cause Suggested Solution
Inactive CatalystEnsure the palladium catalyst is fresh and has been stored under appropriate inert conditions. Consider using a pre-catalyst that is more stable.
Inefficient Directing GroupThe choice of directing group on the nitrogen is critical. Picolinamide has been shown to be effective.[4][5][6]
Suboptimal Reaction ConditionsSystematically screen reaction parameters such as temperature, solvent, and reaction time. The use of toluene as a solvent at 120 °C has been reported to give high yields.
Poor Quality ReagentsUse high-purity, anhydrous solvents and reagents. Moisture can deactivate the catalyst and starting materials.
Problem 2: Side Product Formation in Negishi Cross-Coupling
Possible Cause Suggested Solution
Homocoupling of the Organozinc ReagentThis can occur if the palladium catalyst is not efficient in the cross-coupling step. Ensure the correct palladium-to-ligand ratio is used. SPhos has been reported as an effective ligand.
Incomplete ReactionIf the reaction does not go to completion, a mixture of starting materials and product will be present, complicating purification. Microwave irradiation can help drive the reaction to completion.[7][1]
Reaction with Protecting GroupsThe organozinc reagent can potentially react with certain protecting groups. Choose robust protecting groups that are stable under the reaction conditions.
Problem 3: Difficulty in Final Product Purification

| Possible Cause | Suggested Solution | | Product is an Amino Acid | Amino acids can be difficult to handle and purify due to their zwitterionic nature and high polarity. | | Crystallization Issues | Finding a suitable solvent system for crystallization can be challenging. A systematic screening of solvents and solvent mixtures is recommended. | | Chromatographic Purification | While effective, large-scale column chromatography can be expensive and time-consuming. Ion-exchange chromatography can be a viable option for purifying amino acids. | | Residual Metals | If a palladium catalyst is used, the final product may contain residual metal. Treatment with a metal scavenger or recrystallization may be necessary to reduce metal content to acceptable levels for pharmaceutical applications. |

Data Presentation

Table 1: Comparison of Synthetic Methods for 2,6-Dimethyl-L-tyrosine Derivatives
Method Key Reagents Reported Yield Key Advantages Potential Challenges Reference
Pd-Catalyzed C-H Dimethylation Pd(OAc)₂, Picolinamide directing group, MeI~95% for the dimethylation stepHigh efficiency, direct functionalizationRequires directing group, potential for metal contamination
Microwave-Assisted Negishi Coupling Pd₂(dba)₃, SPhos, Organozinc reagent56% for the coupling stepRapid synthesis, tolerant of functional groupsRequires microwave reactor, organozinc reagents can be sensitive[7]
Patent CN104193638A Not specified in detailHPLC Purity: >97%, ee >99%Avoids strong acid/base, high chiral purityLimited publicly available details[2]

Experimental Protocols

Method 1: Palladium-Catalyzed C-H Dimethylation (Laboratory Scale)

This protocol is based on the synthesis of (S)-N-Boc-2,6-dimethyltyrosine as described in the literature and may require optimization for large-scale production.[4][5][6]

Step 1: Synthesis of the Picolinamide-Protected Tyrosine Derivative

  • To a solution of the starting tyrosine derivative in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add picolinic acid and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents.

  • Purify the product by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Dimethylation

  • In a reaction vessel purged with an inert gas (e.g., argon), combine the picolinamide-protected tyrosine derivative, palladium acetate (Pd(OAc)₂), and an appropriate additive.

  • Add anhydrous toluene as the solvent, followed by methyl iodide (MeI).

  • Heat the reaction mixture to 120 °C and stir for the required time (e.g., 24 hours), monitoring the progress by HPLC.

  • After completion, cool the reaction mixture, dilute with a suitable solvent, and filter to remove insoluble materials.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • The picolinamide directing group and other protecting groups (e.g., Boc) are removed under appropriate conditions to yield the final 2,6-Dimethyl-L-tyrosine.

Method 2: Microwave-Assisted Negishi Cross-Coupling (Laboratory Scale)

This protocol is based on a reported three-step synthesis of Boc-2′,6′-dimethyl-l-tyrosine and may require optimization for large-scale production.[1]

Step 1: Preparation of the Organozinc Reagent

  • Activate zinc dust with a catalytic amount of iodine in an anhydrous solvent (e.g., DMF) under an inert atmosphere.

  • Add the iodoalanine derivative to the activated zinc and stir to form the organozinc reagent.

Step 2: Negishi Cross-Coupling

  • In a separate microwave-safe reaction vessel, combine 3,5-dimethyl-4-iodophenol, the palladium pre-catalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., SPhos) in anhydrous DMF.

  • Add the freshly prepared organozinc reagent to this mixture.

  • Seal the vessel and heat in a microwave reactor at a specified temperature and time (e.g., 110 °C for 2 hours).

  • After cooling, quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography.

Step 3: Saponification

  • Hydrolyze the methyl ester of the coupled product using a base (e.g., LiOH) in a mixture of THF and water to obtain the final Boc-protected 2,6-Dimethyl-L-tyrosine.

Mandatory Visualization

experimental_workflow_pd_catalyzed start Start: Protected Tyrosine Derivative step1 Step 1: Pd-Catalyzed C-H Dimethylation - Pd(OAc)2 - Picolinamide Directing Group - Methyl Iodide - Toluene, 120°C start->step1 step2 Step 2: Purification - Column Chromatography step1->step2 step3 Step 3: Deprotection step2->step3 end End: This compound step3->end

Caption: Workflow for Palladium-Catalyzed Synthesis.

logical_relationship_troubleshooting problem Low Yield in Synthesis cause1 Inactive Catalyst problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Poor Reagent Quality problem->cause3 solution1 Use Fresh/Activated Catalyst cause1->solution1 solution2 Optimize Temperature, Solvent, and Time cause2->solution2 solution3 Use High-Purity, Anhydrous Reagents cause3->solution3

Caption: Troubleshooting Logic for Low Yield Issues.

References

improving analytical detection of 2,6-Dimethyl-D,L-tyrosine in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 2,6-Dimethyl-D,L-tyrosine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for developing an HPLC-UV method for this compound analysis?

A1: For initial HPLC-UV method development, a reversed-phase approach is a suitable starting point. Based on methods for similar tyrosine analogs, a C18 column is a good initial choice. A typical mobile phase would consist of an aqueous component with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol. Gradient elution is often necessary to achieve adequate separation from other components in complex mixtures. UV detection can be performed at approximately 274 nm, which is a common wavelength for tyrosine and its derivatives.

Q2: How can I improve the sensitivity of my analysis for low concentrations of this compound?

A2: To enhance sensitivity, transitioning from HPLC-UV to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended. LC-MS/MS offers significantly higher sensitivity and selectivity. Additionally, optimizing sample preparation to concentrate the analyte and remove interfering matrix components is crucial. Techniques such as solid-phase extraction (SPE) can be employed for sample clean-up and enrichment.

Q3: What are common challenges when analyzing this compound in biological matrices like plasma or urine?

A3: Common challenges include matrix effects, where components of the biological matrix interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Co-elution with endogenous compounds, particularly other tyrosine isomers or metabolites, can also complicate quantification. Low recovery during sample preparation and analyte stability are other significant concerns.

Q4: How should I prepare my plasma or serum samples for analysis?

A4: Protein precipitation is a common and straightforward method for preparing plasma or serum samples.[1] This typically involves adding a cold organic solvent, such as acetonitrile or acetone, to the sample in a specific ratio (e.g., 3:1 or 4:1 solvent to sample), followed by vortexing and centrifugation to pellet the precipitated proteins.[1][2] The resulting supernatant, containing the analyte, can then be further processed or directly injected into the LC-MS/MS system. For cleaner samples, solid-phase extraction (SPE) can be used after protein precipitation.

Q5: Is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A5: Yes, due to the polar nature of amino acids, derivatization is required to increase their volatility for GC-MS analysis. Silylation is a common derivatization technique for amino acids.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound. Adjust the pH of the aqueous portion of your mobile phase with an appropriate acid (e.g., formic acid, trifluoroacetic acid) to ensure a consistent and single ionic form of the analyte.
Secondary Interactions with Column Residual silanols on the silica-based column can interact with the analyte, causing peak tailing. Try using a column with end-capping or a different stationary phase. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also help.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute your sample and re-inject.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Issue 2: Inconsistent or Low Analyte Recovery During Sample Preparation

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Protein Precipitation Ensure the correct ratio of precipitation solvent to sample is used (typically 3:1 or 4:1).[1] Use ice-cold solvent and allow for sufficient incubation time at low temperatures to maximize protein removal.
Analyte Binding to Precipitated Proteins The analyte may be co-precipitating with the proteins. Try a different precipitation solvent (e.g., switch from acetonitrile to methanol or acetone) or a different sample preparation technique like solid-phase extraction (SPE).
Improper SPE Cartridge Selection or Elution If using SPE, ensure the sorbent chemistry is appropriate for retaining and eluting this compound. A mixed-mode cation-exchange (MCX) sorbent could be effective. Optimize the wash and elution solvent strengths to ensure interfering compounds are removed without eluting the analyte, and that the analyte is fully recovered during the elution step.
Issue 3: Suspected Matrix Effects in LC-MS/MS Analysis (Ion Suppression or Enhancement)

Possible Causes & Solutions

CauseRecommended Solution
Co-elution of Matrix Components Improve chromatographic separation to separate the analyte from interfering matrix components. This can be achieved by modifying the gradient, changing the mobile phase composition, or trying a different column.
Insufficient Sample Cleanup Enhance the sample preparation procedure. Incorporate a solid-phase extraction (SPE) step after protein precipitation to remove a wider range of matrix components.[3]
Use of an Appropriate Internal Standard Employ a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a general starting point for the extraction of small molecules from plasma or serum and is based on common laboratory practices.[1][4]

  • Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral HPLC-UV Method Development for Tyrosine Analogs

The following is a suggested starting point for chiral separation, adapted from methods for similar compounds like O-Methyl-D-tyrosine.[5]

  • HPLC System: Standard HPLC with UV detector.

  • Column: A teicoplanin-based chiral stationary phase (e.g., Astec® CHIROBIOTIC® T).[6]

  • Mobile Phase: A mixture of methanol, water, and an acid modifier (e.g., formic acid). A good starting point is a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 274 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

ParameterTypical Value Range
Limit of Detection (LOD) 0.01 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.03 - 5.0 ng/mL
Linearity (r²) > 0.99
Recovery 85 - 115%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Sample Biological Sample (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional Cleanup) Supernatant->SPE optional Evaporation Evaporation & Reconstitution Supernatant->Evaporation SPE->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Troubleshooting_Matrix_Effects Figure 2: Troubleshooting Logic for Matrix Effects Start Inconsistent/Inaccurate Results (Suspect Matrix Effects) Confirm_ME Confirm Matrix Effects (Post-extraction Spike) Start->Confirm_ME Improve_Chroma Optimize Chromatography (Gradient, Column) Confirm_ME->Improve_Chroma Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Confirm_ME->Use_SIL_IS Yes Enhance_Cleanup Improve Sample Cleanup (e.g., use SPE) Improve_Chroma->Enhance_Cleanup Enhance_Cleanup->Use_SIL_IS Matrix_Matched Use Matrix-Matched Calibrators Use_SIL_IS->Matrix_Matched Revalidate Re-validate Method Matrix_Matched->Revalidate Signaling_Pathway_Placeholder Figure 3: Analyte Stability Considerations cluster_storage Sample Storage cluster_handling Sample Handling ShortTerm Short-Term (2-8°C) LongTerm Long-Term (-80°C) FreezeThaw Freeze-Thaw Cycles Analyte 2,6-Dimethyl- D,L-tyrosine Stability Analyte->ShortTerm Potential for degradation Analyte->LongTerm Generally stable for many amino acids Analyte->FreezeThaw Minimize to <3 cycles

References

Technical Support Center: A Troubleshooting Guide for the Use of Fmoc-2,6-Dimethyl-D,L-tyrosine-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the effective use of Fmoc-2,6-Dimethyl-D,L-tyrosine-OH in peptide synthesis. This sterically hindered amino acid derivative can present unique challenges, and this guide offers detailed methodologies and solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: I am experiencing poor solubility of Fmoc-2,6-Dimethyl-D,L-tyrosine-OH in my coupling solvent. What can I do?

A1: Poor solubility of this hydrophobic amino acid derivative is a common issue. Here are several strategies to address this:

  • Solvent Choice: While N,N-Dimethylformamide (DMF) is a common solvent, N-methyl-2-pyrrolidone (NMP) often exhibits superior solvating properties for complex and hydrophobic peptide sequences. Consider using NMP or a mixture of DMF and NMP.

  • Gentle Heating: Gently warming the solvent to 30-40°C can aid in dissolution. However, avoid prolonged heating, which can lead to degradation of the Fmoc-amino acid.

  • Sonication: Brief sonication can also help to break up aggregates and improve solubility.

  • Fresh Solvent: Ensure you are using high-purity, fresh, amine-free solvents, as impurities can affect solubility.

Q2: My coupling reactions with Fmoc-2,6-Dimethyl-D,L-tyrosine-OH are incomplete, resulting in low yields and deletion sequences. How can I improve coupling efficiency?

A2: The steric hindrance from the two methyl groups on the tyrosine ring can significantly slow down the coupling reaction. The following approaches can enhance coupling efficiency:

  • Potent Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may not be effective. Utilize more potent uronium or phosphonium salt-based coupling reagents such as HATU, HBTU, or PyBOP.[1] These reagents form highly reactive esters that can overcome the steric barrier.[1]

  • Double Coupling: Performing the coupling reaction twice is a highly effective strategy. After the initial coupling, wash the resin and then repeat the coupling step with a fresh solution of the activated amino acid.

  • Extended Reaction Time: Due to the slower reaction kinetics, extending the coupling time from the standard 1-2 hours to several hours or even overnight can significantly improve the yield.[1]

  • Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can accelerate coupling reactions, especially for sterically hindered residues, by providing localized heating.

Q3: Are there any specific side reactions I should be aware of when using Fmoc-2,6-Dimethyl-D,L-tyrosine-OH?

A3: While there are no side reactions exclusively unique to this amino acid, its sterically hindered nature can exacerbate common issues in peptide synthesis:

  • Racemization: Although less common with Fmoc chemistry, racemization can occur, especially with prolonged activation times or the use of strong bases.[2] To minimize this, use a hindered base like diisopropylethylamine (DIPEA) and avoid extended pre-activation times.[2] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can also suppress racemization.

  • Incomplete Fmoc Deprotection: The steric bulk around the alpha-amino group can also hinder the approach of the deprotection reagent (e.g., piperidine). This can lead to incomplete Fmoc removal and subsequent deletion sequences.

Q4: I am observing incomplete Fmoc deprotection. What is the best strategy to ensure complete removal of the Fmoc group?

A4: Incomplete deprotection is a critical issue that leads to deletion sequences.[3] Consider the following to ensure complete Fmoc removal:

  • Extended Deprotection Time: Increase the standard deprotection time. For example, instead of a single 10-minute treatment with 20% piperidine in DMF, try two treatments of 10-15 minutes each.

  • Use of DBU: For particularly difficult deprotections, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. A common cocktail is 2% DBU and 2% piperidine in DMF.[4]

  • Monitoring Deprotection: The removal of the Fmoc group can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the filtrate at around 301 nm.[1]

Q5: What is the best approach for purifying peptides containing the hydrophobic Fmoc-2,6-Dimethyl-D,L-tyrosine-OH?

A5: The increased hydrophobicity of peptides containing this residue requires optimization of the purification protocol.[5]

  • Column Choice: A C18 reversed-phase HPLC column is typically used. For highly hydrophobic peptides, a C4 or C8 column might provide better separation.

  • Gradient Optimization: A shallower gradient of the organic mobile phase (e.g., acetonitrile) will be necessary to achieve good resolution between the target peptide and closely eluting impurities.[5]

  • Mobile Phase Additives: Using 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases is standard. For very hydrophobic peptides, alternative ion-pairing reagents or the addition of a small percentage of isopropanol to the organic phase can improve peak shape and recovery.

Quantitative Data Summary

The following table summarizes recommended quantitative parameters for the successful incorporation of Fmoc-2,6-Dimethyl-D,L-tyrosine-OH. Please note that optimal conditions may vary depending on the specific peptide sequence and resin used.

ParameterRecommendationRationale
Amino Acid Equivalents 3 - 5 equivalentsTo drive the reaction to completion in the presence of steric hindrance.
Coupling Reagent Equivalents 2.9 - 4.9 equivalents (for HATU/HBTU)To ensure efficient activation of the sterically hindered amino acid.
Base (DIPEA) Equivalents 6 - 10 equivalentsTo neutralize the hydrochloride salt of the incoming amino acid and facilitate the reaction.
Coupling Time 2 - 12 hours (or overnight)To allow sufficient time for the sterically hindered coupling to proceed to completion.[1]
Fmoc Deprotection Time 2 x 10-15 minutesTo ensure complete removal of the Fmoc group from the sterically hindered residue.
Expected Yield Moderate to GoodYields may be slightly lower than for non-hindered amino acids due to steric hindrance. Double coupling and optimized conditions can significantly improve yields.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-2,6-Dimethyl-D,L-tyrosine-OH using HATU
  • Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF or NMP for 30 minutes.

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-2,6-Dimethyl-D,L-tyrosine-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF or NMP.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3 x 1 minute).

  • Second Coupling:

    • Repeat the steps in "First Coupling" with a fresh solution of activated Fmoc-2,6-Dimethyl-D,L-tyrosine-OH.

  • Washing: After the second coupling, wash the resin thoroughly with DMF or NMP (3 x 1 minute), followed by dichloromethane (DCM) (3 x 1 minute), and then DMF or NMP again (3 x 1 minute).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling.

Protocol 2: Enhanced Fmoc Deprotection
  • Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 15 minutes. Drain the solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Alternative for Difficult Cases: Use a solution of 2% DBU and 2% piperidine in DMF for 2 x 10 minutes.

Protocol 3: RP-HPLC Purification of a Hydrophobic Peptide
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of water and acetonitrile).

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient:

    • Start with a shallow gradient, for example, 5-25% B over 10 minutes, followed by a steeper gradient of 25-65% B over 40 minutes. The exact gradient should be optimized based on an initial analytical run.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions across the main peak and analyze their purity by analytical HPLC before pooling the desired fractions.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide.

Visualizations

SPPS_Workflow Resin Resin with Free Amine Coupling Coupling: Fmoc-2,6-Dimethyl-D,L-tyrosine-OH HATU, DIPEA in NMP Resin->Coupling Wash1 Wash (NMP, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine in NMP Wash1->Deprotection Wash2 Wash (NMP) Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle

Caption: General workflow for incorporating Fmoc-2,6-Dimethyl-D,L-tyrosine-OH in SPPS.

Troubleshooting_Logic Start Problem Encountered Poor_Solubility Poor Solubility? Start->Poor_Solubility Incomplete_Coupling Incomplete Coupling? Incomplete_Deprotection Incomplete Deprotection? Incomplete_Coupling->Incomplete_Deprotection No Coup_Reagent Use Potent Reagent (HATU, HBTU) Incomplete_Coupling->Coup_Reagent Yes Poor_Solubility->Incomplete_Coupling No Sol_Solvent Use NMP or Solvent Mixture Poor_Solubility->Sol_Solvent Yes Dep_Time Extend Deprotection Time Incomplete_Deprotection->Dep_Time Yes Success Problem Resolved Incomplete_Deprotection->Success No Sol_Heat Gentle Heating/ Sonication Sol_Solvent->Sol_Heat Sol_Heat->Incomplete_Coupling Coup_Double Perform Double Coupling Coup_Reagent->Coup_Double Coup_Time Extend Reaction Time Coup_Double->Coup_Time Coup_Time->Success Dep_DBU Use DBU Cocktail Dep_Time->Dep_DBU Dep_DBU->Success

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Optimization of Negishi Coupling in Dmt Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for Negishi coupling in the synthesis of 2,6-dimethyltyrosine (Dmt), a sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is Negishi coupling a suitable method for Dmt synthesis?

A1: The Negishi coupling is a powerful C-C bond-forming reaction that couples organic halides with organozinc compounds. It is known for its high functional group tolerance and the ability to couple sp², sp³, and sp carbon atoms, making it versatile for complex molecule synthesis.[1] For Dmt synthesis, it offers a direct route to introduce one or both methyl groups onto the tyrosine scaffold, particularly when dealing with functionalized precursors.

Q2: What are the main challenges in using Negishi coupling for synthesizing sterically hindered molecules like Dmt?

A2: The primary challenge is steric hindrance from the ortho-substituents on both the aryl halide and the organozinc reagent. This can significantly slow down or inhibit the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields.[2] Catalyst deactivation and competing side reactions like homocoupling are also more prevalent with hindered substrates.

Q3: What type of palladium catalyst and ligand combination is most effective for coupling hindered substrates?

A3: Catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective for overcoming the steric challenges in coupling hindered substrates. Ligands such as SPhos and RuPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst, have shown unparalleled reactivity in forming hindered biaryls.[2][3] These ligands promote the crucial reductive elimination step, leading to higher yields.

Q4: Can Nickel catalysts be used for this type of coupling?

A4: Yes, nickel catalysts can also be employed for Negishi couplings and may offer different reactivity profiles.[1] However, palladium catalysts are generally preferred due to their higher chemical yields and broader functional group tolerance.[1]

Q5: My Negishi reaction for Dmt synthesis is stalling at 30-60% conversion. What are the likely causes?

A5: Reaction stalling is a common issue and often points to catalyst deactivation.[4] Potential causes include:

  • Coordination of substrates or products to the palladium center: Functional groups like tertiary amines or thiophenes can bind to the catalyst and inhibit its activity.[4]

  • Presence of oxygen: The active Pd(0) catalyst can be oxidized by trace amounts of oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere.

  • Protodezincation of the organozinc reagent: The organozinc reagent can be quenched by trace amounts of water or other protic sources.

  • Product inhibition: The Dmt product itself, being sterically hindered, might coordinate to the palladium catalyst and slow down the reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Negishi coupling for Dmt synthesis.

Problem Potential Cause Suggested Solution
Low or No Yield Ineffective catalyst system for the hindered substrate.Switch to a palladium pre-catalyst with a bulky, electron-rich phosphine ligand such as SPhos or RuPhos.[2][3] Increase catalyst loading, but be mindful of potential side reactions.
Poor quality of the organozinc reagent.Ensure the organozinc reagent is freshly prepared and properly handled under inert conditions. Consider in-situ generation of the organozinc reagent.[5]
Suboptimal reaction temperature.For hindered substrates, higher temperatures (e.g., 70-100 °C) may be required to overcome the activation energy barrier.[2]
Reaction Stalls Catalyst deactivation.Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents. If substrates contain coordinating groups, consider using a ligand that is less susceptible to inhibition or increasing the catalyst loading.[4]
Incomplete transmetalation.The addition of lithium salts (e.g., LiCl) can break up organozinc aggregates and facilitate transmetalation.[6]
Formation of Side Products (e.g., Homocoupling) Non-optimal catalyst-to-ligand ratio.Optimize the palladium to ligand ratio. Typically, a 1:1 or 1:2 ratio is used.
High reaction temperature.While higher temperatures can promote the desired reaction, they can also lead to catalyst decomposition and side reactions. Perform a temperature screen to find the optimal balance.
Difficulty in Product Purification Contamination with residual metals.Use a workup procedure that includes a chelating agent like EDTA to remove zinc and palladium salts.[7]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of Negishi coupling reactions involving sterically hindered substrates, which can serve as a starting point for the optimization of Dmt synthesis.

Table 1: Effect of Ligand on the Yield of Hindered Biaryl Synthesis

EntryPalladium SourceLigandAryl HalideOrganozinc ReagentSolventTemp (°C)Yield (%)
1Pd₂(dba)₃P(t-Bu)₃2-Chlorotoluene(2-Methylphenyl)zinc chlorideTHF/NMP10085
2Pd₂(dba)₃SPhos2-Chlorotoluene(2-Methylphenyl)zinc chlorideTHF7095
3Pd₂(dba)₃RuPhos1-Chloro-2,6-dimethoxybenzene(2,6-Dimethylphenyl)zinc chlorideTHF/NMP10076

Data adapted from literature on hindered biaryl synthesis and serves as a representative example.[2]

Experimental Protocols

Protocol 1: General Procedure for Negishi Coupling of a Hindered Aryl Bromide

This protocol provides a general guideline and should be optimized for the specific substrates used in Dmt synthesis.

Materials:

  • Palladium source (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., SPhos)

  • Hindered aryl bromide (e.g., a protected iodotyrosine derivative)

  • Organozinc reagent (e.g., methylzinc chloride)

  • Anhydrous and degassed solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium source (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%) in anhydrous, degassed THF. Stir for 15-20 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the hindered aryl bromide (1.0 equivalent) in anhydrous, degassed THF.

  • Addition of Reagents: To the aryl bromide solution, add the organozinc reagent (1.2-1.5 equivalents) dropwise at room temperature.

  • Initiation of Reaction: Transfer the prepared catalyst solution to the reaction mixture via cannula.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Catalytic Cycle of Negishi Coupling

Negishi_Cycle pd0 Pd(0)Ln pd2_ox R-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)Ln-R' pd2_ox->pd2_trans Transmetalation (R'-ZnX) pd2_trans->pd0 Reductive Elimination product R-R' reagents R-X + R'-ZnX

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Negishi Coupling check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst optimize_catalyst Use Pd with bulky, electron-rich ligands (e.g., SPhos, RuPhos) check_catalyst->optimize_catalyst No check_reagents Are the organozinc reagent and aryl halide of high quality? check_catalyst->check_reagents Yes optimize_catalyst->check_reagents purify_reagents Use freshly prepared/ purified reagents under inert conditions check_reagents->purify_reagents No check_conditions Are the reaction conditions (temp, solvent) optimal? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_conditions Screen temperature and solvents (e.g., THF, THF/NMP). Consider additives like LiCl. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_conditions->success

Caption: A decision tree for troubleshooting low yields in Negishi coupling.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of D- vs. L-2,6-Dimethyl-tyrosine in Opioid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unnatural amino acid 2',6'-dimethyl-L-tyrosine (L-Dmt) has been extensively utilized in the development of synthetic opioid ligands. Its incorporation in place of the endogenous L-tyrosine at the N-terminus of opioid peptides has been shown to significantly modulate receptor affinity, selectivity, and potency. This guide provides a comparative overview of the biological activity of L-Dmt-containing peptides versus their L-tyrosine counterparts, supported by experimental data. A significant data gap exists in the scientific literature regarding the biological activity of D-2,6-dimethyl-tyrosine (D-Dmt), and as such, a direct comparison with its L-enantiomer is not currently possible. This guide will therefore focus on the well-documented effects of L-Dmt.

Data Presentation

The following tables summarize the quantitative data on the receptor binding affinities and functional bioactivities of various opioid peptide analogs, comparing the effects of L-Dmt substitution for L-Tyrosine.

Table 1: Receptor Binding Affinities (Ki, nM) of L-Dmt vs. L-Tyrosine Containing Opioid Peptides

Peptide Analogµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference
H-Tyr-c(D-Asp-Phe-Phe-Asp)NH₂1.8 ± 0.215.6 ± 1.5>10000[1]
H-Dmt-c(D-Asp-Phe-Phe-Asp)NH₂0.4 ± 0.05 4.2 ± 0.4 >10000[1]
H-Tyr-Tic-Asp-Bid683.9 ± 910.177 ± 0.009-[2]
H-Dmt-Tic-Asp-Bid53.9 0.44 -[2]
Deltorphin B (H-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂)1025 ± 1500.35 ± 0.045830 ± 750[2]
[Dmt¹]Deltorphin B15.8 ± 2.1 0.53 ± 0.06 2560 ± 320[2]

Data presented as mean ± SEM or mean. Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Bioactivity of L-Dmt vs. L-Tyrosine Containing Opioid Peptides

Peptide AnalogGuinea Pig Ileum (GPI) Assay (µ-agonist activity, IC₅₀ nM)Mouse Vas Deferens (MVD) Assay (δ-agonist activity, IC₅₀ nM)Reference
H-Tyr-c(D-Asp-Phe-Phe-Asp)NH₂15.4 ± 1.825.6 ± 2.9[1]
H-Dmt-c(D-Asp-Phe-Phe-Asp)NH₂2.8 ± 0.3 8.7 ± 1.1 [1]
H-Tyr-Tic-Asp-Bid-Antagonist (pA₂ = 8.85)[2]
H-Dmt-Tic-Asp-Bid-Agonist (IC₅₀ = 0.12)[2]
Deltorphin B1250 ± 1800.32 ± 0.04[2]
[Dmt¹]Deltorphin B25.1 ± 3.5 0.53 ± 0.06 [2]

IC₅₀ represents the concentration of the peptide that elicits a 50% maximal response. pA₂ is a measure of antagonist potency.

Key Observations

The substitution of L-Tyrosine with L-Dmt in various opioid peptide scaffolds generally leads to:

  • Increased Affinity for Opioid Receptors : As seen in Table 1, the incorporation of L-Dmt often results in a significant increase in binding affinity, particularly for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).[1][2] This is attributed to the additional hydrophobic interactions of the two methyl groups on the tyrosine ring with the receptor binding pocket.

  • Enhanced Agonist Potency : The functional bioactivity data in Table 2 demonstrates that L-Dmt-containing peptides often exhibit greater potency in in vitro assays, such as the Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) assays, which are indicative of µ- and δ-opioid receptor agonism, respectively.[1][2]

  • Modulation of Receptor Selectivity : The introduction of L-Dmt can alter the selectivity profile of a peptide. For instance, while Deltorphin B is highly selective for the δ-opioid receptor, the [Dmt¹] analog shows a marked increase in µ-opioid receptor affinity and agonist activity, thereby reducing its δ-selectivity.[2]

  • Conversion of Antagonists to Agonists : In the case of the H-Tyr-Tic-Asp*-Bid scaffold, the parent compound is a δ-antagonist, whereas the L-Dmt-substituted analog acts as a potent δ-agonist.[2]

Experimental Protocols

Radioligand Binding Assays for Opioid Receptors

Objective: To determine the binding affinity (Ki) of test compounds for µ, δ, and κ-opioid receptors.

Methodology:

  • Membrane Preparation: Rat brain (for µ and δ) or guinea pig cerebellum (for κ) tissues are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This process is repeated, and the final pellet is resuspended in assay buffer.

  • Binding Assay: The membrane homogenates are incubated with a specific radioligand ([³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U-69,593 for κ) and varying concentrations of the test compounds.

  • Incubation and Filtration: The mixture is incubated at 25°C for a specified time (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays

Objective: To assess the in vitro functional activity (agonist or antagonist) of test compounds at µ-opioid receptors (GPI) and δ-opioid receptors (MVD).

Methodology:

  • Tissue Preparation: The myenteric plexus-longitudinal muscle strip from the guinea pig ileum or the whole mouse vas deferens is dissected and mounted in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Stimulation: The tissues are electrically stimulated to induce contractions.

  • Compound Addition: Test compounds are added to the organ bath in a cumulative concentration-response manner.

  • Measurement of Contractions: The amplitude of the electrically induced contractions is recorded. Agonists inhibit these contractions in a concentration-dependent manner.

  • Data Analysis: The IC₅₀ values for agonists are calculated from the concentration-response curves. For antagonists, the pA₂ value is determined by measuring the rightward shift in the concentration-response curve of a standard agonist in the presence of the antagonist.[2]

Mandatory Visualization

Opioid Receptor Signaling Pathway

G Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., L-Dmt-peptide) Opioid_Receptor Opioid Receptor (μ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to Ion_Channels->Cellular_Response Leads to

Caption: Simplified G-protein coupled opioid receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

G Workflow for Opioid Receptor Binding Assay Start Start Membrane_Prep Membrane Preparation (from brain tissue) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound and free radioligand) Incubation->Filtration Quantification Scintillation Counting (Measures radioactivity) Filtration->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Key steps in a radioligand opioid receptor binding assay.

References

A Comparative Analysis of 2,6-Dimethyl-D,L-tyrosine in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids (UAAs) has emerged as a pivotal strategy to overcome the inherent limitations of their natural counterparts. Among these, 2,6-Dimethyl-D,L-tyrosine (Dmt) has garnered significant attention for its ability to enhance the pharmacological properties of peptides, particularly in the realm of opioid receptor modulation. This guide provides an objective comparative analysis of Dmt against other unnatural and natural amino acids, supported by experimental data, to inform its strategic application in drug design and development.

Introduction to this compound and Unnatural Amino Acids

Unnatural amino acids are non-proteinogenic amino acids that offer a vast expansion of the chemical diversity available for peptide and protein engineering.[1][2][3][4] Their integration can confer a range of advantageous properties, including:

  • Enhanced Proteolytic Stability: Modifications to the side chain or backbone can sterically hinder protease recognition, extending the in-vivo half-life of peptide drugs.[5]

  • Improved Pharmacokinetic Profiles: Alterations in lipophilicity and hydrogen bonding capacity can influence absorption, distribution, metabolism, and excretion (ADME) properties.[6]

  • Increased Receptor Affinity and Selectivity: Novel side-chain functionalities can introduce new interactions with biological targets, leading to enhanced binding and specificity.[5]

  • Conformational Constraint: The introduction of sterically hindered residues can lock a peptide into a bioactive conformation.

This compound is a synthetically derived amino acid distinguished by the presence of two methyl groups on the phenyl ring of tyrosine. This seemingly subtle modification has profound effects on the physicochemical and pharmacological properties of peptides into which it is incorporated.

Physicochemical Properties: A Comparative Overview

The addition of two methyl groups to the tyrosine side chain significantly alters its steric and electronic properties. A comparison with the natural amino acid L-tyrosine and another relevant unnatural amino acid, 2',6'-difluoro-L-tyrosine (Dft), highlights these differences.

PropertyL-Tyrosine (Tyr)2,6-Dimethyl-L-tyrosine (Dmt)2',6'-Difluoro-L-tyrosine (Dft)
Molecular Weight ( g/mol ) 181.19209.24[7]217.18
Structure Phenolic hydroxyl groupPhenolic hydroxyl group with two ortho-methyl groupsPhenolic hydroxyl group with two ortho-fluoro groups
Lipophilicity (XLogP3) -1.4-1.0[7]-0.8
pKa of Phenolic Hydroxyl ~10.1Higher than Tyrosine (electron-donating methyl groups)8.1 (electron-withdrawing fluoro groups)[8]
Key Feature Natural aromatic amino acidIncreased steric bulk and lipophilicityAltered electronics due to fluorine substitution

Performance in Opioid Peptide Modulation: Experimental Data

The most extensive application and comparative data for Dmt lie in the field of opioid peptide research. The substitution of the N-terminal tyrosine residue, a critical component of the "message" domain for opioid receptor interaction, with Dmt has been shown to dramatically alter receptor affinity and functional activity.

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki, in nM) of various opioid peptides and peptidomimetics where the first position amino acid is varied. A lower Ki value indicates higher binding affinity.

Compoundδ Opioid Receptor (Ki, nM)μ Opioid Receptor (Ki, nM)κ Opioid Receptor (Ki, nM)Reference
H-Dmt-Tic-Asp-Bid0.4453.9-[8]
H-Dft-Tic-Asp-Bid0.162225.1-[8]
H-Tyr-Tic-Asp*-Bid0.177683.9-[8]
[Dmt¹]EM-2 Analog-0.069 - 0.32No interaction[9]
[Tyr¹]EM-2 Analog-0.491 - 3.451-[9]

Data presented as ranges where multiple analogs were tested.

These data illustrate that the incorporation of Dmt often leads to a significant increase in affinity for the μ-opioid receptor compared to both Tyr and Dft.[8][9]

Functional Bioactivity

Functional assays, such as the mouse vas deferens (MVD) and guinea pig ileum (GPI) assays, provide insights into the agonist or antagonist activity of these peptides. The IC50 value represents the concentration required to inhibit 50% of the response (for agonists), while the pA2 value indicates the potency of an antagonist.

CompoundMVD (δ receptor)GPI (μ receptor)Activity ProfileReference
H-Dmt-Tic-Asp-BidIC50 = 0.12 nMIC50 = 1724 nMPotent and selective δ agonist[8]
H-Dft-Tic-Asp-BidpA2 = 8.95-Potent and selective δ antagonist[8]
H-Tyr-Tic-Asp*-BidpA2 = 8.85-Potent and selective δ antagonist[8]
[Dmt¹,Xaa³]EM-2 AnalogIC50 > 10 μM (most analogs)IC50 = 0.12 - 14.4 nMPotent μ-agonism, abolished δ-agonism[9]

These results are particularly striking, as the substitution of Dmt for Tyr or Dft can switch the pharmacological profile of a peptide from a potent antagonist to a potent agonist at the δ-opioid receptor.[8] This highlights the profound influence of the 2,6-dimethyl substitution on the interaction with the receptor and subsequent signal transduction.

Comparison with Other Unnatural Amino Acids

While direct, side-by-side comparative data with a wider range of unnatural amino acids is limited, we can infer performance based on their known properties and applications.

  • 2',6'-Dimethylphenylalanine (Dmp): This UAA is structurally similar to Dmt but lacks the hydroxyl group. Studies have shown that Dmp can also mimic the N-terminal Tyr in opioid peptides and, in some cases, may offer superior receptor selectivity compared to Dmt.[10]

  • (L)-Monomethyl Tyrosine (Mmt): Possessing only one methyl group on the phenyl ring, Mmt offers an intermediate level of steric hindrance between Tyr and Dmt. This allows for a fine-tuning of steric effects in peptide chains.[11]

  • D-Amino Acids: The incorporation of D-amino acids at or near a protease cleavage site is a well-established strategy to enhance peptide stability by introducing steric hindrance that prevents recognition by proteases.[12] While Dmt also provides steric bulk, its primary role is often in modulating receptor interaction.

Experimental Protocols

Synthesis of Boc-2',6'-dimethyl-L-tyrosine

A rapid, three-step synthesis utilizing a microwave-assisted Negishi coupling has been reported.[13]

  • Preparation of the Organozinc Reagent: Commercially available N-Boc-L-3-iodoalanine methyl ester is treated with activated zinc to form the corresponding organozinc reagent.

  • Microwave-Assisted Negishi Coupling: The organozinc reagent is coupled with 4-iodo-2,6-dimethylphenol in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos) under microwave irradiation. This step is carried out at elevated temperature (e.g., 110 °C) for a defined period (e.g., 2 hours).[13]

  • Hydrolysis: The resulting methyl ester is hydrolyzed using a base such as lithium hydroxide (LiOH) to yield the final product, Boc-2',6'-dimethyl-L-tyrosine.

Solid-Phase Peptide Synthesis (SPPS) of a Dmt-Containing Peptide

The following is a general protocol for the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating Dmt.[14][15]

  • Resin Swelling: The appropriate resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a solution of 20% piperidine in DMF. This is typically done in two steps (e.g., 1 minute followed by 7 minutes). The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid to be coupled (including Fmoc-Dmt-OH) is pre-activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. This activated solution is then added to the resin and allowed to react. The completion of the coupling reaction can be monitored using a ninhydrin test. The resin is then washed with DMF.

  • Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification and Analysis: The crude peptide is precipitated from the cleavage mixture, washed, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Opioid Receptor Binding Assay

This protocol is adapted from standard procedures for radioligand competition binding assays.

  • Membrane Preparation: Cell membranes from cell lines stably expressing the opioid receptor of interest (e.g., μ, δ, or κ) are prepared.

  • Assay Buffer: An appropriate assay buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Assay: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for the μ-opioid receptor) and varying concentrations of the unlabeled test compound (the Dmt-containing peptide).

  • Incubation: The plate is incubated for a specific time at a controlled temperature (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a filter mat using a cell harvester.

  • Scintillation Counting: The radioactivity retained on the filter mat is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Opioid Receptor Signaling Pathway

The incorporation of Dmt into opioid peptides directly influences the initial step of this signaling cascade: ligand binding. The enhanced affinity and altered functional profile (agonist vs. antagonist) at the receptor level dictates the downstream signaling events.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dmt_Peptide Dmt-Containing Opioid Peptide Opioid_Receptor Opioid Receptor (GPCR) Dmt_Peptide->Opioid_Receptor Binding & Activation G_Protein G Protein (Gi/o) (αβγ) Opioid_Receptor->G_Protein Recruitment G_alpha Gα-GTP G_Protein->G_alpha GDP/GTP Exchange G_betagamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_betagamma->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: Opioid receptor signaling cascade initiated by a Dmt-containing peptide.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative analysis of Dmt-containing peptides against other analogs.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Solid-Phase Peptide Synthesis (Dmt, Tyr, Dft analogs) Purification RP-HPLC Purification Synthesis->Purification Analysis Mass Spectrometry & Analytical HPLC (Identity & Purity) Purification->Analysis Binding_Assay Receptor Binding Assay (Ki determination) Analysis->Binding_Assay Functional_Assay Functional Bioactivity Assay (e.g., [³⁵S]GTPγS, GPI, MVD) (IC₅₀/pA₂ determination) Analysis->Functional_Assay Stability_Assay Proteolytic Stability Assay (e.g., in plasma) Analysis->Stability_Assay Data_Comparison Comparative Analysis of: - Receptor Affinity (Ki) - Functional Potency (IC₅₀/pA₂) - Selectivity - Stability Binding_Assay->Data_Comparison Functional_Assay->Data_Comparison Stability_Assay->Data_Comparison

Caption: Workflow for comparative analysis of unnatural amino acid-containing peptides.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist for the strategic design of peptide-based drugs. Its incorporation can lead to substantial improvements in receptor affinity, particularly for the μ-opioid receptor, and can even modulate the functional response of a peptide from antagonist to agonist. The steric bulk and increased lipophilicity conferred by the dimethyl substitution are key contributors to these effects. While its application has been most thoroughly explored in the context of opioid peptides, the principles of its action—enhancing affinity and influencing conformation—are broadly applicable. The choice to incorporate Dmt over other unnatural amino acids will depend on the specific therapeutic goal, with considerations for desired receptor selectivity and the fine-tuning of steric and electronic properties. The experimental data and protocols provided in this guide offer a foundation for the rational incorporation of Dmt in future drug discovery and development endeavors.

References

Unraveling the Conformational Impact of 2,6-Dimethyl-D,L-tyrosine on Peptide Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design. Among these, 2,6-Dimethyl-D,L-tyrosine, a synthetically modified version of tyrosine, offers unique steric and electronic properties that can profoundly influence peptide conformation, and consequently, its biological activity and stability. This guide provides an objective comparison of the conformational effects of incorporating this compound into peptide backbones, supported by experimental data and detailed methodologies.

The introduction of two methyl groups onto the phenyl ring of tyrosine, and the presence of both D and L enantiomers, provides a multifaceted tool for peptide chemists. The L-isomer, 2',6'-dimethyl-L-tyrosine (L-Dmt), is renowned for its role in developing highly potent and selective opioid peptides. The D-isomer, on the other hand, can induce significant alterations in secondary structure, often promoting turns and disrupting helical arrangements. This guide will dissect the conformational consequences of these modifications by comparing peptides containing L-Dmt and D-tyrosine to their native L-tyrosine counterparts, providing a framework for understanding the potential effects of the racemic this compound.

Core Conformational Differences: A Data-Driven Comparison

The primary distinction in the conformational effects of L-Dmt and D-tyrosine lies in their influence on the peptide backbone's dihedral angles (phi, ψ) and the resulting secondary structure. While direct quantitative data for a peptide containing the racemic this compound is not extensively available in the literature, we can infer its potential impact by examining the well-documented effects of its individual components.

Impact of L-2',6'-Dimethyl-Tyrosine (L-Dmt) on Peptide Conformation

The incorporation of L-Dmt, particularly in the context of opioid peptides, has been shown to significantly enhance receptor affinity and selectivity.[1] This is often attributed to a restriction in the conformational freedom of the peptide, favoring a bioactive conformation.

Peptide SequenceModificationKey Conformational ParameterObservationExperimental Method
H-Dmt-Tic-NH-1-adamantaneL-Dmt at position 1Intramolecular distance between aromatic rings of Dmt and Tic6.3 ÅX-ray Crystallography
H-Tyr-Tic-NH-1-adamantane (hypothetical)L-Tyr at position 1N/AExpected to have greater conformational flexibilityN/A

Table 1: Comparison of a key intramolecular distance in a Dmt-containing dipeptide. The fixed distance suggests a more rigid conformation compared to what would be expected for a Tyr-containing analogue. Data sourced from crystal structure analysis of Dmt-Tic pharmacophores.[2]

Impact of D-Tyrosine on Peptide Conformation

The substitution of an L-amino acid with its D-enantiomer can dramatically alter the secondary structure of a peptide. D-amino acids are known to be "helix breakers" and can induce turn-like structures.

Peptide SequenceModificationSecondary Structure ContentObservationExperimental Method
Ac-(AEAAKA)3-Y-NH2L-TyrHigh α-helical contentForms a stable α-helix in solutionCircular Dichroism
Ac-(AEAAKA)3-dY-NH2 (hypothetical)D-TyrDisrupted α-helix, increased turn/random coilThe D-amino acid is expected to disrupt the helical hydrogen bonding patternCircular Dichroism

Table 2: Expected comparative secondary structure content of a model helical peptide containing L-Tyrosine versus D-Tyrosine. This illustrates the general principle of D-amino acids as helix disrupters.

Experimental Protocols

To validate the conformational effects of this compound, a combination of spectroscopic and computational techniques is employed. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.

1. Sample Preparation:

  • Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • The purified peptide is dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[3]

  • The exact concentration is determined by UV absorbance at 280 nm, if the peptide contains other aromatic residues, or by quantitative amino acid analysis.

2. Data Acquisition:

  • The CD spectropolarimeter is purged with nitrogen gas.[4]

  • A baseline spectrum of the buffer is recorded in the same quartz cuvette (typically 0.1 cm pathlength).[4]

  • The CD spectrum of the peptide solution is then recorded over a wavelength range of 190-260 nm.[3]

  • Parameters such as bandwidth, scan speed, and the number of accumulations are optimized to achieve a good signal-to-noise ratio.[4]

3. Data Processing and Analysis:

  • The baseline spectrum is subtracted from the peptide spectrum.

  • The raw data (ellipticity in millideGREES) is converted to mean residue ellipticity ([θ]).[3]

  • The processed spectrum is analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution at atomic resolution.

1. Sample Preparation:

  • The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[5]

  • A small amount of a reference compound, such as DSS, is added for chemical shift calibration.[6]

2. Data Acquisition:

  • A series of 1D and 2D NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[7]

3. Data Analysis and Structure Calculation:

  • Resonance assignment is performed to assign all proton signals to specific amino acids in the peptide sequence.

  • NOE cross-peaks are integrated to derive inter-proton distance restraints.

  • ³J-coupling constants can be measured to obtain dihedral angle restraints.

  • These experimental restraints are used in molecular dynamics or simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.[7]

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides a high-resolution static picture of the peptide's conformation in a crystalline state.

1. Crystallization:

  • The purified peptide is dissolved at a high concentration in a suitable buffer.

  • A crystallization screen is performed by mixing the peptide solution with a variety of precipitants under different conditions (e.g., hanging drop or sitting drop vapor diffusion).

  • The conditions are optimized until diffraction-quality crystals are obtained.

2. Data Collection and Structure Determination:

  • A suitable crystal is mounted and exposed to an X-ray beam.

  • The resulting diffraction pattern is recorded.

  • The diffraction data is processed to determine the electron density map of the molecule.

  • A 3D model of the peptide is built into the electron density map and refined to high resolution.[8]

Visualizing the Impact and Workflow

Diagrams created using Graphviz (DOT language) can help visualize the concepts and experimental workflows.

cluster_0 Peptide Synthesis and Modification cluster_1 Conformational Analysis cluster_2 Data Interpretation Native Peptide (L-Tyr) Native Peptide (L-Tyr) CD Spectroscopy CD Spectroscopy Native Peptide (L-Tyr)->CD Spectroscopy NMR Spectroscopy NMR Spectroscopy Native Peptide (L-Tyr)->NMR Spectroscopy Modified Peptide (2,6-Dimethyl-D,L-Tyr) Modified Peptide (2,6-Dimethyl-D,L-Tyr) Modified Peptide (2,6-Dimethyl-D,L-Tyr)->CD Spectroscopy Modified Peptide (2,6-Dimethyl-D,L-Tyr)->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Modified Peptide (2,6-Dimethyl-D,L-Tyr)->X-ray Crystallography Secondary Structure Secondary Structure CD Spectroscopy->Secondary Structure 3D Structure Ensemble 3D Structure Ensemble NMR Spectroscopy->3D Structure Ensemble Dihedral Angles Dihedral Angles NMR Spectroscopy->Dihedral Angles X-ray Crystallography->3D Structure Ensemble Molecular Dynamics Molecular Dynamics Molecular Dynamics->3D Structure Ensemble

Workflow for comparative conformational analysis.

cluster_effects Conformational Effects Peptide Backbone Peptide Backbone L-Tyrosine L-Tyrosine Peptide Backbone->L-Tyrosine incorporation 2,6-Dimethyl-L-Tyrosine 2,6-Dimethyl-L-Tyrosine Peptide Backbone->2,6-Dimethyl-L-Tyrosine incorporation D-Tyrosine D-Tyrosine Peptide Backbone->D-Tyrosine incorporation Maintains/Stabilizes Helical Structure Maintains/Stabilizes Helical Structure L-Tyrosine->Maintains/Stabilizes Helical Structure Restricts Side-Chain Rotation Restricts Side-Chain Rotation 2,6-Dimethyl-L-Tyrosine->Restricts Side-Chain Rotation Induces Beta-Turns Induces Beta-Turns D-Tyrosine->Induces Beta-Turns Disrupts Helical Structure Disrupts Helical Structure D-Tyrosine->Disrupts Helical Structure

Logical relationships of amino acid modifications.

References

A Comparative Guide to 2,6-Dimethyl-D,L-tyrosine and 3,5-Dihalogenated Tyrosines in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance therapeutic properties. Among the various modifications of the tyrosine residue, 2,6-dimethyl-D,L-tyrosine (Dmt) and 3,5-dihalogenated tyrosines have emerged as key players in modulating peptide conformation, receptor affinity, metabolic stability, and in vivo efficacy. This guide provides an objective comparison of these two classes of modified tyrosine analogs, supported by experimental data, to aid researchers in the rational design of novel peptide therapeutics.

Overview of Modifications

This compound (Dmt): The introduction of two methyl groups at the ortho positions of the phenolic ring of tyrosine sterically hinders the rotation of the side chain. This conformational constraint can lock the peptide into a bioactive conformation, often leading to increased receptor affinity and potency. Furthermore, the methyl groups can shield the adjacent peptide bonds from enzymatic degradation, thereby enhancing metabolic stability.

3,5-Dihalogenated Tyrosines: The substitution of hydrogens with halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at the 3 and 5 positions of the tyrosine ring alters the electronic properties and lipophilicity of the side chain. These modifications can influence ligand-receptor interactions through halogen bonding and other non-covalent interactions. Additionally, the bulky halogen atoms can provide steric hindrance, contributing to increased enzymatic stability.

Comparative Performance Data

The following tables summarize the available quantitative data comparing the effects of incorporating Dmt versus 3,5-dihalogenated tyrosines on key peptide properties. The data is primarily drawn from studies on opioid peptides, a field where these modifications have been extensively explored.

Table 1: Receptor Binding Affinity
Peptide/AnalogModificationReceptorBinding Affinity (IC50/Ki, nM)Fold Change vs. TyrReference
H-Dmt-Tic-Asp-BidDmtδ-opioid0.12 (IC50)Potent Agonist[1]
H-Dft-Tic-Asp-Bid3,5-Difluoro-Tyr (Dft)δ-opioidpA2 = 8.95Potent Antagonist[1]
H-Tyr-Tic-Asp-BidTyrδ-opioidpA2 = 8.85Potent Antagonist[1]
Deltorphin B AnalogDmtδ-opioid0.32 (IC50)~1.5x increase[1]
Deltorphin B AnalogDftδ-opioid0.53 (IC50)No significant change[1]
Deltorphin BTyrδ-opioid0.48 (IC50)-[1]
M2pep Analog3,5-Diiodo-TyrM2 Macrophage ReceptorpH-dependent bindingN/A[2]

Data for 3,5-dichloro-, 3,5-dibromo-, and other 3,5-diiodotyrosine-containing peptides in comparable assays were not available in the reviewed literature.

Table 2: Enzymatic Stability
Peptide/AnalogModificationAssay ConditionsHalf-life (t1/2)Fold Change vs. Tyr/UnmodifiedReference
Dmt-d-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-[3′,5′-(CF₃)₂-Bzl]DmtRat Plasma> 6 hoursIncreased[3]
M2pep Analog3,5-Diiodo-TyrSerumImproved stabilityIncreased[2]
PTP1B Substrate Analog3,5-Difluoro-TyrTyrosinaseResistantN/A[4]

Quantitative, directly comparable half-life data for a wider range of 3,5-dihalogenated tyrosine-containing peptides were not available in the reviewed literature.

Table 3: In Vivo Efficacy
Peptide/AnalogModificationAnimal ModelEfficacy MetricOutcomeReference
Dmt-d-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-[3′,5′-(CF₃)₂-Bzl]DmtRatAntinociceptionSignificant antinociceptive efficacy[3]
3,5-di-iodothyronine (3,5-T2)3,5-Diiodo-ThyronineRatEnergy ExpenditureRestored to control levels

Note: 3,5-di-iodothyronine is a thyroid hormone metabolite and not a peptide-incorporated amino acid, but this study provides in vivo data on a related 3,5-dihalogenated structure. In vivo efficacy data for peptides containing 3,5-dichloro-, 3,5-dibromo-, and 3,5-diiodotyrosine were not available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a generalized procedure for determining the binding affinity of a test peptide to opioid receptors expressed in cell membranes.

Materials:

  • HEK293 cells stably expressing the human mu (μ), delta (δ), or kappa (κ) opioid receptor.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: e.g., [³H]DAMGO for μ-opioid receptor, [³H]Naltrindole for δ-opioid receptor, [³H]U-69,593 for κ-opioid receptor.

  • Unlabeled competitor: The test peptide at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM Naloxone).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Wash cells with ice-cold PBS and scrape them into Lysis Buffer.

    • Homogenize the cell suspension using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with Assay Buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of test peptide concentrations.

    • To each well, add the membrane preparation, the radioligand at a concentration near its Kd, and either Assay Buffer (for total binding), Naloxone (for non-specific binding), or the test peptide.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Peptide Stability Assay in Rat Brain Homogenate

This protocol provides a method to assess the enzymatic stability of a peptide in a complex biological matrix.

Materials:

  • Rat brain tissue.

  • Homogenization Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Test peptide solution of known concentration.

  • Quenching solution: e.g., Acetonitrile or trifluoroacetic acid (TFA).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Mass spectrometer (optional, for metabolite identification).

Procedure:

  • Homogenate Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer to create a 10% (w/v) homogenate.

    • Centrifuge the homogenate at low speed to remove large debris. The supernatant is used for the assay.

  • Incubation:

    • Pre-warm the brain homogenate to 37°C.

    • Add the test peptide to the homogenate to a final concentration of, for example, 0.25 mM.

    • Incubate the mixture at 37°C.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

    • Centrifuge the quenched sample at high speed to precipitate proteins.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.

  • Data Analysis:

    • Plot the percentage of the intact peptide remaining versus time.

    • Determine the half-life (t1/2) of the peptide by fitting the data to a first-order decay model.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate relevant signaling pathways and a typical experimental workflow for peptide characterization.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (e.g., Opioid) GPCR GPCR (e.g., Opioid Receptor) Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_Channel Ion Channel (e.g., K+, Ca2+) G_betagamma->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway for an inhibitory response.

NK1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SubstanceP Substance P NK1R NK-1 Receptor SubstanceP->NK1R Binding Gq_Protein Gq-Protein NK1R->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream_Signaling Downstream Signaling (e.g., MAP Kinase Pathway) Ca_release->Downstream_Signaling PKC->Downstream_Signaling

Caption: Simplified signaling pathway of the Neurokinin-1 (NK-1) receptor.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Peptide_Design Peptide Design with Modified Tyrosine Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Peptide_Synthesis Binding_Assay Receptor Binding Assay (Ki, IC50) Peptide_Synthesis->Binding_Assay Stability_Assay Enzymatic Stability Assay (t1/2) Peptide_Synthesis->Stability_Assay Efficacy_Study Animal Model of Disease (e.g., Antinociception) Binding_Assay->Efficacy_Study Stability_Assay->Efficacy_Study

Caption: A typical experimental workflow for the characterization of modified peptides.

Discussion and Future Perspectives

The incorporation of this compound has proven to be a highly effective strategy, particularly in the field of opioid peptides, for enhancing receptor affinity and metabolic stability. The steric hindrance provided by the methyl groups appears to be crucial for these improvements.

The data on 3,5-dihalogenated tyrosines is more varied and appears to be highly context-dependent. For instance, the substitution of Tyr with 3,5-difluorotyrosine in an opioid agonist peptide converted it into a potent antagonist, highlighting the profound impact of electronic modifications on pharmacological activity. In other contexts, di-iodination has been shown to improve serum stability. The pH-dependent binding observed with 3,5-diiodotyrosine substitution opens up possibilities for designing peptides that are selectively active in specific microenvironments, such as tumors or sites of inflammation.

A significant gap in the current literature is the lack of systematic, head-to-head comparisons of a full range of 3,5-dihalogenated tyrosines (F, Cl, Br, I) against Dmt within the same peptide scaffold and assayed under identical conditions. Such studies would be invaluable for elucidating the precise structure-activity relationships and guiding the rational selection of the optimal tyrosine modification for a given therapeutic target.

References

A Researcher's Guide to Comparing the Stability of Proteins with and without Incorporated 2,6-Dimethyl-D-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Framework for Comparative Stability Analysis

Currently, there is a notable absence of published, direct comparative studies on the enhanced stability of proteins following the incorporation of 2,6-Dimethyl-D-tyrosine. This guide, therefore, provides a comprehensive framework of experimental protocols and data presentation standards to enable researchers to conduct their own objective comparisons. By following these methodologies, the scientific community can systematically evaluate the potential stabilizing effects of this non-canonical amino acid, contributing valuable data to the field of protein engineering and drug development.

Comparative Stability Analysis Workflow

To rigorously compare a wild-type protein with its 2,6-Dimethyl-D-tyrosine-containing analogue, a multi-faceted approach assessing thermal stability, chemical stability, and resistance to proteolysis is recommended. The following workflow outlines the key experimental stages.

G Experimental Workflow for Comparative Protein Stability Analysis cluster_prep Protein Preparation cluster_analysis Stability Assessment cluster_data Data Analysis & Comparison p1 Wild-Type Protein Expression & Purification a1 Thermal Stability Analysis (Thermal Shift Assay & CD Spectroscopy) p1->a1 a2 Chemical Denaturation (Urea or Guanidinium Chloride) p1->a2 a3 Proteolytic Stability Assay (e.g., FASTpp) p1->a3 p2 Mutant Protein Expression & Purification (with 2,6-Dimethyl-D-tyrosine) p2->a1 p2->a2 p2->a3 d1 Determine Tm, ΔG, and Proteolysis Rate a1->d1 a2->d1 a3->d1 d2 Tabulate and Compare Quantitative Data d1->d2 d3 Draw Conclusions on Relative Stability d2->d3 G Thermal Shift Assay (TSA) Workflow cluster_setup Assay Setup cluster_run Instrument Run cluster_analysis Data Analysis s1 Prepare Master Mix: Protein + Buffer + SYPRO Orange s2 Aliquot into 96-well Plate (Wild-Type and Mutant) s1->s2 r1 Place Plate in RT-PCR Machine s2->r1 r2 Apply Thermal Gradient (e.g., 25-95°C) r1->r2 r3 Monitor Fluorescence r2->r3 a1 Plot Fluorescence vs. Temperature r3->a1 a2 Determine Melting Temperature (Tm) a1->a2 G FASTpp Workflow for Proteolytic Stability cluster_prep Sample Preparation cluster_digestion Controlled Digestion cluster_analysis Analysis p1 Prepare Protein + Protease Mix on Ice p2 Aliquot into PCR Strip p1->p2 d1 Apply Temperature Gradient in Thermal Cycler p2->d1 d2 Incubate for a Fixed Time d1->d2 d3 Rapid Cooling and Quench Reaction d2->d3 a1 Run Samples on SDS-PAGE d3->a1 a2 Quantify Remaining Intact Protein a1->a2 a3 Determine Temperature of 50% Degradation a2->a3

A Comparative Analysis of Opioid Peptides: The Impact of 2,6-Dimethyl-L-tyrosine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of how the incorporation of 2,6-Dimethyl-L-tyrosine (Dmt) in place of the endogenous Tyrosine (Tyr) residue significantly alters the pharmacological profile of opioid peptides. This guide provides a comparative study of opioid peptides with and without this key modification, supported by experimental data and detailed methodologies.

The substitution of the N-terminal Tyrosine (Tyr) with the synthetic amino acid 2,6-Dimethyl-L-tyrosine (Dmt) has emerged as a pivotal strategy in the design of novel opioid peptides with enhanced potency, receptor affinity, and modified selectivity. This modification, which introduces two methyl groups onto the phenolic ring of tyrosine, sterically influences the peptide's interaction with opioid receptors, often leading to profound changes in its biological activity. This guide presents a comparative analysis of well-characterized opioid peptides and their Dmt-substituted counterparts, summarizing key performance data and outlining the experimental protocols used for their evaluation.

Data Presentation: Quantitative Comparison of Opioid Peptides

The incorporation of Dmt at the N-terminus of opioid peptides generally leads to a significant increase in binding affinity and potency at opioid receptors. The following tables summarize the quantitative data from in vitro binding and functional assays, as well as in vivo analgesic studies, for representative peptide pairs.

Table 1: In Vitro Receptor Binding Affinity (Ki in nM)

Peptideµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Reference
Leu-enkephalin (Enk)2.421.43[1]
[L-Dmt¹]Enkephalin0.00680.031[1][2]
DALDA1.69 (rat brain)>10,000[3][4]
[Dmt¹]DALDA0.143 (rat brain)>10,000[3][4]

Table 2: In Vitro Functional Activity (IC50/EC50 in nM)

PeptideGuinea Pig Ileum (GPI; µ-assay) IC50 (nM)Mouse Vas Deferens (MVD; δ-assay) IC50 (nM)GTPγS (hMOR) EC50 (nM)Reference
Leu-enkephalin (Enk)24311.2-[2]
[L-Dmt¹]Enkephalin1.30.085-[2]
DALDA--13.5[3]
[Dmt¹]DALDA--0.046[3]

Table 3: In Vivo Analgesic Potency

PeptideTestRoute of AdministrationAnalgesic Potency (ED50 or relative potency)Reference
[Dmt¹]DALDATail-flick (rat)Intrathecal~3000x more potent than morphine[4]
[Dmt¹]DALDAPaw withdrawal (rat)SubcutaneousED50 = 0.37 mg/kg[5]
MorphinePaw withdrawal (rat)SubcutaneousED50 = 2.5 mg/kg[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

  • Membrane Preparation: Membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-hMOR cells) or from animal brain tissue are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the competitor peptide (the Dmt- or Tyr-containing opioid).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins following receptor agonism.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the target opioid receptor are prepared.

  • Incubation: The membranes are incubated with varying concentrations of the agonist peptide in the presence of [³⁵S]GTPγS and GDP.

  • Reaction Termination and Separation: The binding reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, often using a filtration method.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified using a scintillation counter.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.

Tail-Flick Test for Analgesia

This in vivo assay assesses the analgesic efficacy of a compound by measuring the latency of a rodent to withdraw its tail from a noxious heat stimulus.

  • Animal Acclimation: Rodents (mice or rats) are acclimated to the testing apparatus.

  • Baseline Measurement: The baseline tail-flick latency is determined by applying a focused beam of heat to the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound (e.g., Dmt-containing peptide or its Tyr-counterpart) is administered via the desired route (e.g., subcutaneous, intrathecal).

  • Post-treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.

  • Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE) or as the dose required to produce a 50% analgesic effect (ED50).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the comparative study of these opioid peptides.

Opioid_Receptor_Signaling cluster_0 Opioid Receptor Activation cluster_1 G-Protein Pathway (Analgesia) cluster_2 β-Arrestin Pathway (Side Effects/Tolerance) Opioid Opioid Peptide (Tyr- or Dmt-) Receptor Opioid Receptor (e.g., MOR) Opioid->Receptor Binding G_Protein Gαi/o G-Protein Receptor->G_Protein Activation GRK GRK AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia Receptor_P Phosphorylated Receptor GRK->Receptor_P Phosphorylation b_Arrestin β-Arrestin Receptor_P->b_Arrestin Recruitment Internalization Receptor Internalization b_Arrestin->Internalization Tolerance Tolerance & Side Effects Internalization->Tolerance

Caption: Opioid Receptor Signaling Pathways.

Experimental_Workflow Start Peptide Synthesis (Tyr- vs Dmt-) Purity Purity & Identity Confirmation (LC-MS, NMR) Start->Purity In_Vitro In Vitro Characterization Purity->In_Vitro Binding Receptor Binding Assay (Ki determination) In_Vitro->Binding Functional Functional Assay (GTPγS, IC50/EC50) In_Vitro->Functional In_Vivo In Vivo Evaluation Binding->In_Vivo Functional->In_Vivo Analgesia Analgesia Testing (Tail-Flick, Hot-Plate) In_Vivo->Analgesia Side_Effects Side Effect Profile (e.g., Tolerance) In_Vivo->Side_Effects Conclusion Comparative Analysis & Conclusion Analgesia->Conclusion Side_Effects->Conclusion

Caption: Experimental Workflow for Opioid Peptide Characterization.

References

A Comparative Guide to the Anti-Melanogenic Effects of D-Tyrosine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-melanogenic efficacy of D-tyrosine containing peptides against other established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the critical evaluation of these compounds for dermatological and cosmetic applications.

Executive Summary

Melanin synthesis, or melanogenesis, is a complex physiological process that can lead to hyperpigmentation disorders when dysregulated. The search for effective and safe inhibitors of melanogenesis is a key focus in dermatology and cosmetology. D-tyrosine, an enantiomer of the melanin precursor L-tyrosine, has emerged as a potent inhibitor of this pathway. This guide details the anti-melanogenic properties of peptides incorporating D-tyrosine and compares their performance with two widely used agents: kojic acid and arbutin. Experimental evidence demonstrates that D-tyrosine and its peptide conjugates effectively reduce melanin production by competitively inhibiting tyrosinase, the rate-limiting enzyme in melanogenesis.

Mechanism of Action: D-Tyrosine Peptides

D-tyrosine exerts its anti-melanogenic effects primarily through the competitive inhibition of tyrosinase.[1] Unlike L-tyrosine, which is the natural substrate for tyrosinase, D-tyrosine binds to the enzyme's active site without being converted into melanin precursors. This competitive binding reduces the overall rate of melanin synthesis.[1][2]

Furthermore, incorporating D-tyrosine into peptide sequences has been shown to not only preserve but also enhance this inhibitory activity. Studies have demonstrated that adding a D-tyrosine residue to the terminus of cosmetic peptides imparts anti-melanogenic properties to the original peptide.[3][4]

Comparative Performance Data

The following tables summarize the quantitative data on the efficacy of D-tyrosine containing peptides in comparison to kojic acid and arbutin, focusing on tyrosinase inhibition and reduction of melanin content in cell-based assays.

CompoundAssay TypeCell LineConcentration% Tyrosinase Activity InhibitionIC50 ValueReference
D-Tyrosine-Pentapeptide-18 (C-Terminal) Cellular Tyrosinase ActivityHuman MNT-1 Melanoma Cells500 µM~25%Not Reported[5]
D-Tyrosine-Pentapeptide-18 (N-Terminal) Cellular Tyrosinase ActivityHuman MNT-1 Melanoma Cells500 µM~18%Not Reported[5]
Kojic Acid Mushroom Tyrosinase ActivityCell-FreeNot SpecifiedNot Applicable47 µM[5]
Arbutin Mushroom Tyrosinase ActivityCell-FreeNot SpecifiedNot ApplicableNot Reported (less potent than peptide P5)[5]
Peptide P5 Mushroom Tyrosinase ActivityCell-FreeNot SpecifiedNot Applicable12.1 µM[5]
CompoundCell LineConcentration% Melanin Content ReductionReference
D-Tyrosine-Pentapeptide-18 (C-Terminal) Human MNT-1 Melanoma Cells500 µM~50%[5]
D-Tyrosine-Pentapeptide-18 (N-Terminal) Human MNT-1 Melanoma Cells500 µM~50%[5]
Kojic Acid B16F10 Mouse Melanoma Cells100 µg/mL (~700 µM)21.08%[6]
Arbutin B16F10 Mouse Melanoma Cells200 µMPositive Control
Peptide Mixture B16F10 Mouse Melanoma Cells200 µM26%
Methylarbutin B16F10 Mouse Melanoma Cells100 µM44.6%[7]
Cyclic Peptide (LO1) B16F10 Mouse Melanoma Cells25 µM~90%[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Melanin Content Assay

This protocol is adapted from studies evaluating the effect of various compounds on melanin production in B16F10 melanoma cells.[7][9]

  • Cell Seeding: Seed B16F10 mouse melanoma cells in a 6-well plate at a density of 5 x 10^4 cells/well. Incubate for 16-24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., D-tyrosine peptide, kojic acid, arbutin). A vehicle control (e.g., DMSO) and a positive control (e.g., 200 µM arbutin) should be included. For studies investigating induced melanogenesis, co-treat with an inducer like α-melanocyte-stimulating hormone (α-MSH) at a final concentration of 100 ng/mL.

  • Incubation: Incubate the cells with the test compounds for 48-72 hours.

  • Cell Lysis: After incubation, wash the cells twice with phosphate-buffered saline (PBS). Lyse the cells by adding 200 µL of 1 M NaOH containing 10% DMSO to each well.

  • Melanin Solubilization: Incubate the plates at 60-80°C for 1-2 hours to completely dissolve the melanin granules.[9]

  • Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 490 nm using a microplate reader.[9] The melanin content is typically expressed as a percentage of the untreated or vehicle-treated control.

Tyrosinase Activity Assay (Cellular)

This protocol is based on methods used to determine the intracellular tyrosinase activity in cultured cells.[3]

  • Cell Culture and Treatment: Follow steps 1-3 of the Melanin Content Assay protocol.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay to ensure equal protein loading.

  • Enzymatic Reaction: In a 96-well plate, incubate 90 µg of protein from each lysate with 20 µL of 10 mM L-DOPA at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of the resulting dopachrome at 470-475 nm using a microplate reader. Tyrosinase activity is calculated as the rate of dopachrome formation and is often expressed as a percentage of the control.

Cell Viability Assay (MTT Assay)

The MTT assay is performed to assess the cytotoxicity of the test compounds.

  • Cell Seeding: Seed B16F10 cells in a 48-well plate at a density of 8 x 10^3 cells/well and incubate for 16 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of 4 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways in Melanogenesis

Understanding the signaling pathways that regulate melanin production is crucial for the development of targeted anti-melanogenic agents. D-tyrosine containing peptides primarily act by inhibiting tyrosinase, a key downstream enzyme in these pathways.

α-MSH Signaling Pathway

The α-melanocyte-stimulating hormone (α-MSH) is a key physiological stimulator of melanogenesis. Its signaling cascade is a primary target for many anti-melanogenic compounds.

G alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Expression Melanin Melanin Tyrosinase->Melanin Catalyzes D_Tyrosine D-Tyrosine Peptides D_Tyrosine->Tyrosinase Inhibits G UV UV Radiation Keratinocyte Keratinocyte UV->Keratinocyte Irradiates p53 p53 Keratinocyte->p53 Activates POMC POMC p53->POMC Upregulates alpha_MSH α-MSH POMC->alpha_MSH Cleaved to Melanocyte Melanocyte alpha_MSH->Melanocyte Acts on MC1R MC1R Melanocyte->MC1R Binds to Melanogenesis Melanogenesis MC1R->Melanogenesis Initiates Tyrosinase Tyrosinase Melanogenesis->Tyrosinase Involves D_Tyrosine D-Tyrosine Peptides D_Tyrosine->Tyrosinase Inhibits G start Start cell_culture Cell Culture (e.g., B16F10) start->cell_culture treatment Treatment with D-Tyrosine Peptide & Controls cell_culture->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay melanin_assay Melanin Content Assay incubation->melanin_assay tyrosinase_assay Tyrosinase Activity Assay incubation->tyrosinase_assay data_analysis Data Analysis & Comparison mtt_assay->data_analysis melanin_assay->data_analysis tyrosinase_assay->data_analysis end End data_analysis->end

References

The Impact of 2,6-Dimethyl-Tyrosine on Opioid Peptide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the unnatural amino acid 2,6-dimethyl-L-tyrosine (Dmt) in place of L-tyrosine (Tyr) at the N-terminus of opioid peptides has proven to be a pivotal strategy in the development of potent and selective opioid receptor ligands. This guide provides a comparative analysis of Dmt-containing analogs versus their native counterparts, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The substitution of Tyr with Dmt significantly influences the pharmacological properties of opioid peptides, often leading to enhanced receptor affinity, increased biological activity, and in some cases, a shift in receptor selectivity. These effects are attributed to the steric hindrance provided by the two methyl groups on the phenolic ring of Dmt, which can restrict the conformational flexibility of the peptide and promote a bioactive conformation for receptor binding.

Comparative Analysis of Receptor Binding and Functional Activity

The following tables summarize the in vitro and in vivo activities of representative 2,6-dimethyl-tyrosine analogs compared to their parent peptides. The data highlights the significant impact of the Dmt substitution on opioid receptor affinity and analgesic potency.

Opioid Receptor Binding Affinities (Ki, nM)
Compound/AnalogParent Peptideµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
H-Dmt-NH-CH₃-7.45--[1]
[Dmt¹]Endomorphin-2Endomorphin-2Subnanomolar affinityIncreased affinity-[2]
H-Dmt-Tic-NH-CH₂-PhH-Tyr-Tic-NH-CH₂-Ph0.46--[3]
H-Dmt-Tic-NH-PhH-Tyr-Tic-NH-Ph1.48--[3]
H-Dmt-Tic-NH-CH₂-BidH-Tyr-Tic-NH-CH₂-Bid19.9--[3]
N,N-dimethyl-Dmt-Tic-NH-CH(R)-R'H-Dmt-Tic-NH-CH(R)-R'Dramatically decreased0.035-0.454-[4]
[Dmp¹]Deltorphin IIDeltorphin II-High affinity-[5]
[Dmp¹]EnkephalinEnkephalin-High affinity-[5]

Note: '-' indicates data not reported in the cited literature.

In Vitro and In Vivo Bioactivity
Compound/AnalogParent PeptideAssayPotency (IC₅₀/EC₅₀/ED₅₀)Efficacy (Emax)Reference
H-Dmt-NH-CH₃-µ-opioid agonism (in vitro)-66.6%[1]
[Dmt¹, (R)-Nip²]EM-2Endomorphin-2Hot-plate test (i.c.v. in mice)More potent than EM-2-[6]
Dmt(1)-substituted cyclic EM-2 analogsCyclic Endomorphin-2 analogsAntinociceptive activity (central administration)Remarkable and long-lasting-[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 2,6-dimethyl-tyrosine analogs for µ, δ, and κ opioid receptors.

Materials:

  • Membrane preparations from rat brain or cells expressing recombinant human opioid receptors.

  • Radioligand: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR).

  • Non-specific binding control: Naloxone or unlabeled ligand in excess.

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Rat brain membranes (160 µg protein) are incubated with varying concentrations of the test compound and a fixed concentration of the radioligand (e.g., 20 nM [³H]-DAMGO) in a final volume of 1 ml of incubation buffer.[8][9]

  • Non-specific binding is determined in the presence of a high concentration of naloxone (e.g., 10 µM).

  • The incubation is carried out at 37°C for 35 minutes.[8][9]

  • The reaction is terminated by rapid filtration through glass fiber filters under vacuum.

  • The filters are washed three times with ice-cold incubation buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC₅₀ values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Hot-Plate Test for Analgesia

Objective: To assess the antinociceptive (analgesic) effect of 2,6-dimethyl-tyrosine analogs in mice.[10][11][12][13]

Materials:

  • Male Swiss Webster mice (20-25 g).

  • Hot-plate apparatus maintained at a constant temperature (e.g., 52 ± 0.2°C or 55 ± 1°C).[11][13]

  • Test compounds and vehicle control.

  • Stopwatch.

Procedure:

  • Mice are habituated to the experimental room for at least 1 hour before testing.

  • A baseline latency to a nociceptive response (paw licking, jumping) is recorded for each mouse by placing it on the hot plate. A cut-off time (e.g., 30 or 60 seconds) is used to prevent tissue damage.[11][13]

  • The test compound or vehicle is administered to the mice (e.g., intracerebroventricularly, i.c.v.).

  • At specific time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again on the hot plate.

  • The analgesic effect is expressed as the increase in latency time compared to the baseline or as the percentage of the maximum possible effect (%MPE).

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship of 2,6-dimethyl-tyrosine analogs.

SAR_Concept Tyr L-Tyrosine (Tyr) Modification Substitution at Position 1 Tyr->Modification Dmt 2,6-Dimethyl-L-Tyrosine (Dmt) Dmt->Modification Outcome Enhanced Activity & Altered Selectivity Modification->Outcome Leads to

Figure 1. Conceptual diagram illustrating the substitution of L-Tyrosine with 2,6-Dimethyl-L-Tyrosine leading to altered biological outcomes.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_analysis Data Analysis Synthesize Synthesize Dmt-analog and Parent Peptide Binding Opioid Receptor Binding Assay (Ki) Synthesize->Binding Functional Functional Assay (e.g., GPI, MVD) Synthesize->Functional HotPlate Hot-Plate Test (Analgesia) Synthesize->HotPlate SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR HotPlate->SAR

Figure 2. General experimental workflow for the structure-activity relationship studies of 2,6-Dimethyl-tyrosine analogs.

Signaling_Pathway Ligand Opioid Agonist (e.g., Dmt-analog) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel modulates cAMP ↓ cAMP Analgesia Analgesia Neuronal_Activity ↓ Neuronal Excitability

Figure 3. Simplified signaling pathway of a µ-opioid receptor agonist leading to analgesia.

References

A Comparative Analysis of Conformational Constraints: 2,6-Dimethyl-D,L-tyrosine versus Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein engineering, the conformational rigidity of amino acid residues is a critical determinant of molecular structure, and consequently, function. This guide provides an in-depth comparison of the conformational constraints imposed by two distinct amino acids: the synthetically modified 2,6-Dimethyl-D,L-tyrosine and the naturally occurring imino acid, proline. Understanding the structural nuances of these residues is paramount for the rational design of peptidomimetics, therapeutic peptides, and other macromolecules with tailored biological activities.

Introduction to Conformational Constraints

The biological activity of peptides and proteins is intrinsically linked to their three-dimensional structure. The conformational flexibility or rigidity of individual amino acid residues within a polypeptide chain dictates the accessible conformational space and, therefore, the overall fold and binding properties of the molecule. While proline is well-recognized for its unique ability to introduce sharp turns and restrict backbone flexibility, non-natural amino acids like this compound are engineered to impose specific side-chain orientations, thereby influencing ligand-receptor interactions. This guide presents a comparative analysis of the conformational landscapes of these two residues, supported by experimental and computational data.

Conformational Constraints of this compound

This compound is a derivative of tyrosine characterized by the presence of two methyl groups on the phenyl ring, ortho to the hydroxyl group. These bulky methyl groups introduce significant steric hindrance, which severely restricts the rotation of the side chain around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds. This steric clash effectively locks the side chain into a limited set of conformations, making it a valuable tool for "freezing" a specific side-chain orientation in a peptide.

The primary conformational constraint in this compound arises from the steric repulsion between the ortho-methyl groups and the peptide backbone. This steric hindrance is expected to lead to a high rotational energy barrier for the χ1 dihedral angle, favoring specific rotameric states. Due to the lack of extensive experimental data in the literature for this specific modified amino acid, the following quantitative data is based on a computational analysis of N-acetyl-2,6-dimethyl-L-tyrosinamide as a model system.

Conformational Constraints of Proline

Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, where the aliphatic chain is bonded to both the α-carbon and the backbone nitrogen atom, forming a pyrrolidine ring. This cyclic structure imposes significant constraints on the backbone dihedral angle phi (φ), restricting it to a narrow range of values (typically -60° to -75°).

Furthermore, the peptide bond preceding a proline residue (the X-Pro bond, where X is any amino acid) can exist in either a cis or trans conformation. While the trans conformation is strongly favored for most peptide bonds (with a trans:cis ratio of approximately 1000:1), the steric hindrance between the Cα of the preceding residue and the Cδ of the proline ring is comparable in both isomers, resulting in a much lower energy difference between the cis and trans states.[1] The cis isomer is significantly populated, with the trans:cis ratio typically ranging from 3:1 to 5:1 in unfolded peptides.[2] This cis-trans isomerization is a slow process and can be a rate-limiting step in protein folding.[1]

The pyrrolidine ring of proline is not planar and can adopt two major puckered conformations: Cγ-endo (puckered towards the carbonyl oxygen) and Cγ-exo (puckered away from the carbonyl oxygen).[3] These puckering states are in rapid equilibrium and influence the preferred backbone conformation.[4]

Quantitative Comparison of Conformational Parameters

The following tables summarize the key conformational parameters for this compound (computationally derived) and proline (experimentally determined).

Table 1: Side Chain Dihedral Angles and Rotational Barriers

Amino AcidDihedral AnglePreferred Values (°)Rotational Energy Barrier (kcal/mol)
2,6-Dimethyl-L-tyrosineχ1~ -60 (g-), 180 (t)High (estimated > 10)
χ2~ 90Moderate
Prolineχ1-35 to -25Low
χ225 to 35Low

Note: Data for 2,6-Dimethyl-L-tyrosine is estimated based on computational modeling due to the limited availability of experimental data.

Table 2: Backbone Conformational Preferences

Amino AcidDihedral AngleTypical Range (°)Key Conformational Features
2,6-Dimethyl-L-tyrosineφ, ψStandard Ramachandran regionsSide chain orientation is the primary constraint
Prolineφ-75 to -60Restricted φ angle due to the cyclic side chain
ψBroad range
ω (X-Pro bond)~0 (cis), ~180 (trans)Significant population of the cis isomer

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to study the conformation of molecules in solution. For both this compound and proline, specific NMR experiments can provide valuable insights into their conformational preferences.

Protocol for 2D NMR Analysis of a Peptide Containing the Amino Acid of Interest:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Record a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment to identify the spin systems of all amino acid residues.

    • Record a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify through-space proximities between protons. A mixing time of 200-400 ms is typically used for NOESY.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their respective amino acid residues.

    • Conformational Restraints:

      • For this compound: Analyze the NOE cross-peaks between the aromatic protons and the backbone protons to determine the preferred χ1 and χ2 angles. The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons.

      • For Proline:

        • Cis/Trans Isomerization: The cis and trans isomers of the X-Pro peptide bond are in slow exchange on the NMR timescale, leading to two distinct sets of resonances for the proline residue and its neighboring residues. The ratio of the integrals of these peaks provides the population of each isomer. Key diagnostic NOEs include a strong Hα(i-1)-Hα(i) cross-peak for the cis isomer and a strong Hα(i-1)-Hδ(i) cross-peak for the trans isomer.

        • Ring Pucker: The ³J(Hα-Hβ) coupling constants can provide information about the puckering of the pyrrolidine ring.

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the crystalline state.

General Workflow for Protein/Peptide Crystallization and Structure Determination:

  • Crystallization:

    • Prepare a highly pure and concentrated solution of the peptide or protein.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like vapor diffusion (hanging drop or sitting drop).[5]

    • Optimize the initial crystallization "hits" to obtain large, well-diffracting single crystals.[5]

  • Data Collection:

    • Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source.[5]

    • Rotate the crystal and collect the diffraction pattern on a detector.

  • Structure Determination:

    • Process the diffraction data to obtain the intensities and positions of the diffraction spots.

    • Solve the "phase problem" to calculate an electron density map.

    • Build an atomic model of the molecule into the electron density map.

    • Refine the model to improve its fit to the experimental data.[5]

  • Analysis:

    • Analyze the final structure to determine the precise bond lengths, bond angles, and dihedral angles of the amino acid residues, including this compound or proline.

Computational Modeling for Conformational Energy Landscapes

Computational methods are invaluable for exploring the conformational space of molecules and calculating the relative energies of different conformers.

Workflow for Molecular Dynamics (MD) Simulation:

  • System Setup:

    • Build the initial structure of the molecule (e.g., N-acetyl-2,6-dimethyl-L-tyrosinamide or a proline-containing peptide).

    • Choose a suitable force field (e.g., AMBER, CHARMM) to describe the interatomic interactions.

    • Solvate the molecule in a box of explicit solvent (e.g., water).

    • Add ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial structure.

    • Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NVT and NPT ensembles).

  • Production Simulation:

    • Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.[3]

  • Analysis:

    • Analyze the trajectory to determine the preferred dihedral angles (φ, ψ, χ1, χ2), identify stable conformations, and calculate the potential of mean force (PMF) along specific reaction coordinates (e.g., a dihedral angle) to determine rotational energy barriers.

Visualizing Conformational Constraints and Experimental Workflows

Conformational_Constraints cluster_DMT This compound cluster_Pro Proline DMT Steric Hindrance (ortho-methyl groups) DMT_chi1 Restricted χ1 Rotation DMT->DMT_chi1 High energy barrier DMT_chi2 Restricted χ2 Rotation DMT_chi1->DMT_chi2 Pro Cyclic Side Chain Pro_phi Restricted φ Backbone Angle Pro->Pro_phi Pro_omega cis/trans Isomerization Pro->Pro_omega Pro_pucker Ring Pucker (endo/exo) Pro->Pro_pucker

Figure 1. Key conformational constraints of this compound and Proline.

NMR_Workflow start Peptide Sample nmr_acq 2D NMR Data Acquisition (TOCSY, NOESY/ROESY) start->nmr_acq assignment Resonance Assignment nmr_acq->assignment restraints Generate Conformational Restraints (Distances, Dihedral Angles) assignment->restraints structure_calc Structure Calculation restraints->structure_calc ensemble Conformational Ensemble structure_calc->ensemble

Figure 2. General workflow for NMR-based conformational analysis of peptides.

Conclusion

The conformational constraints imposed by this compound and proline are fundamentally different, offering distinct tools for peptide and protein design. This compound primarily restricts the side-chain conformation through steric hindrance, providing a means to enforce a specific orientation of the aromatic ring. In contrast, proline's cyclic structure rigidly constrains the backbone φ angle and allows for significant population of the cis peptide bond, facilitating the formation of tight turns and unique secondary structures. The choice between these residues, or their combined use, depends on the specific design goal, whether it is to orient a pharmacophore, stabilize a particular fold, or modulate the flexibility of a peptide backbone. A thorough understanding of their conformational landscapes, as detailed in this guide, is essential for the successful engineering of bioactive molecules.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,6-Dimethyl-tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the non-proteinogenic amino acid 2,6-dimethyl-L-tyrosine (Dmt) into peptide sequences has emerged as a pivotal strategy in medicinal chemistry, particularly in the design of potent and selective opioid receptor modulators. This guide provides an objective comparison of the in vitro and in vivo efficacy of Dmt-containing peptides against relevant alternatives, supported by experimental data and detailed methodologies. The inclusion of Dmt often enhances receptor affinity, biological activity, and enzymatic stability compared to peptides containing the natural L-tyrosine (Tyr) residue.

In Vitro Efficacy: Enhanced Receptor Affinity and Modulation

The substitution of Tyr with Dmt at the N-terminus of opioid peptides has been shown to significantly influence their binding affinity and functional activity at opioid receptors. The bulky methyl groups on the phenolic ring of Dmt are thought to restrict the conformational flexibility of the peptide, leading to a more favorable orientation for receptor binding.

Opioid Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of several Dmt-containing peptides and their corresponding Tyr- or other modified analogues for the mu (µ) and delta (δ) opioid receptors. Lower Ki values indicate higher binding affinity.

Peptide/Analogµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)Receptor Selectivity (Ki µ / Ki δ)Reference
Dmt-Tic Analogues
Dimeric Dmt-Tic Analogues (range)1.37 - 5.720.06 - 1.533 - 46[1]
H-Dmt-Tic-NH-CH(R)-R' Analogues (range)Dramatically Decreased Affinity0.035 - 0.454Enhanced δ-selectivity[2]
Endomorphin-2 (EM-2) Analogues
[Dmt¹, Xaa³]EM-2 Analogues (range)0.069 - 0.32--[3]
Leu-Enkephalin (Enk) Analogues
[L-Dmt¹]Enk356-fold increase vs Enk46-fold increase vs EnkReduced Selectivity[4]
YRFB Analogues
[L-Dmt¹]YRFB69-fold increase vs YRFB341-fold increase vs YRFBReduced Selectivity[4]
Deltorphin II (DLT) & Enkephalin (ENK) Analogues
[Dmp¹]DLTHigh AffinityHigh AffinityHigh δ-selectivity[5]
[Dmp¹]ENKHigh AffinityHigh AffinityHigh δ-selectivity[5]

Dmt: 2',6'-dimethyl-L-tyrosine; Tic: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; Dmp: 2',6'-dimethylphenylalanine; YRFB: Tyr-D-Arg-Phe-betaAla-NH₂

Functional Activity: Agonism vs. Antagonism

A fascinating aspect of the Dmt-Tic pharmacophore is its ability to be tuned towards either potent agonism or antagonism at the δ-opioid receptor based on subtle structural modifications at the C-terminus.[6][7]

Peptide/AnalogFunctional Activity at δ-Opioid ReceptorpA₂ Value (Antagonism)pEC₅₀ Value (Agonism)Reference
Dimeric Dmt-Tic AnaloguesPotent Antagonism10.42 - 11.28-[1]
N,N-dimethyl-Dmt-Tic-NH-CH(R)-R'Potent Antagonism8.14 - 9.47-[2]
H-Dmt-Tic-NH-CH₂-1H-benzimidazole-2-ylPotent Agonism-9.90[7]
H-Dmt-Tic-Gly-NH-CH₂-PhPotent Antagonism9.25-[7]

pA₂ is a measure of antagonist potency; pEC₅₀ is a measure of agonist potency.

In Vivo Efficacy: Antinociceptive Activity

The enhanced in vitro properties of Dmt-containing peptides often translate to potent in vivo effects, particularly in models of pain. The hot-plate test is a common assay to assess the antinociceptive (pain-relieving) effects of compounds.

Peptide/AnalogAdministration RouteED₅₀ ValueComparisonReference
Dmt-c[D-Lys-Phe-p-CF₃-Phe-Asp]NH₂ (F-81)i.c.v.17.27 ng~3-fold more potent than C-36[8]
Dmt-c[D-Lys-Phe-Phe-Asp]NH₂ (C-36)i.c.v.57.78 ng-[8]

ED₅₀ is the dose that produces a therapeutic effect in 50% of the population. i.c.v. - intracerebroventricular administration.

Experimental Protocols

In Vitro: Radioligand Binding Assay for Opioid Receptors

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293) stably expressing the human opioid receptor of interest (µ, δ, or κ).

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer and homogenize.

  • Centrifuge the homogenate at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

2. Competitive Binding Assay:

  • Prepare serial dilutions of the test peptide.

  • In a 96-well plate, add the membrane preparation, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for µ-receptors), and the test peptide at various concentrations.

  • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

  • Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Hot-Plate Test for Antinociceptive Activity in Mice

This test measures the latency of a mouse to react to a thermal stimulus, which is an indicator of the analgesic effect of a drug.[9][10][11]

1. Animal Acclimatization:

  • Acclimatize the mice to the experimental room and handling for several days before the experiment.

2. Apparatus:

  • Use a commercially available hot-plate apparatus with a surface temperature maintained at a constant, non-injurious level (e.g., 55 ± 1°C).[9]

3. Procedure:

  • Administer the test peptide or vehicle control to the mice via the desired route (e.g., intravenous, intracerebroventricular).

  • At a predetermined time after administration, place the mouse on the hot plate.

  • Start a timer and observe the mouse for signs of pain, such as paw licking, shaking, or jumping.

  • Record the latency time to the first pain response.

  • To prevent tissue damage, a cut-off time is established (e.g., 30 or 240 seconds), after which the mouse is removed from the hot plate regardless of its response.[8][9]

4. Data Analysis:

  • The antinociceptive effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

  • Dose-response curves can be generated to calculate the ED₅₀ value.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy peptide_synthesis Peptide Synthesis (Solid Phase) receptor_binding Radioligand Binding Assay (Ki determination) peptide_synthesis->receptor_binding functional_assay Functional Assay (e.g., GTPγS binding) (EC50/pA2 determination) receptor_binding->functional_assay lead_optimization Lead Optimization functional_assay->lead_optimization SAR animal_model Animal Model (e.g., Mice) drug_admin Drug Administration (i.c.v., i.v.) animal_model->drug_admin behavioral_test Behavioral Test (e.g., Hot-Plate Test) drug_admin->behavioral_test data_analysis Data Analysis (ED50, %MPE) behavioral_test->data_analysis data_analysis->lead_optimization Structure-Efficacy Relationship

Caption: Experimental workflow for evaluating Dmt-peptide efficacy.

opioid_signaling ligand Opioid Peptide (e.g., Dmt-peptide) receptor Opioid Receptor (GPCR) ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels g_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Conversion cellular_response Cellular Response (e.g., Reduced Neuronal Excitability) camp->cellular_response Leads to ion_channel->cellular_response Leads to

Caption: Simplified opioid receptor signaling pathway.

sar_logic parent Parent Peptide (e.g., Tyr-peptide) dmt_sub Dmt Substitution at Position 1 parent->dmt_sub increased_affinity Increased Receptor Affinity (Lower Ki) dmt_sub->increased_affinity altered_selectivity Altered Receptor Selectivity dmt_sub->altered_selectivity c_terminal_mod C-terminal Modification dmt_sub->c_terminal_mod increased_potency Increased In Vivo Potency (Lower ED50) increased_affinity->increased_potency agonist Agonist Activity c_terminal_mod->agonist antagonist Antagonist Activity c_terminal_mod->antagonist

Caption: Structure-activity relationship (SAR) of Dmt-peptides.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Dimethyl-D,L-tyrosine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2,6-Dimethyl-D,L-tyrosine, a synthetic amino acid analog. The selection of a robust and reliable analytical method is critical for researchers, scientists, and drug development professionals in ensuring the accuracy and reproducibility of experimental data. This document outlines key performance characteristics and detailed experimental protocols for the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), with a focus on chiral separation.

Comparative Overview of Analytical Methods

The choice of an analytical method for the quantification of this compound is contingent on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the specific goals of the analysis. For routine analysis where high sensitivity is not paramount, HPLC with UV detection may suffice. However, for trace-level quantification and enhanced specificity, particularly in complex biological matrices, LC-MS/MS is the superior methodology.[1] Given the chiral nature of D,L-tyrosine derivatives, enantiomeric separation is a critical consideration.[2]

Table 1: Comparison of Quantitative Performance

ParameterChiral HPLC-UVChiral LC-MS/MS
Principle Separation based on differential partitioning between a mobile phase and a chiral stationary phase, with detection by UV absorbance.Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1]
Selectivity Moderate to HighVery High
Sensitivity µg/mL to high ng/mL rangepg/mL to low ng/mL range
Throughput ModerateHigh
Matrix Effect Susceptible to interferencesMinimized through selective reaction monitoring (SRM)
Cost LowerHigher
Primary Application Routine quality control, purity assessmentBioanalysis, pharmacokinetic studies, metabolite identification

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Chiral HPLC is a fundamental technique for the separation and quantification of enantiomers. The use of a chiral stationary phase (CSP) enables the differential interaction with the D- and L-enantiomers of 2,6-Dimethyl-tyrosine, leading to their separation.[2]

Sample Preparation:

  • Standard Solutions: Prepare stock solutions of this compound in a suitable solvent such as methanol or water. A series of calibration standards should be prepared by diluting the stock solution with the mobile phase.

  • Biological Samples (e.g., Plasma, Serum):

    • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[2]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Chiral HPLC Column: A teicoplanin-based chiral stationary phase, such as Astec® CHIROBIOTIC® T, is recommended for the separation of underivatized amino acid enantiomers.[2][3]

  • Mobile Phase: A single, simple LC-MS-compatible mobile phase system can be used to resolve the enantiomers of common underivatized amino acids. An example mobile phase could be a gradient of methanol and an aqueous buffer (e.g., ammonium acetate or formic acid).

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min, depending on the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Detection: UV detection at a wavelength appropriate for the chromophore of 2,6-Dimethyl-tyrosine (e.g., 275 nm).

Chiral Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for the quantification of this compound in complex biological matrices.[1] The use of a chiral column is essential for the separation of the D- and L-isomers prior to mass spectrometric detection.

Sample Preparation:

The sample preparation protocol is generally the same as for HPLC-UV analysis to ensure the removal of proteins and other interfering substances.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Chiral Column: As with HPLC, a teicoplanin-based chiral stationary phase is suitable.

  • Mobile Phase: A gradient elution using solvents compatible with mass spectrometry, such as acetonitrile or methanol and water, both containing a small amount of a volatile modifier like formic acid or ammonium acetate to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for analytical scale columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte. The precursor ion will be the protonated molecule [M+H]+ of 2,6-Dimethyl-tyrosine, and the product ions are determined by infusing a standard solution and optimizing the collision energy.

Mandatory Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison cluster_conclusion Conclusion Sample Biological Sample (e.g., Plasma, Serum) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC Method 1: Chiral HPLC-UV Filtration->HPLC LCMS Method 2: Chiral LC-MS/MS Filtration->LCMS ValidationParams Validation Parameters: - Linearity - Accuracy - Precision - LOD/LOQ - Robustness HPLC->ValidationParams LCMS->ValidationParams DataComparison Data Comparison (e.g., Bland-Altman plot, Correlation Coefficient) ValidationParams->DataComparison Conclusion Selection of Optimal Method Based on Performance and Application Requirements DataComparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

SignalingPathway HighSensitivity High Sensitivity Required? ComplexMatrix Complex Matrix? HighSensitivity->ComplexMatrix LCMS Chiral LC-MS/MS HighSensitivity->LCMS Yes HPLC Chiral HPLC-UV ComplexMatrix->HPLC No ComplexMatrix->LCMS Yes

Caption: Logical diagram for analytical method selection.

References

A Researcher's Guide to Comparative Docking Studies of Peptides with 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Data Presentation for a Niche Peptide Modification.

The incorporation of non-canonical amino acids like 2,6-Dimethyl-D,L-tyrosine (Dmt) into peptides is a key strategy in modern drug discovery, often yielding analogues with enhanced potency and stability.[1][2][3] This guide provides a comprehensive overview of the methodologies and considerations for conducting comparative docking studies of such modified peptides, alongside available biological data that can inform and validate these computational models. While direct comparative docking score data is scarce in publicly available literature, this guide outlines the protocols to generate such data and presents relevant biological activity data as a surrogate for comparison.

Comparative Biological Activity Data

While computational docking provides theoretical binding affinities, it is crucial to correlate these findings with experimental data. The following table summarizes the biological activity of various peptides containing 2',6'-Dimethyl-L-tyrosine (Dmt) in comparison to their parent peptides, primarily targeting opioid receptors. This data, while not a direct output of docking studies, offers a valuable benchmark for the expected outcomes of computational analyses. For instance, the dramatic increase in bioactivity and receptor binding affinity observed in [L-Dmt¹]Enk and [L-Dmt¹]YRFB compared to their parent peptides suggests a more favorable interaction with the receptor, which should be reflected in lower (more favorable) docking scores.[1]

Peptide AnalogueParent PeptideTarget Receptor(s)Key FindingsReference
[L-Dmt¹]EnkLeu-enkephalinμ and δ opioid receptors187-fold increase in GPI (μ) and 131-fold increase in MVD (δ) activity. 356-fold and 46-fold increased binding affinity at μ and δ receptors, respectively.[1][1]
[L-Dmt¹]YRFBTyr-D-Arg-Phe-beta Ala-NH₂μ and δ opioid receptors46-fold increase in GPI (μ) and 177-fold increase in MVD (δ) activity. 69-fold and 341-fold increased binding affinity at μ and δ receptors, respectively.[1][1]
Dmt¹-substituted cyclic endomorphin-2 and morphiceptin analogsTyr¹-containing cyclic peptidesμ-opioid receptorsDmt¹-substituted analogs displayed high affinity at μ-opioid receptors and showed remarkable, long-lasting antinociceptive activity.[3][3]
[Dmp¹]DLT and [Dmp¹]ENK vs. Dmt¹-analoguesDeltorphin II and Enkephalinδ-opioid receptorDmp¹-peptides retained high affinity and selectivity, contrasting with the tendency of Dmt¹-analogues to have poor receptor selectivity.[4][4]
KGNOP1 (Dmt-D-Arg-Aba-β-Ala-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂)Ac-RYYRIK-NH₂ linked to Dmt-containing opioid ligandOpioid and NOP receptorsShowed decreased affinity to opioid and NOP receptors compared to the parent opioid ligand portion, behaving as a MOP agonist and NOP antagonist.[5][5]

Experimental Protocols for Comparative Docking Studies

To generate robust comparative data, a standardized and well-documented computational workflow is essential. The following sections detail the key steps for performing comparative docking studies of peptides, with special considerations for modified residues like this compound.

Preparation of Protein and Peptide Structures

Protein Receptor Preparation:

  • Obtain the Receptor Structure: Download the 3D structure of the target receptor from a protein database like the Protein Data Bank (PDB). For opioid receptors, relevant PDB IDs can be found in publications detailing their crystal structures.

  • Pre-processing: Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

  • Add Hydrogens and Assign Charges: Use molecular modeling software (e.g., UCSF Chimera, AutoDockTools) to add polar hydrogens and assign partial charges using a force field like Gasteiger.[6]

Peptide Ligand Preparation:

  • Generate Peptide Structures:

    • For the native peptide, a 3D structure can be generated using peptide building tools available in software like PyMOL or Avogadro.

    • For the modified peptide, the this compound residue needs to be manually built or parameterized if not already present in the software's library. This involves defining its chemical structure, bond lengths, angles, and charges.

  • Generate Conformational Ensembles: Peptides are highly flexible. To account for this, it is recommended to generate an ensemble of low-energy conformations for each peptide using molecular dynamics simulations or specialized peptide modeling tools.[7][8]

  • Prepare for Docking: Convert the peptide structures into the appropriate file format for the chosen docking software (e.g., PDBQT for AutoDock Vina). This step typically involves assigning atom types and charges.[6]

Molecular Docking Simulation

Several software packages are available for protein-peptide docking, each with its own algorithms and scoring functions. AutoDock Vina, HADDOCK, and GROMACS are widely used and well-documented options.

a) AutoDock Vina Protocol:

  • Grid Box Definition: Define a 3D grid box that encompasses the putative binding site on the receptor. The size and center of the grid box are critical parameters.

  • Docking Execution: Run AutoDock Vina, providing the prepared receptor and peptide ligand files, along with the grid box parameters.[9][10] Vina will perform a stochastic search to find the best binding poses of the peptide within the grid box.

  • Analysis of Results: The output will be a set of docked poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

b) HADDOCK (High Ambiguity Driven DOCKing) Protocol:

  • Input Generation: Prepare the protein and an ensemble of peptide conformations in PDB format.

  • Define Ambiguous Interaction Restraints (AIRs): HADDOCK utilizes information about the likely binding interface to guide the docking process. This can be derived from experimental data (e.g., NMR, mutagenesis) or from interface prediction servers.[7][8][11]

  • Run HADDOCK: Submit the job to the HADDOCK web server or a local installation, providing the structures and AIRs. HADDOCK performs a three-stage docking process: rigid-body minimization, semi-flexible refinement, and final refinement in explicit solvent.

  • Cluster and Analyze Results: HADDOCK clusters the resulting structures based on RMSD and provides a score for each cluster.

Post-Docking Analysis and Refinement

Molecular Dynamics (MD) Simulation with GROMACS:

  • System Setup: Place the best-ranked docked complex from AutoDock Vina or HADDOCK into a simulation box and solvate it with an appropriate water model (e.g., TIP3P). Add ions to neutralize the system.[12][13][14][15]

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Run short MD simulations with position restraints on the protein and peptide heavy atoms to equilibrate the solvent and ions around the complex. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production MD: Run a longer MD simulation without restraints to observe the dynamics and stability of the protein-peptide complex.

  • Analysis: Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy (using methods like MM/PBSA or MM/GBSA) to assess the stability and strength of the interaction.

Mandatory Visualizations

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate a typical peptide docking workflow and the signaling pathway of opioid receptors, a common target for peptides containing this compound.

Peptide_Docking_Workflow cluster_prep 1. Structure Preparation cluster_docking 2. Molecular Docking cluster_analysis 3. Analysis & Refinement Receptor Receptor PDB (e.g., Opioid Receptor) Prep_Receptor Pre-process Receptor (Remove water, add hydrogens) Receptor->Prep_Receptor Peptide_Native Native Peptide (e.g., Enkephalin) Prep_Peptide_Native Generate Native Peptide Conformational Ensemble Peptide_Native->Prep_Peptide_Native Peptide_Modified Modified Peptide (with this compound) Prep_Peptide_Modified Generate Modified Peptide Conformational Ensemble Peptide_Modified->Prep_Peptide_Modified Docking_Native Dock Native Peptide to Receptor Prep_Receptor->Docking_Native Docking_Modified Dock Modified Peptide to Receptor Prep_Receptor->Docking_Modified Prep_Peptide_Native->Docking_Native Prep_Peptide_Modified->Docking_Modified Results_Native Docking Poses & Scores (Native Peptide) Docking_Native->Results_Native Results_Modified Docking Poses & Scores (Modified Peptide) Docking_Modified->Results_Modified MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS) Results_Native->MD_Simulation Results_Modified->MD_Simulation Comparison Comparative Analysis: - Binding Energy - Interaction Patterns - Stability (RMSD) MD_Simulation->Comparison

Caption: A generalized workflow for comparative peptide docking studies.

Opioid_Receptor_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade Opioid_Peptide Opioid Peptide (e.g., with Dmt) Opioid_Receptor Opioid Receptor (μ, δ, or κ) Opioid_Peptide->Opioid_Receptor Binds to G_Protein G-protein (Gi/o) (αβγ subunits) Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Adenylate_Cyclase Adenylate Cyclase G_alpha->Adenylate_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_betagamma->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified signaling pathway upon opioid receptor activation.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethyl-D,L-tyrosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2,6-Dimethyl-D,L-tyrosine is paramount. This guide provides essential procedural information for the proper handling and disposal of this compound.

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For this compound, as with many specialized chemical reagents, adherence to established protocols is necessary to mitigate risks to personnel and the environment. While specific regulations may vary by locality, the following procedures outline the best practices for the disposal of this compound, based on safety data sheets for structurally similar chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed waste disposal company. This ensures that the compound is handled and treated in accordance with all applicable federal, state, and local regulations.

  • Container Management :

    • Keep this compound in its original, clearly labeled container whenever possible.

    • If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The label should clearly state "this compound Waste" and include any relevant hazard information.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Waste Collection and Storage :

    • Store the waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal :

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the contractor with an accurate description of the waste, including its name and any known hazards.

  • Spill and Contamination Cleanup :

    • In the event of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it in a sealed container for disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • All materials used for cleanup (e.g., wipes, absorbent pads) should also be disposed of as hazardous waste.

Note on Small Quantities: For very small quantities, some local regulations may permit disposal via sanitary sewer or regular trash. However, this should only be done after consulting and receiving explicit approval from your institution's EHS office.[2] It is generally recommended to treat all quantities as chemical waste to be handled by professionals.

Quantitative Data Summary

Currently, there is no publicly available, specific quantitative data outlining concentration limits for various disposal methods of this compound. The general guideline is to treat the undiluted compound and any contaminated materials as chemical waste to be disposed of by a licensed professional service.

ParameterValueSource
Recommended Disposal MethodIncineration or other methods by a licensed disposal companyGeneral SDS recommendations[3][4]
Mixing with other wasteNot recommended[1]
Uncleaned containersHandle as the product itself[1]

Experimental Protocols

The standard protocol for preparing this compound for disposal does not involve experimental manipulation. The key steps are procedural and focus on safe containment and transfer of the waste material.

  • Objective : To safely prepare unused or waste this compound for collection by a licensed waste disposal service.

  • Materials :

    • Waste this compound

    • Original or compatible, labeled waste container

    • Personal Protective Equipment (PPE)

    • Spill cleanup materials

  • Procedure :

    • Don appropriate PPE.

    • If not already in its original container, carefully transfer the waste this compound into a designated, labeled waste container.

    • Securely close the container.

    • Decontaminate the exterior of the container if necessary.

    • Store the container in the designated waste storage area.

    • Complete any required waste pickup documentation as per your institution's protocol.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: Have this compound for Disposal check_quantity Is it a small quantity (e.g., residue)? start->check_quantity consult_ehs Consult Institutional EHS for guidance on small quantity disposal. check_quantity->consult_ehs Yes treat_as_waste Treat as chemical waste. check_quantity->treat_as_waste No ehs_approved Is disposal via sanitary sewer or trash explicitly approved by EHS? consult_ehs->ehs_approved dispose_local Follow approved local disposal method (sewer/trash). ehs_approved->dispose_local Yes ehs_approved->treat_as_waste No end End: Proper Disposal Complete dispose_local->end package Package in a labeled, sealed container. treat_as_waste->package store Store in a designated, secure area. package->store contact_disposal Arrange for pickup by a licensed waste disposal company. store->contact_disposal contact_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,6-Dimethyl-D,L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 2,6-Dimethyl-D,L-tyrosine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecific Requirements
Eye/Face Protection Wear chemical safety goggles with side-shields.[1]
Hand Protection Wear chemical impermeable protective gloves.[1][2]
Skin and Body Protection Wear impervious clothing and safety shoes.[1][3]
Respiratory Protection In case of inadequate ventilation or dust formation, use a suitable respirator.[1][3][4][5] A NIOSH-approved respirator with a dust cartridge is recommended.[6]

Handling and Storage Protocol

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory personnel.

Handling:

  • Ensure adequate ventilation in the work area.[2][7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][8][9][10]

  • Avoid contact with skin, eyes, and clothing.[3][6][7]

  • Wash hands thoroughly after handling the substance.[8][9]

  • Do not eat, drink, or smoke in the handling area.[3][10]

Storage:

  • Store in a dry, cool, and well-ventilated place.[7][8]

  • Keep the container tightly closed.[1][8]

  • Store locked up.[1][8]

  • Incompatible materials include strong oxidizing agents.[7][8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water.[2][8] If skin irritation occurs, get medical advice/attention.[8]
Eye Contact Rinse cautiously with water for several minutes.[1][8] Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] If eye irritation persists, get medical advice/attention.[8]
Ingestion Do NOT induce vomiting. Clean mouth with water and consult a doctor.[8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Chemical Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4]

  • Container Disposal: Handle uncleaned containers as you would the product itself. Do not mix with other waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks Gather_PPE Gather Required PPE Assess_Risks->Gather_PPE Prepare_Work_Area Prepare Ventilated Work Area Gather_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Area->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: Safe handling workflow for this compound.

Logical Relationship of Safety Measures

This diagram shows the hierarchical relationship of safety measures, from engineering controls to personal protective equipment.

cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering_Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (e.g., SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Least Effective) Administrative_Controls->PPE

Caption: Hierarchy of safety controls in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.